4-Butoxybenzaldehyde
Description
Structure
3D Structure
Properties
IUPAC Name |
4-butoxybenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O2/c1-2-3-8-13-11-6-4-10(9-12)5-7-11/h4-7,9H,2-3,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHWMNHADTZZHGI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5063992 | |
| Record name | Benzaldehyde, 4-butoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5063992 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless liquid; [Alfa Aesar MSDS] | |
| Record name | 4-Butoxybenzaldehyde | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/20008 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
5736-88-9 | |
| Record name | 4-Butoxybenzaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5736-88-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Butoxybenzaldehyde | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005736889 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Butoxybenzaldehyde | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=508762 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzaldehyde, 4-butoxy- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzaldehyde, 4-butoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5063992 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | p-butoxybenzaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.771 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-BUTOXYBENZALDEHYDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8OP1TZF294 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
4-Butoxybenzaldehyde CAS number 5736-88-9
An In-depth Technical Guide to 4-Butoxybenzaldehyde (CAS 5736-88-9)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of this compound (CAS 5736-88-9), a versatile aromatic aldehyde. It details its physicochemical properties, synthesis, applications in research and development, and essential safety and handling protocols. The information is curated for professionals in the chemical and pharmaceutical sciences, with a focus on practical, data-driven insights.
This compound is an organic compound classified as an aromatic aldehyde. It presents as a colorless to light yellow or dark orange liquid with a pungent, aromatic odor.[1][2] Its structure, featuring a butoxy group at the para position of a benzaldehyde (B42025) ring, makes it a valuable intermediate in various organic syntheses.[1][3]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
|---|---|---|
| CAS Number | 5736-88-9 | [1][2][4] |
| Molecular Formula | C₁₁H₁₄O₂ | [1][4][5] |
| Molecular Weight | 178.23 g/mol | [6] |
| Appearance | Colorless to light yellow/dark orange liquid | [1][2][4] |
| Odor | Pungent, aldehyde-like | [2][4][7] |
| Boiling Point | 285 °C (lit.) | [8] |
| 148 - 149 °C @ 10 mmHg | [2][7] | |
| Density | 1.031 g/mL at 25 °C (lit.) | [8] |
| Refractive Index (n20/D) | 1.539 (lit.) | |
| Flash Point | > 113 °C (> 235.4 °F) - closed cup | |
| Solubility | Moderately soluble in water; soluble in ethanol (B145695) and ether. | [1] |
| Vapor Density | 6.1 |[2][7] |
Spectroscopic Information Spectroscopic data for this compound is available, providing crucial information for structural confirmation and purity analysis.
-
NMR Spectroscopy : Both ¹H NMR and ¹³C NMR data are available, confirming the molecular structure. Key ¹H NMR signals include peaks for the aldehyde proton (~9.89 ppm), aromatic protons (7.00-7.84 ppm), and the butoxy group protons (1.01-4.06 ppm).[9][10]
-
Mass Spectrometry (MS) : GC-MS data shows characteristic fragmentation patterns, with major peaks observed at m/z 178, 122, and 121.[6]
-
Infrared Spectroscopy (IR) : IR spectra show characteristic absorption bands for the aldehyde C=O stretch and aromatic C-H bonds.[6][11]
Synthesis and Reactivity
This compound is typically synthesized via the Williamson ether synthesis. This involves the reaction of p-hydroxybenzaldehyde with a butyl halide, such as 1-bromobutane (B133212), in the presence of a base.[9] The aldehyde functional group makes the compound reactive in condensation reactions and as an electrophile.[1]
Caption: General workflow for the synthesis of this compound.
Applications in Research and Drug Development
This compound serves as a critical building block and intermediate in the synthesis of more complex molecules, finding applications in pharmaceuticals, fine chemicals, and materials science.[1][3][12]
-
Pharmaceutical Synthesis : It is used as a precursor for active pharmaceutical ingredients (APIs). For instance, it has been utilized in the synthesis of 16-(p-butoxybenzylidene)androsta-1,4-diene-3,17-dione and 6-amino-4-(4-butoxyphenyl)-3,5-dicyanopyridine-2(1H)-thione.[9]
-
Enzyme Inhibition Studies : Research has shown that this compound acts as a competitive inhibitor of the diphenolase activity of mushroom tyrosinase, an enzyme involved in melanin (B1238610) production.[9] This suggests its potential as a lead compound for developing agents related to pigmentation disorders.
-
Material Science : Its structural properties are relevant for the development of liquid crystals and polymers.[3]
-
Fragrance and Flavoring : The compound is also used as a flavoring agent or fragrance component in certain applications.[1]
Caption: Key application areas of this compound as a synthetic intermediate.
Safety and Handling
While not classified as acutely hazardous, this compound is an irritant and requires careful handling in a laboratory setting.[4][6][13]
Table 2: GHS Hazard and Precautionary Statements
| Classification | Code | Statement | Source(s) |
|---|---|---|---|
| Hazard | H315 | Causes skin irritation | [6] |
| H319 | Causes serious eye irritation | [6] | |
| H335 | May cause respiratory irritation | [6] | |
| Precautionary | P261 | Avoid breathing dust/fume/gas/mist/vapours/spray. | |
| P280 | Wear protective gloves/eye protection/face protection. | ||
| P302 + P352 | IF ON SKIN: Wash with plenty of water. |
| | P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | |
Handling and Storage:
-
Handling : Use in a well-ventilated area.[1] Avoid contact with skin, eyes, and clothing.[2] Wash hands thoroughly after handling.[2]
-
Storage : Keep container tightly closed in a dry, cool, and well-ventilated place.[2] Store away from incompatible materials such as oxidizing agents.[2] The compound may darken upon storage without a loss in purity.
First Aid Measures:
-
Eye Contact : Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[2][4]
-
Skin Contact : Wash off immediately with soap and plenty of water while removing all contaminated clothing. Get medical attention if irritation occurs.[2][4]
-
Inhalation : Remove to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[2][4]
-
Ingestion : Do NOT induce vomiting. Drink plenty of water. Call a physician immediately.[4][7]
Caption: Recommended safety and first aid workflow for handling the compound.
Experimental Protocols
Synthesis of this compound [9] This protocol describes a typical lab-scale synthesis.
-
Materials :
-
p-Hydroxybenzaldehyde (35 g, 287 mmol)
-
1-Bromobutane (30.92 mL, 287 mmol)
-
Anhydrous Potassium Carbonate (118.83 g, 860 mmol)
-
N,N-Dimethylformamide (DMF, 750 mL)
-
Ethyl acetate
-
Petroleum ether
-
-
Procedure :
-
Dissolve p-hydroxybenzaldehyde and 1-bromobutane in DMF in a round-bottomed flask equipped with a reflux condenser and magnetic stirrer.
-
Stir the reaction mixture for 20 minutes under a nitrogen atmosphere.
-
Add anhydrous potassium carbonate to the mixture.
-
Heat the reaction to 70 °C and stir for 20 hours.
-
After the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction with excess water and perform an extraction with ethyl acetate.
-
Purify the crude product using silica (B1680970) gel column chromatography (eluent: petroleum ether/ethyl acetate, 20:1) to yield this compound as a brown oil (95% yield).
-
Example Condensation Reaction: Synthesis of 16-(p-butoxybenzylidene)androsta-1,4-diene-3,17-dione This protocol illustrates the reactivity of the aldehyde group. While the full detailed methodology is proprietary to the cited research, the general approach involves a condensation reaction.
-
General Principle : this compound is reacted with androsta-1,4-diene-3,17-dione (B159171) in the presence of a catalyst (typically a base like potassium hydroxide (B78521) or a Lewis acid) in a suitable solvent (e.g., ethanol). The reaction involves the nucleophilic attack of the enolate of the dione (B5365651) onto the aldehyde carbonyl, followed by dehydration to form the α,β-unsaturated ketone product. The specific conditions (temperature, reaction time, catalyst) would be optimized for this transformation.
References
- 1. CAS 5736-88-9: this compound | CymitQuimica [cymitquimica.com]
- 2. fishersci.com [fishersci.com]
- 3. nbinno.com [nbinno.com]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. This compound | 5736-88-9 | Benchchem [benchchem.com]
- 6. This compound | C11H14O2 | CID 79813 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 8. chemsynthesis.com [chemsynthesis.com]
- 9. 4-N-BUTOXYBENZALDEHYDE | 5736-88-9 [chemicalbook.com]
- 10. 4-N-BUTOXYBENZALDEHYDE(5736-88-9) 1H NMR spectrum [chemicalbook.com]
- 11. 4-(t-Butoxy)benzaldehyde [webbook.nist.gov]
- 12. chemscene.com [chemscene.com]
- 13. This compound - Hazardous Agents | Haz-Map [haz-map.com]
4-Butoxybenzaldehyde chemical structure
An In-depth Technical Guide to 4-Butoxybenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of this compound, a valuable aromatic aldehyde in organic synthesis and various industrial applications. This document details its chemical structure, physical and chemical properties, spectroscopic data, synthesis protocols, and known applications, with a focus on providing actionable information for research and development professionals.
This compound is an organic compound characterized by a benzaldehyde (B42025) ring substituted with a butoxy group at the para position.[1] This structure imparts both aromatic and aldehydic reactivity, making it a versatile intermediate in organic synthesis.
Table 1: Chemical Identifiers for this compound
| Identifier | Value |
| IUPAC Name | This compound[2] |
| CAS Number | 5736-88-9[2] |
| Molecular Formula | C₁₁H₁₄O₂[2] |
| Molecular Weight | 178.23 g/mol [2] |
| SMILES | CCCCOC1=CC=C(C=C1)C=O[2] |
| InChI | InChI=1S/C11H14O2/c1-2-3-8-13-11-6-4-10(9-12)5-7-11/h4-7,9H,2-3,8H2,1H3[2] |
| Synonyms | p-Butoxybenzaldehyde, Benzaldehyde, 4-butoxy-[1][2] |
Physicochemical Properties
This compound is typically a colorless to pale yellow liquid with a characteristic aromatic odor.[1] Its physical and chemical properties are summarized below.
Table 2: Physicochemical Data for this compound
| Property | Value | Reference |
| Physical State | Liquid | [3] |
| Appearance | Colorless to light yellow, clear | [1] |
| Boiling Point | 285 °C (lit.) | [3][4] |
| Melting Point | 184 °C | [4][5] |
| Density | 1.031 g/mL at 25 °C (lit.) | [3][4] |
| Refractive Index (n20/D) | 1.539 (lit.) | [3] |
| Flash Point | >113 °C (>235.4 °F) - closed cup | [3] |
| Solubility | Moderately soluble in water; more soluble in organic solvents like ethanol (B145695) and ether. | [1] |
Spectroscopic Data
Spectroscopic analysis is crucial for the identification and characterization of this compound. Key spectral data are summarized below.
Table 3: Spectroscopic Data for this compound
| Technique | Key Data Points |
| ¹H NMR (500 MHz, CDCl₃) | δH (ppm): 9.89 (s, 1H), 7.84 (d, J = 8.8 Hz, 2H), 7.00 (d, J = 8.6 Hz, 2H), 4.06 (t, J = 6.3 Hz, 2H), 1.79-1.85 (m, 2H), 1.49-1.57 (m, 2H), 1.01 (t, J = 7.3 Hz, 3H)[4] |
| ¹³C NMR (125 MHz, CDCl₃) | δC (ppm): 190.7, 164.2, 131.9, 129.8, 114.7, 68.1, 31.0, 19.1, 13.7[4] |
| Mass Spectrometry (ESI-MS) | m/z 179.2 ([M + H]⁺)[4] |
| Infrared (IR) Spectroscopy | Available through various databases. |
Synthesis of this compound
A common and efficient method for the synthesis of this compound is the Williamson ether synthesis, starting from p-hydroxybenzaldehyde and 1-bromobutane (B133212).[4]
Experimental Protocol: Williamson Ether Synthesis
Materials:
-
p-Hydroxybenzaldehyde
-
1-Bromobutane
-
Anhydrous Potassium Carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Ethyl Acetate (B1210297)
-
Petroleum Ether
-
Water
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Equipment:
-
100 mL round-bottomed flask
-
Reflux condenser
-
Magnetic stirrer
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Silica (B1680970) gel for column chromatography
Procedure:
-
In a 100 mL round-bottomed flask equipped with a reflux condenser and a magnetic stirrer, dissolve p-hydroxybenzaldehyde (35 g, 287 mmol) and 1-bromobutane (30.92 mL, 287 mmol) in N,N-dimethylformamide (DMF, 750 mL).[4]
-
Stir the reaction mixture for 20 minutes under a nitrogen atmosphere.[4]
-
Add anhydrous potassium carbonate (118.83 g, 860 mmol) to the mixture.[4]
-
Heat the reaction mixture to 70 °C and continue stirring for 20 hours.[4]
-
After the reaction is complete, cool the mixture to room temperature.[4]
-
Quench the reaction by adding excess water and extract the product with ethyl acetate.[4]
-
Combine the organic phases, wash several times with water, and then dry over anhydrous sodium sulfate.[4]
-
Filter the solution and concentrate the solvent using a rotary evaporator.[4]
-
Purify the crude product by silica gel column chromatography using a mixture of petroleum ether and ethyl acetate (20:1) as the eluent to obtain this compound as a brown oil.[4]
Caption: Williamson ether synthesis of this compound.
Applications in Research and Drug Development
This compound serves as a key building block in the synthesis of more complex molecules due to the reactivity of its aldehyde group.[1]
-
Synthesis of Heterocyclic Compounds: It has been utilized in the synthesis of various heterocyclic compounds, such as 6-amino-4-(4-butoxyphenyl)-3,5-dicyanopyridine-2(1H)-thione.[4]
-
Condensation Reactions: It undergoes condensation reactions, for example, with androsta-1,4-diene-3,17-dione (B159171) to form 16-(p-butoxybenzylidene)androsta-1,4-diene-3,17-dione.[4]
-
Enzyme Inhibition Studies: The inhibitory effects of this compound on the diphenolase activity of mushroom tyrosinase have been evaluated, suggesting its potential role in studying enzyme kinetics.[4]
-
Flavor and Fragrance: Due to its aromatic nature, it can be used as a flavoring agent or fragrance component in certain applications.[1]
Logical Workflow for Compound Characterization
The following diagram illustrates a typical workflow for the characterization of a synthesized batch of this compound.
Caption: Workflow for the synthesis and characterization of this compound.
References
4-Butoxybenzaldehyde: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of 4-Butoxybenzaldehyde, a versatile aromatic aldehyde. It covers its fundamental physicochemical properties, detailed experimental protocols for its synthesis and characterization, and its applications in various research and development sectors.
Core Physicochemical Properties
This compound, also known as p-butoxybenzaldehyde, is an organic compound that is liquid at room temperature.[1][2] It is characterized by a butoxy group attached to the para position of a benzaldehyde (B42025) ring.
| Property | Value | Source |
| Molecular Weight | 178.23 g/mol | [1][3] |
| Molecular Formula | C₁₁H₁₄O₂ | [1][3][4] |
| CAS Number | 5736-88-9 | [1][3] |
| Appearance | Colorless to pale yellow liquid | [1][2] |
| Density | 1.031 g/mL at 25 °C | |
| Boiling Point | 285 °C | |
| Refractive Index | n20/D 1.539 | |
| Purity | Commercially available at ≥98% | [3] |
Synthesis and Characterization
The synthesis of this compound is commonly achieved through the Williamson ether synthesis, a well-established method in organic chemistry.
Experimental Protocol: Synthesis of this compound
Materials:
-
Potassium carbonate (K₂CO₃)
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
In a round-bottom flask, dissolve 4-hydroxybenzaldehyde in acetone.
-
Add potassium carbonate to the solution, which acts as a base.
-
To this mixture, add 1-bromobutane dropwise while stirring.
-
Reflux the reaction mixture for several hours until the starting material is consumed (monitored by TLC).
-
After cooling to room temperature, filter the mixture to remove the inorganic salts.
-
Evaporate the acetone under reduced pressure.
-
Dissolve the residue in diethyl ether and wash with a saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by vacuum distillation to yield pure this compound.
Characterization Workflow
The identity and purity of the synthesized this compound can be confirmed through various analytical techniques.
Caption: Workflow for the synthesis and characterization of this compound.
Experimental Protocol: Characterization
Mass Spectrometry (MS):
-
Method: Electron Ionization (EI)
-
Expected Result: The mass spectrum should show a molecular ion peak [M]⁺ at m/z corresponding to the molecular weight of this compound (178.23).
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum will exhibit characteristic signals for the aromatic protons, the aldehyde proton, and the protons of the butoxy group.
-
¹³C NMR: The carbon NMR spectrum will show distinct peaks for each carbon atom in the molecule, including the carbonyl carbon of the aldehyde group.
Infrared (IR) Spectroscopy:
-
Method: Attenuated Total Reflectance (ATR) or as a thin film.
-
Expected Result: The IR spectrum will display characteristic absorption bands for the aldehyde C-H stretch, the carbonyl (C=O) stretch, and the C-O-C ether linkage.
Applications in Research and Drug Development
This compound serves as a key intermediate in the synthesis of various organic molecules. Its aldehyde functional group is reactive and participates in numerous chemical transformations, making it a valuable building block for more complex structures, including pharmaceuticals and liquid crystals. In drug development, it can be utilized in the synthesis of novel compounds with potential therapeutic activities.
References
An In-depth Technical Guide to the Synthesis of 4-Butoxybenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 4-butoxybenzaldehyde, a valuable intermediate in the preparation of various biologically active compounds and materials.[1][2] The primary synthesis route detailed herein is the Williamson ether synthesis, a robust and widely employed method for the formation of ethers.[3][4][5]
Synthesis Pathway: Williamson Ether Synthesis
The synthesis of this compound is most commonly achieved through the Williamson ether synthesis. This S(_N)2 reaction involves the nucleophilic substitution of a halide by an alkoxide.[4][5] In this specific synthesis, the hydroxyl group of 4-hydroxybenzaldehyde (B117250) is deprotonated by a base, typically a carbonate, to form a phenoxide ion. This nucleophilic phenoxide then attacks the electrophilic carbon of an alkyl halide, such as 1-bromobutane (B133212), displacing the bromide to form the desired this compound.[3][6]
The general reaction scheme is as follows:
Figure 1: General reaction scheme for the synthesis of this compound.
Quantitative Data Summary
The following table summarizes the key quantitative data associated with the synthesis of this compound via the Williamson ether synthesis.
| Parameter | Value | Reference |
| Reactants | ||
| 4-Hydroxybenzaldehyde (Molar Mass: 122.12 g/mol ) | 35 g (287 mmol) | [6] |
| 1-Bromobutane (Molar Mass: 137.02 g/mol ) | 30.92 mL (287 mmol) | [6] |
| Reagents | ||
| Anhydrous Potassium Carbonate (Molar Mass: 138.21 g/mol ) | 118.83 g (860 mmol) | [6] |
| Solvent | ||
| N,N-dimethylformamide (DMF) | 750 mL | [6] |
| Reaction Conditions | ||
| Temperature | 70 °C | [6] |
| Time | 20 hours | [6] |
| Product | ||
| This compound (Molar Mass: 178.23 g/mol ) | - | [1][7] |
| Yield | 95% | [6] |
| Physical Properties | ||
| Appearance | Clear yellow to orange-red liquid | [6] |
| Boiling Point | 285 °C | [7][8] |
| Density | 1.031 g/mL at 25 °C | [7][8] |
| Refractive Index (n20/D) | 1.539 | [1][8] |
Detailed Experimental Protocol
This protocol is based on a well-established procedure for the synthesis of this compound.[6]
Materials:
-
4-Hydroxybenzaldehyde
-
1-Bromobutane
-
Anhydrous potassium carbonate (K₂CO₃)
-
N,N-dimethylformamide (DMF)
-
Ethyl acetate (B1210297)
-
Petroleum ether
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Deionized water
Equipment:
-
100 mL round-bottomed flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Reaction Setup: In a 100 mL round-bottomed flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-hydroxybenzaldehyde (35 g, 287 mmol) and 1-bromobutane (30.92 mL, 287 mmol) in N,N-dimethylformamide (DMF, 750 mL).[6]
-
Inert Atmosphere: Stir the reaction mixture for 20 minutes under a nitrogen atmosphere.[6]
-
Addition of Base: Add anhydrous potassium carbonate (118.83 g, 860 mmol) to the flask.[6]
-
Reaction: Heat the mixture to 70 °C and continue stirring for 20 hours.[6]
-
Work-up: After the reaction is complete, cool the mixture to room temperature.[6] Quench the reaction by adding excess water and then extract the product with ethyl acetate.[6]
-
Extraction and Drying: Combine the organic phases and wash them several times with water.[6] Dry the organic layer over anhydrous sodium sulfate and then filter.[6]
-
Purification: The crude product is purified by silica gel column chromatography using a mixture of petroleum ether and ethyl acetate (20:1) as the eluent.[6] This will afford the target compound, this compound, as a brown oil.[6]
Experimental Workflow
The following diagram illustrates the key steps in the experimental workflow for the synthesis of this compound.
Figure 2: Experimental workflow for the synthesis of this compound.
Characterization Data
The synthesized this compound can be characterized using various spectroscopic techniques.
-
¹H NMR (500 MHz, CDCl₃) δH (ppm): 9.89 (s, 1H), 7.84 (d, J = 8.8 Hz, 2H), 7.00 (d, J = 8.6 Hz, 2H), 4.06 (t, J = 6.3 Hz, 2H), 1.79-1.85 (m, 2H), 1.49-1.57 (m, 2H), 1.01 (t, J = 7.3 Hz, 3H).[6]
-
¹³C NMR (125 MHz, CDCl₃) δC (ppm): 190.7, 164.2, 131.9, 129.8, 114.7, 68.1, 31.0, 19.1, 13.7.[6]
-
ESI-MS: m/z 179.2 ([M + H]⁺).[6]
Alternative Synthesis Considerations
While the Williamson ether synthesis is the most common method, other approaches can be considered. For instance, phase-transfer catalysis (PTC) can be employed to facilitate the reaction between reactants in immiscible phases.[9][10][11] This technique can sometimes offer milder reaction conditions and improved efficiency.[10] However, for the synthesis of this compound from 4-hydroxybenzaldehyde, the direct Williamson ether synthesis protocol described is highly effective and provides an excellent yield.
References
- 1. This compound 98 5736-88-9 [sigmaaldrich.com]
- 2. CAS 5736-88-9: this compound | CymitQuimica [cymitquimica.com]
- 3. benchchem.com [benchchem.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 6. 4-N-BUTOXYBENZALDEHYDE | 5736-88-9 [chemicalbook.com]
- 7. chemsynthesis.com [chemsynthesis.com]
- 8. Page loading... [wap.guidechem.com]
- 9. benchchem.com [benchchem.com]
- 10. rjptonline.org [rjptonline.org]
- 11. iajpr.com [iajpr.com]
An In-Depth Technical Guide to 4-Butoxybenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide provides a comprehensive overview of 4-butoxybenzaldehyde, an aromatic aldehyde of significant interest in organic synthesis and drug discovery. The IUPAC name for p-butoxybenzaldehyde is This compound .[1] This document details its chemical and physical properties, provides an experimental protocol for its synthesis, explores its biological activities, and outlines its applications in the synthesis of bioactive compounds.
Chemical and Physical Properties
This compound is a colorless to pale yellow liquid with a characteristic aromatic odor.[2] It is moderately soluble in water but shows greater solubility in organic solvents like ethanol (B145695) and ether. The key physicochemical properties of this compound are summarized in the tables below.
Table 1: General Properties of this compound
| Property | Value | Source(s) |
| IUPAC Name | This compound | [1] |
| Synonyms | p-Butoxybenzaldehyde, Benzaldehyde (B42025), 4-butoxy- | [1][3] |
| CAS Number | 5736-88-9 | [1] |
| Molecular Formula | C₁₁H₁₄O₂ | [1][4] |
| Molecular Weight | 178.23 g/mol | [1] |
| Appearance | Colorless to pale yellow liquid | [2] |
| Odor | Aromatic |
Table 2: Physicochemical Data of this compound
| Property | Value | Source(s) |
| Density | 1.031 g/mL at 25 °C | |
| Boiling Point | 285 °C | |
| Refractive Index | n20/D 1.539 | |
| Flash Point | > 113 °C (> 235.4 °F) - closed cup | |
| Solubility | Moderately soluble in water; soluble in ethanol and ether |
Table 3: Spectroscopic and Computational Data of this compound
| Identifier | Value | Source(s) |
| Canonical SMILES | CCCCOC1=CC=C(C=C1)C=O | [1][3] |
| InChI | InChI=1S/C11H14O2/c1-2-3-8-13-11-6-4-10(9-12)5-7-11/h4-7,9H,2-3,8H2,1H3 | [1][3] |
| InChIKey | XHWMNHADTZZHGI-UHFFFAOYSA-N | [1][3] |
Experimental Protocols
Synthesis of this compound via Williamson Ether Synthesis
The Williamson ether synthesis is a reliable and widely used method for preparing ethers. In the case of this compound, this involves the reaction of 4-hydroxybenzaldehyde (B117250) with an appropriate butyl halide in the presence of a base.
Reaction Scheme:
4-Hydroxybenzaldehyde + 1-Bromobutane (B133212) → this compound
Materials:
-
4-Hydroxybenzaldehyde
-
1-Bromobutane
-
Potassium Carbonate (K₂CO₃), anhydrous
-
N,N-dimethylformamide (DMF)
-
Ethyl acetate
-
Water
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
Procedure:
-
In a round-bottomed flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-hydroxybenzaldehyde (1 equivalent) and 1-bromobutane (1 equivalent) in N,N-dimethylformamide (DMF).
-
Add anhydrous potassium carbonate (3 equivalents) to the mixture.
-
Heat the reaction mixture to 70°C and stir for 20 hours under a nitrogen atmosphere.
-
After the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction by adding excess water.
-
Extract the product with ethyl acetate.
-
Combine the organic phases and wash several times with water.
-
Dry the organic layer over anhydrous sodium sulfate and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica (B1680970) gel column chromatography (petroleum ether/ethyl acetate, 20:1) to obtain this compound as a brown oil.
Workflow Diagram:
Caption: Workflow for the synthesis of this compound.
Biological Activity
Inhibition of Mushroom Tyrosinase
This compound has been identified as a competitive inhibitor of the diphenolase activity of mushroom tyrosinase. Tyrosinase is a key enzyme in melanin (B1238610) biosynthesis, and its inhibitors are of great interest in the development of cosmetic and therapeutic agents for hyperpigmentation disorders.
A kinetic study demonstrated that 4-substituted benzaldehydes, including the butoxy derivative, act as classical competitive inhibitors in the oxidation of L-3,4-dihydroxyphenylalanine (L-DOPA). The inhibitory effect is influenced by the nature of the substituent at the 4-position of the benzaldehyde ring.[5][6]
Mechanism of Inhibition:
Caption: Competitive inhibition of tyrosinase by this compound.
While direct evidence for the modulation of specific signaling pathways by this compound in the context of drug development is not yet established, studies on related benzaldehyde derivatives suggest potential interactions. For instance, certain benzaldehydes have been shown to suppress signaling pathways such as PI3K/AKT/mTOR, STAT3, NFκB, and ERK in cancer cells.[7] Furthermore, hydroxybenzaldehydes have been observed to activate the Sonic Hedgehog (Shh) signaling pathway.[8][9] These findings suggest that the benzaldehyde scaffold is a promising starting point for the design of modulators of key cellular signaling cascades.
Applications in Synthesis of Bioactive Molecules
The aldehyde functional group in this compound makes it a versatile intermediate for various chemical transformations, including condensation reactions.[2] It has been utilized in the synthesis of several compounds with potential biological activities.
Synthesis of 6-amino-4-(4-butoxyphenyl)-3,5-dicyanopyridine-2(1H)-thione
This compound is a precursor in the synthesis of this substituted pyridine (B92270) derivative. Pyridine-based compounds are known to exhibit a wide range of pharmacological activities.
Synthesis of 16-(p-butoxybenzylidene)androsta-1,4-diene-3,17-dione
Through a condensation reaction with androsta-1,4-diene-3,17-dione, this compound is used to synthesize this steroidal derivative. Androstane derivatives are a class of steroids with diverse biological functions and are often investigated in the development of new therapeutics.
Conclusion
This compound is a valuable chemical entity with well-defined physicochemical properties and established synthetic routes. Its demonstrated activity as a tyrosinase inhibitor highlights its potential in the development of agents for dermatological applications. Furthermore, its utility as a synthetic intermediate for more complex bioactive molecules underscores its importance for researchers and professionals in the field of drug discovery and development. Future investigations into the specific signaling pathway modulations of this compound and its derivatives may unveil new therapeutic opportunities.
References
- 1. This compound | C11H14O2 | CID 79813 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CAS 5736-88-9: this compound | CymitQuimica [cymitquimica.com]
- 3. CAS Common Chemistry [commonchemistry.cas.org]
- 4. chemsynthesis.com [chemsynthesis.com]
- 5. Tyrosinase Inhibition by 4-Substituted Benzaldehydes with Electron-Withdrawing Groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Substituent effect of benzaldehydes on tyrosinase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. 3-Hydroxybenzaldehyde and 4-Hydroxybenzaldehyde enhance survival of mouse astrocytes treated with Angiostrongylus cantonensis young adults excretory/secretory products - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Benzaldehyde stimulates autophagy via the sonic hedgehog signaling pathway in mouse brain astrocytes after treatment with Angiostrongylus cantonensis excretory-secretory products - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic and Mechanistic Insights into 4-Butoxybenzaldehyde: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectral characteristics of 4-Butoxybenzaldehyde, a key intermediate in organic synthesis. Detailed experimental protocols for its synthesis and analysis via Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are presented. Furthermore, this guide explores the potential role of related benzaldehyde (B42025) compounds in cellular signaling, offering insights for drug development professionals.
Spectral Data of this compound
The following sections summarize the key spectral data for this compound, providing a spectroscopic fingerprint for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The ¹H and ¹³C NMR spectra of this compound provide detailed information about its proton and carbon environments, respectively.
Table 1: ¹H NMR Spectral Data for this compound (500 MHz, CDCl₃) [1]
| Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz | Assignment |
| 9.89 | s | 1H | - | Aldehyde (-CHO) |
| 7.84 | d | 2H | 8.8 | Aromatic (ortho to -CHO) |
| 7.00 | d | 2H | 8.6 | Aromatic (ortho to -O(CH₂)₃CH₃) |
| 4.06 | t | 2H | 6.3 | -OCH₂- |
| 1.85-1.79 | m | 2H | - | -OCH₂CH₂- |
| 1.57-1.49 | m | 2H | - | -CH₂CH₃ |
| 1.01 | t | 3H | 7.3 | -CH₃ |
Table 2: ¹³C NMR Spectral Data for this compound (125 MHz, CDCl₃) [1]
| Chemical Shift (δ) ppm | Assignment |
| 190.7 | Aldehyde Carbonyl (C=O) |
| 164.2 | Aromatic (C-O) |
| 131.9 | Aromatic (CH, ortho to -CHO) |
| 129.8 | Aromatic (C-CHO) |
| 114.7 | Aromatic (CH, ortho to -O(CH₂)₃CH₃) |
| 68.1 | -OCH₂- |
| 31.0 | -OCH₂CH₂- |
| 19.1 | -CH₂CH₃ |
| 13.7 | -CH₃ |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound shows characteristic absorption bands for the aldehyde and ether functional groups, as well as the aromatic ring.
Table 3: Key IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Functional Group |
| 2950-2850 | C-H stretch (alkane) |
| 2830-2695 | H-C=O stretch (aldehyde) |
| 1700-1680 | C=O stretch (aromatic aldehyde) |
| 1600, 1580, 1510 | C=C stretch (aromatic ring) |
| 1250-1000 | C-O stretch (ether) |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The electron ionization (EI) mass spectrum of this compound shows the molecular ion peak and several characteristic fragment ions.
Table 4: Mass Spectrometry Data for this compound (Electron Ionization) [2][3]
| m/z | Relative Intensity | Assignment |
| 178 | 63.73 | [M]⁺ (Molecular Ion) |
| 122 | 81.95 | [M - C₄H₈]⁺ |
| 121 | 99.99 | [M - C₄H₉]⁺ |
| 57 | 11.51 | [C₄H₉]⁺ |
Experimental Protocols
This section details the methodologies for the synthesis and spectral analysis of this compound.
Synthesis of this compound[1]
Materials:
-
p-Hydroxybenzaldehyde
-
N,N-Dimethylformamide (DMF)
-
Anhydrous Potassium Carbonate (K₂CO₃)
-
Ethyl acetate (B1210297)
-
Water
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
-
Petroleum ether
-
Ethyl acetate
Procedure:
-
In a round-bottomed flask equipped with a reflux condenser and magnetic stirrer, dissolve p-hydroxybenzaldehyde and 1-bromobutane in DMF.
-
Stir the reaction mixture for 20 minutes under a nitrogen atmosphere.
-
Add anhydrous potassium carbonate to the mixture.
-
Heat the reaction mixture to 70°C and continue stirring for 20 hours.
-
After completion, cool the mixture to room temperature.
-
Quench the reaction with excess water and extract the product with ethyl acetate.
-
Combine the organic phases, wash several times with water, and dry over anhydrous sodium sulfate.
-
Filter the solution and concentrate it under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a petroleum ether/ethyl acetate (20:1) solvent system to afford this compound as a brown oil.
NMR Spectroscopy
Instrumentation:
-
A 500 MHz NMR spectrometer.
Sample Preparation:
-
Dissolve a small amount of the purified this compound in deuterated chloroform (B151607) (CDCl₃).
¹H NMR Acquisition:
-
Acquire the spectrum at room temperature.
-
Use standard acquisition parameters for ¹H NMR.
¹³C NMR Acquisition:
-
Acquire the spectrum using a standard broadband proton-decoupled pulse sequence.
-
A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
FT-IR Spectroscopy
Instrumentation:
-
A Fourier-Transform Infrared (FT-IR) spectrometer.
Sample Preparation (Neat Liquid):
-
Place a drop of the neat this compound liquid sample onto the face of a polished salt plate (e.g., NaCl or KBr).
-
Place a second salt plate on top to create a thin liquid film between the plates.
-
Mount the plates in the spectrometer's sample holder.
Data Acquisition:
-
Record the spectrum over the range of 4000-400 cm⁻¹.
-
Acquire a background spectrum of the empty salt plates and subtract it from the sample spectrum.
Gas Chromatography-Mass Spectrometry (GC-MS)
Instrumentation:
-
A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an electron ionization (EI) source.
Sample Preparation:
-
Dilute a small amount of the this compound sample in a suitable volatile solvent, such as dichloromethane (B109758) or hexane.
GC Conditions:
-
Column: A non-polar capillary column (e.g., DB-5ms).
-
Carrier Gas: Helium at a constant flow rate.
-
Injection Mode: Splitless injection.
-
Temperature Program: Start at an initial temperature (e.g., 70°C), hold for a few minutes, then ramp the temperature up to a final value (e.g., 250°C) to ensure elution of the compound.
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan a mass range of m/z 40-400.
Signaling Pathway Involvement of Benzaldehydes
While this compound itself is not extensively studied for its biological activity, related benzaldehyde compounds have been shown to modulate cellular signaling pathways. This is of significant interest to drug development professionals exploring new therapeutic avenues. For instance, benzaldehyde has been reported to suppress multiple signaling pathways in cancer cells by regulating 14-3-3ζ-mediated protein-protein interactions.[4] Furthermore, studies have shown that benzaldehyde can stimulate autophagy through the Sonic Hedgehog (Shh) signaling pathway.[5] Another study has implicated hydroxybenzaldehydes in the activation of the Shh signaling pathway.[6]
The diagram below illustrates a simplified representation of the Sonic Hedgehog (Shh) signaling pathway, which can be modulated by certain benzaldehyde derivatives.
References
- 1. drawellanalytical.com [drawellanalytical.com]
- 2. drawellanalytical.com [drawellanalytical.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Benzaldehyde stimulates autophagy via the sonic hedgehog signaling pathway in mouse brain astrocytes after treatment with Angiostrongylus cantonensis excretory-secretory products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 3-Hydroxybenzaldehyde and 4-Hydroxybenzaldehyde enhance survival of mouse astrocytes treated with Angiostrongylus cantonensis young adults excretory/secretory products - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Solubility of 4-Butoxybenzaldehyde in Organic Solvents
For the attention of: Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 4-Butoxybenzaldehyde, a key intermediate in various chemical syntheses. Due to the limited availability of specific quantitative public data, this document presents an illustrative solubility profile and outlines detailed experimental protocols for its determination.
Core Concepts in Solubility
The solubility of a substance is a fundamental physicochemical property that dictates its utility in various applications, from reaction chemistry to formulation development. For a liquid solute like this compound, solubility in an organic solvent can range from complete miscibility to practical insolubility. This behavior is governed by the principle of "like dissolves like," where substances with similar polarities and intermolecular forces tend to be mutually soluble. This compound, with its aromatic ring, ether linkage, and aldehyde functional group, exhibits a moderate polarity that influences its interaction with a range of organic solvents.
Illustrative Solubility Data of this compound
| Solvent | Chemical Formula | Polarity | Expected Solubility at 25°C ( g/100 mL) | Notes |
| Alcohols | ||||
| Methanol | CH₃OH | Polar Protic | > 50 | Expected to be highly soluble due to hydrogen bonding potential. |
| Ethanol | C₂H₅OH | Polar Protic | > 50 | Highly soluble, similar to methanol. |
| Ketones | ||||
| Acetone | C₃H₆O | Polar Aprotic | > 50 | Good solubility is expected due to dipole-dipole interactions. |
| Esters | ||||
| Ethyl Acetate | C₄H₈O₂ | Moderately Polar | > 50 | Expected to be a good solvent. |
| Ethers | ||||
| Diethyl Ether | (C₂H₅)₂O | Nonpolar | > 50 | High solubility is anticipated due to the ether linkage. |
| Hydrocarbons | ||||
| Hexane | C₆H₁₄ | Nonpolar | < 10 | Limited solubility is expected due to polarity mismatch. |
| Toluene | C₇H₈ | Nonpolar | > 20 | Moderate to good solubility due to the aromatic nature of both compounds. |
| Halogenated Solvents | ||||
| Dichloromethane | CH₂Cl₂ | Polar Aprotic | > 50 | Expected to be a very good solvent. |
| Amides | ||||
| Dimethylformamide (DMF) | C₃H₇NO | Polar Aprotic | > 50 | High solubility is expected. |
| Nitriles | ||||
| Acetonitrile | C₂H₃N | Polar Aprotic | > 50 | Good solubility is anticipated. |
Note: This table is illustrative and intended for guidance. Experimental verification is necessary for precise quantitative data.
Experimental Protocol for Determining Solubility
To ascertain the precise solubility of this compound in a specific organic solvent, the following isothermal equilibrium method can be employed. This method is a reliable technique for generating accurate solubility data.
Objective:
To determine the concentration of this compound in a saturated solution with a given organic solvent at a constant temperature.
Materials and Equipment:
-
This compound (solute)
-
Selected organic solvent
-
Analytical balance (± 0.0001 g)
-
Thermostatic shaker or water bath capable of maintaining a constant temperature (± 0.1°C)
-
Glass vials with screw caps
-
Volumetric flasks and pipettes
-
Syringe filters (chemically compatible with the solvent)
-
High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system for concentration analysis
Procedure:
-
Preparation of Supersaturated Solutions:
-
Add an excess amount of this compound to a series of glass vials.
-
Using a pipette, add a known volume of the selected organic solvent to each vial.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a thermostatic shaker or water bath set to the desired experimental temperature (e.g., 25°C).
-
Agitate the mixtures for a predetermined period (e.g., 24-72 hours) to ensure that equilibrium is reached. The time required for equilibration should be determined by preliminary experiments, ensuring that the concentration of the solute in the liquid phase remains constant over time.
-
-
Phase Separation:
-
After equilibration, allow the vials to stand undisturbed in the thermostatic bath for a sufficient time (e.g., 2-4 hours) to allow for the separation of the undissolved solute from the saturated solution.
-
-
Sample Withdrawal and Preparation:
-
Carefully withdraw an aliquot of the clear supernatant (the saturated solution) using a pre-warmed or temperature-equilibrated pipette.
-
Immediately filter the aliquot using a syringe filter into a pre-weighed volumetric flask. This step is crucial to remove any undissolved microparticles.
-
Record the exact mass of the transferred saturated solution.
-
Dilute the filtered sample with the same organic solvent to a concentration suitable for the analytical method to be used.
-
-
Concentration Analysis:
-
Analyze the concentration of this compound in the diluted samples using a calibrated HPLC or GC method.
-
Construct a calibration curve using standard solutions of this compound of known concentrations.
-
-
Data Calculation:
-
From the concentration obtained from the analytical measurement and the dilution factor, calculate the concentration of this compound in the original saturated solution.
-
Express the solubility in desired units, such as g/100 mL, mol/L, or mg/mL.
-
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in the experimental determination of the solubility of this compound.
4-Butoxybenzaldehyde: A Technical Guide to Safety and Handling
For Researchers, Scientists, and Drug Development Professionals
This in-depth guide provides comprehensive safety and handling information for 4-Butoxybenzaldehyde (CAS No. 5736-88-9). The following sections detail the physical and chemical properties, hazard identification, protective measures, and emergency procedures necessary for the safe use of this compound in a laboratory or research setting.
Chemical and Physical Properties
The following table summarizes the key physical and chemical properties of this compound.
| Property | Value | Reference |
| Molecular Formula | C₁₁H₁₄O₂ | [1][2][3] |
| Molecular Weight | 178.23 g/mol | [1][3][4][5][6] |
| Appearance | Colorless to light yellow or dark orange liquid | [1][2][7] |
| Odor | Aldehyde-like, pungent | [1][2][7] |
| Boiling Point | 148 - 149 °C @ 10 mmHg; 285 °C (lit.) | [1][4][7][8] |
| Density | 1.031 g/mL at 25 °C (lit.) | [4][8] |
| Flash Point | > 109 °C (> 228.20 °F); > 113 °C (closed cup) | [1][4] |
| Refractive Index | n20/D 1.539 (lit.) | [4][8] |
| Vapor Density | 6.1 | [1][2] |
Hazard Identification and Classification
This compound is classified as a hazardous substance. The following table outlines its GHS hazard classifications.
| Hazard Class | Hazard Category | Hazard Statement |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | 2 | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation |
NFPA 704 Rating (estimated):
Safe Handling and Storage
Adherence to proper handling and storage protocols is crucial to minimize risk.
Handling:
-
Wash hands and any exposed skin thoroughly after handling.[1][7][9]
-
Wear appropriate personal protective equipment (PPE), including gloves, eye protection, and protective clothing.[1][4][9]
-
Do not ingest. If swallowed, seek immediate medical assistance.[7][9]
-
Handle under an inert atmosphere.[1]
Storage:
-
Store in a cool, dry, and well-ventilated place.[1][2][7][9]
-
Store away from incompatible materials such as oxidizing agents and strong bases.[7][9]
Personal Protective Equipment (PPE)
The following PPE is recommended when handling this compound:
| Protection Type | Recommended Equipment | Standards and Specifications |
| Eye/Face Protection | Safety glasses with side-shields or chemical safety goggles. | Conforming to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1][7] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber) and appropriate protective clothing to prevent skin exposure. | Gloves must satisfy the specifications of Regulation (EU) 2016/425 and the standard EN 374.[1][7][10][11] |
| Respiratory Protection | Use in a well-ventilated area. If ventilation is inadequate, a NIOSH/MSHA or European Standard EN 149 approved respirator is required. | A respiratory protection program that meets OSHA's 29 CFR 1910.134 and ANSI Z88.2 requirements or European Standard EN 149 must be followed.[1][11] |
Emergency Procedures
First-Aid Measures
The following diagrams and protocols outline the immediate steps to be taken in case of exposure.
Caption: First-aid procedures for this compound exposure.
Experimental Protocols: First-Aid
-
Inhalation: Remove the individual from the exposure source to fresh air immediately.[1][2][7] If breathing has stopped, administer artificial respiration.[1][2][7] If breathing is difficult, provide oxygen.[1] Seek immediate medical attention.[1][2][7]
-
Skin Contact: Remove all contaminated clothing and shoes.[1][2][7] Immediately flush the affected skin area with copious amounts of soap and water for at least 15 minutes.[2][7] Seek medical attention.[1][2][7]
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, making sure to occasionally lift the upper and lower eyelids.[1][2][7] Seek immediate medical attention.[2][7]
-
Ingestion: Do not induce vomiting.[1] If the person is conscious and alert, have them rinse their mouth with water and drink 2-4 cupfuls of milk or water.[1] Never give anything by mouth to an unconscious person.[1][2][7] Seek immediate medical attention.[1][2][7]
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use water spray, dry chemical, carbon dioxide, or appropriate foam.[1] Use extinguishing measures that are appropriate for the local circumstances and surrounding environment.[2]
-
Specific Hazards: During a fire, irritating and highly toxic gases may be generated by thermal decomposition or combustion.[1][7] Vapors may be heavier than air and can spread along the ground.[1] Containers may explode when heated.[1]
-
Protective Equipment: Firefighters should wear a self-contained breathing apparatus (SCBA) in pressure-demand, MSHA/NIOSH (or equivalent) approved, and full protective gear.[1][2][7]
Accidental Release Measures
The following workflow illustrates the steps for managing a spill of this compound.
Caption: Workflow for accidental release and spill cleanup.
Experimental Protocols: Spill Cleanup
-
Personal Precautions: Ensure adequate ventilation and wear proper personal protective equipment as outlined in Section 4.[1][2]
-
Environmental Precautions: Prevent the spill from entering storm sewers, ditches, or other waterways.[1]
-
Containment and Cleanup:
Toxicological Information
The toxicological properties of this compound have not been fully investigated.[1][7] However, available data indicates that it may cause irritation to the eyes, skin, and respiratory tract.[1][5]
Potential Health Effects:
-
Eye: May cause eye irritation.[1]
-
Skin: May cause skin irritation.[1]
-
Ingestion: May cause irritation of the digestive tract.[1]
-
Inhalation: May cause respiratory tract irritation.[1]
Note: Detailed experimental protocols for the toxicological studies that form the basis of these hazard classifications are not publicly available in the provided search results. These studies are typically conducted by manufacturers according to standardized guidelines (e.g., OECD Test Guidelines) but the full reports are often proprietary.
Disposal Considerations
Chemical waste, including this compound and contaminated materials, must be disposed of in accordance with all applicable local, state, and federal regulations.[9] Do not mix with other waste streams.[11] Leave chemicals in their original containers and handle uncleaned containers as you would the product itself.
This guide is intended to provide essential safety information. Always consult the most current Safety Data Sheet (SDS) for this product before use and ensure that all personnel are adequately trained in its safe handling and emergency procedures.
References
- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. chemscene.com [chemscene.com]
- 4. This compound 98 5736-88-9 [sigmaaldrich.com]
- 5. This compound | C11H14O2 | CID 79813 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 4-Sec-butoxybenzaldehyde | C11H14O2 | CID 578344 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. fishersci.com [fishersci.com]
- 8. 4-N-BUTOXYBENZALDEHYDE | 5736-88-9 [chemicalbook.com]
- 9. fishersci.com [fishersci.com]
- 10. ekincikimya.com.tr [ekincikimya.com.tr]
- 11. benchchem.com [benchchem.com]
Commercial Sourcing and Technical Applications of 4-Butoxybenzaldehyde: A Guide for Researchers
For researchers, scientists, and drug development professionals, this technical guide provides a comprehensive overview of commercially available 4-Butoxybenzaldehyde. It includes a comparative summary of supplier specifications, detailed experimental protocols for its application in chemical synthesis and biochemical assays, and a visualization of a key synthetic pathway.
Commercial Supplier Specifications
This compound is readily available from several major chemical suppliers. The following table summarizes the key quantitative data for this compound offered by prominent commercial vendors, facilitating the selection of a suitable grade for specific research and development needs.
| Supplier | Product Number | Purity/Assay | Physical Form | Boiling Point (°C) | Density (g/mL at 25°C) | Refractive Index (n20/D) | CAS Number |
| Sigma-Aldrich | 238082 | 98% | Liquid | 285 (lit.)[1][2] | 1.031 (lit.)[1][2] | 1.539 (lit.)[1][2] | 5736-88-9[1][2] |
| TCI America | B0126 | ≥98.0% (GC) | Liquid | 285[3] | 1.031 | 1.539 | 5736-88-9[3] |
| Thermo Scientific (Alfa Aesar) | A15243 | 98% | Liquid | 148 - 149 @ 10 mmHg[4][5] | 1.031 | 1.541 | 5736-88-9[6] |
| Fisher Scientific | AC238082 | 98% | Liquid | 285 | 1.031 | 1.539 | 5736-88-9 |
| Oakwood Chemical | 005341 | 99% | Liquid | 285 | 1.031 | 1.539 | 5736-88-9[7] |
Experimental Protocols
This compound is a versatile building block in organic synthesis and a modulator of enzymatic activity. Below are detailed protocols for two of its common applications.
Synthesis of 6-amino-4-(4-butoxyphenyl)-3,5-dicyanopyridine-2(1H)-thione
This protocol describes a multicomponent reaction for the synthesis of a substituted pyridine (B92270) derivative, a scaffold of interest in medicinal chemistry.
Materials:
-
This compound
-
Malononitrile
-
Cyanothioacetamide
-
Piperidine (B6355638) (catalyst)
Procedure:
-
In a round-bottom flask, combine equimolar amounts of this compound, malononitrile, and cyanothioacetamide in absolute ethanol.
-
Add a catalytic amount of piperidine (e.g., 5 drops) to the mixture.
-
Heat the reaction mixture under reflux for a specified time (typically several hours, monitored by TLC).
-
Upon completion of the reaction, cool the mixture to room temperature.
-
The solid product that precipitates is collected by filtration.
-
Wash the collected solid with cold ethanol to remove any unreacted starting materials and catalyst.
-
The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol.
Mushroom Tyrosinase Inhibition Assay
This protocol outlines a method to assess the inhibitory effect of this compound on the diphenolase activity of mushroom tyrosinase, an enzyme involved in melanogenesis and enzymatic browning.[8]
Materials:
-
Mushroom tyrosinase solution (e.g., 500 units/mL in phosphate (B84403) buffer)
-
L-DOPA (L-3,4-dihydroxyphenylalanine) solution (e.g., 20 mM in phosphate buffer)
-
This compound stock solution (dissolved in DMSO)
-
Sodium phosphate buffer (e.g., 50 mM, pH 6.5)
-
DMSO (Dimethyl sulfoxide)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a series of dilutions of the this compound stock solution in DMSO.
-
In a 96-well plate, add 10 µL of each this compound dilution to the respective wells. For the control, add 10 µL of DMSO.
-
Add 170 µL of the L-DOPA substrate solution to each well.
-
To initiate the reaction, add 20 µL of the mushroom tyrosinase solution to each well.
-
Immediately measure the absorbance at 475-492 nm using a microplate reader.
-
Continue to monitor the absorbance at regular intervals (e.g., every minute) for a defined period (e.g., 10-20 minutes) to determine the rate of dopachrome (B613829) formation.
-
The percentage of inhibition is calculated by comparing the rate of reaction in the presence of this compound to the rate of the control reaction. The IC50 value (the concentration of inhibitor that causes 50% inhibition) can be determined by plotting the percentage of inhibition against the inhibitor concentration.[8]
Visualizations
The following diagrams illustrate key processes involving this compound.
Caption: Workflow for the synthesis of a substituted pyridine.
Caption: Workflow for the mushroom tyrosinase inhibition assay.
References
- 1. Investigation of the Efficacy of Benzylidene-3-methyl-2-thioxothiazolidin-4-one Analogs with Antioxidant Activities on the Inhibition of Mushroom and Mammal Tyrosinases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evaluation of the Novel Synthetic Tyrosinase Inhibitor (Z)-3-(3-bromo-4-hydroxybenzylidene)thiochroman-4-one (MHY1498) In Vitro and In Silico - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Applications of Multicomponent Reactions to the Synthesis of Diverse Heterocyclic Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Competitive inhibition of mushroom tyrosinase by 4-substituted benzaldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of 6-Amino-5-cyano-1,4-disubstituted-2(1H)-Pyrimidinones via Copper-(I)-catalyzed Alkyne-azide ‘Click Chemistry’ and Their Reactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CN106282288B - Preparation method of androstane-1, 4-diene-3,17-dione - Google Patents [patents.google.com]
- 8. brieflands.com [brieflands.com]
An In-depth Technical Guide to the Theoretical Properties of 4-Butoxybenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the theoretical and experimentally determined properties of 4-Butoxybenzaldehyde (CAS No. 5736-88-9). It is intended to serve as a core resource for researchers, scientists, and professionals in drug development. This document collates critical physicochemical data, predicted computational properties, and detailed experimental protocols for the synthesis and analysis of this compound. Furthermore, it explores the biological significance of this compound as a tyrosinase inhibitor and visualizes its interaction within the melanogenesis signaling pathway, offering insights into its potential applications in pharmacology and medicinal chemistry.
Core Properties of this compound
This compound is an aromatic aldehyde characterized by a butoxy group substituted at the para position of the benzaldehyde (B42025) ring. It is a colorless to pale yellow liquid at room temperature and is utilized as an intermediate in the synthesis of various organic compounds.[1]
Physicochemical Properties
The fundamental physical and chemical properties of this compound are summarized in the table below. It is noteworthy that while some databases report a melting point of 184 °C, this is likely erroneous as the compound is consistently described as a liquid at ambient temperatures.[2][3][4] Most sources indicate that the melting point is not applicable or has not been determined.[3]
| Property | Value | Source(s) |
| Molecular Formula | C₁₁H₁₄O₂ | [1][5] |
| Molecular Weight | 178.23 g/mol | [5][6] |
| Appearance | Colorless to pale yellow liquid | [1][5] |
| Boiling Point | 285 °C (at 760 mmHg) | [3][6] |
| Density | 1.031 g/mL at 25 °C | [3][6] |
| Refractive Index (n20/D) | 1.539 | [6] |
| Flash Point | > 113 °C (> 235.4 °F) - closed cup | [6] |
| Solubility | Moderately soluble in water; soluble in organic solvents like ethanol (B145695) and ether. | [1] |
Computed Theoretical Properties
Computational models provide valuable predictions for various chemical descriptors that are pertinent to drug development, such as lipophilicity and bioavailability.
| Property | Value | Source(s) |
| XLogP3 | 2.7 | [7] |
| Topological Polar Surface Area (TPSA) | 26.3 Ų | [7] |
| Hydrogen Bond Donors | 0 | [8] |
| Hydrogen Bond Acceptors | 2 | [8] |
| Rotatable Bonds | 5 | [8] |
| Standard Gibbs Free Energy of Formation (ΔfG°) | -60.00 kJ/mol | [9] |
Spectral Data
Spectroscopic analysis is crucial for the structural elucidation and purity assessment of this compound.
| Spectrum Type | Key Features | Source(s) |
| ¹H NMR (CDCl₃) | Signals corresponding to the aldehydic proton, aromatic protons, and the protons of the butoxy group. | [4] |
| ¹³C NMR (CDCl₃) | Resonances for the carbonyl carbon, aromatic carbons, and the carbons of the butoxy group. | [4] |
| Infrared (IR) | Characteristic peaks for the C=O stretch of the aldehyde and C-O stretching of the ether. | [4] |
| Mass Spectrometry (MS) | Molecular ion peak and fragmentation pattern consistent with the structure. | [5] |
Experimental Protocols
Synthesis of this compound via Williamson Ether Synthesis
This protocol is a representative method for the synthesis of 4-alkoxybenzaldehydes.
Reaction Scheme:
Caption: Williamson Ether Synthesis of this compound.
Materials:
-
4-Hydroxybenzaldehyde
-
1-Bromobutane
-
Anhydrous Potassium Carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Deionized water
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-hydroxybenzaldehyde and 1-bromobutane in DMF.
-
Stir the reaction mixture for 20 minutes under a nitrogen atmosphere.
-
Add anhydrous potassium carbonate to the mixture.
-
Heat the reaction mixture to 70 °C and continue stirring for 20 hours.
-
After the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction by adding excess water and extract the product with ethyl acetate.
-
Combine the organic phases, wash several times with water, and dry over anhydrous sodium sulfate.
-
Filter the solution and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica (B1680970) gel column chromatography (petroleum ether/ethyl acetate, 20:1) to yield this compound.
Purification of this compound
A common impurity in aldehydes is the corresponding carboxylic acid, formed by oxidation. Purification can be achieved by the following methods:
-
Column Chromatography: As described in the synthesis protocol, column chromatography on silica gel is an effective purification method.
-
Bisulfite Adduct Formation: Aldehydes can be purified by forming a water-soluble bisulfite adduct. The aldehyde can then be regenerated by basification.[9]
NMR Sample Preparation
For accurate NMR analysis of the liquid this compound:
-
Dissolve approximately 20 µL of the purified liquid sample in about 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃).
-
Filter the solution through a pipette containing a small plug of glass wool or cotton into a clean, dry NMR tube to remove any particulate matter.
-
Cap the NMR tube and ensure the sample height is adequate for the spectrometer.[6]
Biological Activity and Signaling Pathways
Inhibition of Mushroom Tyrosinase
This compound has been identified as a competitive inhibitor of mushroom tyrosinase, an enzyme crucial for melanin (B1238610) biosynthesis.[2][3] This inhibitory activity suggests its potential as a depigmenting agent in cosmetic or therapeutic applications for hyperpigmentation disorders.
The Melanogenesis Signaling Pathway
Tyrosinase is the rate-limiting enzyme in the melanogenesis pathway. Its expression and activity are regulated by a complex signaling cascade, primarily initiated by the binding of α-melanocyte-stimulating hormone (α-MSH) to the melanocortin 1 receptor (MC1R). This activates adenylyl cyclase, leading to an increase in cyclic AMP (cAMP) levels. Elevated cAMP activates Protein Kinase A (PKA), which in turn phosphorylates the transcription factor CREB (cAMP response element-binding protein). Phosphorylated CREB upregulates the expression of the Microphthalmia-associated transcription factor (MITF), the master regulator of melanogenic gene expression. MITF then promotes the transcription of tyrosinase and other related proteins, leading to melanin synthesis.[2][9]
The inhibitory action of this compound on tyrosinase directly interferes with this pathway at a critical enzymatic step.
References
- 1. researchgate.net [researchgate.net]
- 2. Tyrosinase Inhibitors Naturally Present in Plants and Synthetic Modifications of These Natural Products as Anti-Melanogenic Agents: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Hypopigmentation Mechanism of Tyrosinase Inhibitory Peptides Derived from Food Proteins: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 4. From tyrosine to melanin: Signaling pathways and factors regulating melanogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Tyrosinase-Targeting Gallacetophenone Inhibits Melanogenesis in Melanocytes and Human Skin- Equivalents [mdpi.com]
- 6. Small-Molecule Tyrosinase Inhibitors for Treatment of Hyperpigmentation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Signaling Pathways in Melanogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
An In-depth Technical Guide to 4-Butoxybenzaldehyde: Discovery, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4-Butoxybenzaldehyde, an aromatic aldehyde of significant interest in organic synthesis and medicinal chemistry. While the precise historical account of its initial discovery is not well-documented, its synthesis is a classic example of the Williamson ether synthesis, a cornerstone of organic chemistry developed in the mid-19th century. This document details the established synthetic methodologies, presents a thorough compilation of its physicochemical and spectroscopic properties, and explores its applications, with a particular focus on its role as a tyrosinase inhibitor in the context of drug development. Experimental protocols and mechanistic insights are provided to serve as a valuable resource for researchers in the field.
Introduction and Historical Context
This compound, also known as p-butoxybenzaldehyde, is an organic compound characterized by a benzaldehyde (B42025) moiety substituted with a butoxy group at the para position.[1] Its molecular structure lends it to a variety of chemical reactions, making it a valuable intermediate in the synthesis of more complex molecules.[1][2]
Physicochemical and Spectroscopic Data
This compound is typically a colorless to pale yellow liquid with a characteristic aromatic odor.[1] It is more soluble in organic solvents like ethanol (B145695) and ether than in water.[1] A summary of its key physical and spectroscopic properties is presented in the tables below.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₁₁H₁₄O₂ | [8] |
| Molecular Weight | 178.23 g/mol | [2][8] |
| CAS Number | 5736-88-9 | [8] |
| Boiling Point | 285 °C (lit.) | [2][9] |
| Density | 1.031 g/mL at 25 °C (lit.) | [2][9] |
| Refractive Index (n20/D) | 1.539 (lit.) | [2] |
Table 2: Spectroscopic Data for this compound
| Spectrum Type | Key Peaks/Shifts | Reference(s) |
| ¹H NMR (CDCl₃, 500 MHz) | δ (ppm): 9.89 (s, 1H), 7.84 (d, J = 8.8 Hz, 2H), 7.00 (d, J = 8.6 Hz, 2H), 4.06 (t, J = 6.3 Hz, 2H), 1.85-1.79 (m, 2H), 1.57-1.49 (m, 2H), 1.01 (t, J = 7.3 Hz, 3H) | [10] |
| ¹³C NMR (CDCl₃, 125 MHz) | δ (ppm): 190.7, 164.2, 131.9, 129.8, 114.7, 68.1, 31.0, 19.1, 13.7 | [10] |
| Mass Spectrometry (EI) | m/z: 178 (M+), 121, 122, 123, 57 | [8] |
| Infrared (IR) | Key absorptions corresponding to C=O (aldehyde), C-O (ether), and aromatic C-H and C=C stretching. | [8] |
Synthesis of this compound
The primary and most well-established method for the synthesis of this compound is the Williamson ether synthesis. This Sₙ2 reaction provides an efficient route from 4-hydroxybenzaldehyde (B117250) and a butyl halide.
General Reaction Scheme
The synthesis involves the deprotonation of 4-hydroxybenzaldehyde by a base to form a phenoxide ion, which then acts as a nucleophile, attacking the electrophilic carbon of a butyl halide (e.g., 1-bromobutane) to form the ether linkage.
Caption: General scheme of the Williamson ether synthesis for this compound.
Detailed Experimental Protocol
The following protocol is a representative example of the synthesis of this compound.
Materials:
-
4-Hydroxybenzaldehyde
-
1-Bromobutane
-
Anhydrous Potassium Carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate (B1210297)
-
Water
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
In a round-bottomed flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-hydroxybenzaldehyde (e.g., 35 g, 287 mmol) and 1-bromobutane (e.g., 30.92 mL, 287 mmol) in DMF (e.g., 750 mL).[10]
-
Stir the reaction mixture for 20 minutes under a nitrogen atmosphere.[10]
-
Add anhydrous potassium carbonate (e.g., 118.83 g, 860 mmol) to the mixture.[10]
-
Heat the reaction mixture to 70 °C and stir for 20 hours.[10]
-
After the reaction is complete, cool the mixture to room temperature.[10]
-
Quench the reaction with an excess of water and extract the product with ethyl acetate.[10]
-
Combine the organic phases, wash several times with water, and then dry over anhydrous sodium sulfate.[10]
-
Filter the mixture to remove the drying agent and concentrate the filtrate under reduced pressure.[10]
-
Purify the crude product by silica (B1680970) gel column chromatography (e.g., using a petroleum ether/ethyl acetate mobile phase) to yield this compound as a brown oil (typical yield: ~95%).[10]
Applications in Drug Development and Biological Activity
This compound and its derivatives have garnered attention in medicinal chemistry due to their biological activities. A notable application is their role as tyrosinase inhibitors.[7]
Tyrosinase Inhibition and the Melanogenesis Pathway
Tyrosinase is a key enzyme in the biosynthesis of melanin (B1238610), the primary pigment in human skin, hair, and eyes.[11][12] Overproduction of melanin can lead to hyperpigmentation disorders. Therefore, inhibitors of tyrosinase are of great interest for dermatological and cosmetic applications.[11][12] 4-substituted benzaldehydes, including this compound, have been shown to inhibit the diphenolase activity of mushroom tyrosinase.[7] The bulky butoxy group at the 4-position is thought to contribute to a full and mixed-type inhibition of the enzyme.[1][13]
The melanogenesis signaling pathway is a complex cascade of events. The binding of α-melanocyte-stimulating hormone (α-MSH) to the melanocortin 1 receptor (MC1R) activates adenylyl cyclase, leading to an increase in cyclic AMP (cAMP).[11] This, in turn, activates protein kinase A (PKA), which phosphorylates the transcription factor CREB.[11] Phosphorylated CREB upregulates the expression of microphthalmia-associated transcription factor (MITF), the master regulator of melanogenic gene expression.[11][14] MITF then promotes the transcription of tyrosinase and other related proteins, leading to melanin synthesis.[11][14] Tyrosinase inhibitors like this compound act directly on the tyrosinase enzyme, thereby blocking a critical step in this pathway.
Caption: Simplified signaling pathway of melanogenesis and the inhibitory action of this compound on tyrosinase.
Conclusion
This compound is a synthetically accessible aromatic aldehyde with a rich history rooted in the foundational principles of organic chemistry. Its preparation via the Williamson ether synthesis is a robust and high-yielding process. The physicochemical and spectroscopic properties of this compound are well-characterized, providing a solid basis for its use in further synthetic applications. Its role as a tyrosinase inhibitor highlights its potential in the development of therapeutic agents for hyperpigmentation disorders and underscores the importance of simple aromatic scaffolds in medicinal chemistry. This guide serves as a comprehensive resource for researchers and professionals, providing the necessary data and protocols to facilitate further investigation and application of this versatile compound.
References
- 1. researchgate.net [researchgate.net]
- 2. A theoretical study of benzaldehyde derivatives as tyrosinase inhibitors using Ab initio calculated NQCC parameters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. sobfragrance.com [sobfragrance.com]
- 6. foreverest.org [foreverest.org]
- 7. Synthesis and antityrosinase mechanism of benzaldehyde thiosemicarbazones: novel tyrosinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound | C11H14O2 | CID 79813 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Natural Melanogenesis Inhibitors Acting Through the Down-Regulation of Tyrosinase Activity: Full Paper PDF & Summary | Bohrium [bohrium.com]
- 11. Signaling Pathways in Melanogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 4-N-BUTOXYBENZALDEHYDE | 5736-88-9 [chemicalbook.com]
- 13. mdpi.com [mdpi.com]
- 14. Natural Melanogenesis Inhibitors Acting Through the Down-Regulation of Tyrosinase Activity - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 4-Butoxybenzaldehyde Derivatives and Analogs for Drug Discovery Professionals
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 4-butoxybenzaldehyde and its derivatives, focusing on their synthesis, biological activities, and potential as therapeutic agents. This document is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development, offering detailed experimental protocols, quantitative biological data, and insights into their mechanisms of action.
Introduction
This compound is an aromatic aldehyde characterized by a butoxy group at the para position of the benzaldehyde (B42025) ring.[1][2] This core structure serves as a versatile scaffold for the synthesis of a wide array of derivatives, including Schiff bases and chalcones, which have demonstrated a broad spectrum of biological activities. The lipophilic butoxy group can significantly influence the pharmacokinetic and pharmacodynamic properties of these molecules, making them an interesting class of compounds for medicinal chemistry. This guide will delve into the synthesis of these compounds and explore their potential in anticancer, antimicrobial, and antioxidant applications.
Synthesis of this compound and its Derivatives
The synthesis of this compound and its derivatives is typically straightforward, involving well-established organic chemistry reactions.
Synthesis of this compound
This compound is commonly synthesized via a Williamson ether synthesis, reacting 4-hydroxybenzaldehyde (B117250) with a butyl halide in the presence of a base.
Experimental Protocol: Synthesis of this compound [3]
-
Materials: 4-hydroxybenzaldehyde, 1-bromobutane (B133212), potassium carbonate (K₂CO₃), N,N-dimethylformamide (DMF), ethyl acetate (B1210297), petroleum ether, anhydrous sodium sulfate (B86663) (Na₂SO₄).
-
Procedure:
-
Dissolve 4-hydroxybenzaldehyde and 1-bromobutane in DMF in a round-bottomed flask equipped with a reflux condenser and a magnetic stirrer.
-
Stir the reaction mixture for 20 minutes under a nitrogen atmosphere.
-
Add anhydrous potassium carbonate to the mixture.
-
Heat the reaction mixture to 70°C and stir for 20 hours.
-
After completion, cool the mixture to room temperature.
-
Quench the reaction with excess water and extract the product with ethyl acetate.
-
Combine the organic phases, wash several times with water, and dry over anhydrous sodium sulfate.
-
Filter the solution and concentrate the crude product under reduced pressure.
-
Purify the crude product by silica (B1680970) gel column chromatography using a petroleum ether/ethyl acetate (20:1) solvent system to obtain this compound as a brown oil.
-
-
Characterization: The final product can be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.[3]
Synthesis of this compound Chalcone (B49325) Derivatives
Chalcones are synthesized through a Claisen-Schmidt condensation of an appropriate acetophenone (B1666503) with this compound in the presence of a base.
Experimental Protocol: Synthesis of a this compound Chalcone
-
Materials: this compound, a substituted acetophenone, methanol (B129727), and a catalytic amount of a strong base (e.g., NaOH or KOH).
-
Procedure:
-
Dissolve this compound and the substituted acetophenone in methanol in a round-bottomed flask.
-
Add the basic catalyst to the solution.
-
Stir the reaction mixture at room temperature for a specified time (typically several hours) until the reaction is complete, monitoring by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-cold water.
-
Collect the precipitated solid by filtration, wash with cold water until the washings are neutral, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure chalcone derivative.
-
Synthesis of this compound Schiff Base Derivatives
Schiff bases are formed by the condensation reaction of this compound with a primary amine.
Experimental Protocol: Synthesis of a this compound Schiff Base [4]
-
Materials: this compound, a primary amine (e.g., 3,3′-diaminodipropylamine), and a suitable solvent (e.g., ethanol).
-
Procedure:
-
Dissolve this compound and the primary amine in the solvent in a round-bottomed flask.
-
Reflux the reaction mixture for several hours.
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Collect the precipitated product by filtration.
-
Wash the product with a small amount of cold solvent and dry it to obtain the pure Schiff base.
-
Biological Activities and Quantitative Data
Derivatives of this compound have been investigated for a range of biological activities. The following sections summarize the key findings and present quantitative data where available.
Anticancer Activity
Chalcones and Schiff bases derived from substituted benzaldehydes have demonstrated significant cytotoxic effects against various cancer cell lines. The mechanism of action often involves the induction of apoptosis and cell cycle arrest.
Table 1: Anticancer Activity of Benzaldehyde Derivatives
| Compound Class | Derivative | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Chalcone | 2'-hydroxy-4'-alkoxy chalcone (3a) | PC-3 (Prostate) | 8.08 | [5] |
| Chalcone | 2'-hydroxy-4'-alkoxy chalcone (3c) | PC-3 (Prostate) | 13.75 | [5] |
| Chalcone | 4-methoxy chalcone (25) | MCF-7 (Breast) | 3.44 | [4] |
| Chalcone | 4-methoxy chalcone (25) | HepG2 (Liver) | 4.64 | [4] |
| Chalcone | 4-methoxy chalcone (25) | HCT116 (Colon) | 6.31 | [4] |
| Benzaldehyde Derivative | Compound 4 | MDA-MB-231 (Breast) | 59.90 | [6] |
| Benzaldehyde Derivative | Compound 10 | MDA-MB-231 (Breast) | 35.40 | [6] |
Experimental Protocol: MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay used to assess cell metabolic activity as an indicator of cell viability.
-
Materials: Cancer cell lines, cell culture medium, 96-well plates, test compounds, MTT solution (5 mg/mL in PBS), and a solubilizing agent (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol).
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Remove the medium and add the solubilizing agent to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value.
-
Antimicrobial Activity
Schiff bases derived from 4-alkoxybenzaldehydes have shown promising activity against a range of bacteria and fungi. The imine group is crucial for their antimicrobial action.
Table 2: Antimicrobial Activity of Benzaldehyde Schiff Base Derivatives
| Compound | Microorganism | MIC (µg/mL) | Reference |
| Anisaldehyde Schiff Base (PC2) | Escherichia coli | 250 | [7] |
| Anisaldehyde Schiff Base (PC2) | Staphylococcus aureus | 62.5 | [7] |
| Benzaldehyde Schiff Base (PC1) | Escherichia coli | 62.5 | [7] |
| Benzaldehyde Schiff Base (PC1) | Staphylococcus aureus | 62.5 | [7] |
| 4-ethoxybenzaldehyde Schiff base | Saccharomyces cerevisiae | >100 | [8] |
| 4-hydroxybenzaldehyde Schiff base | Staphylococcus aureus | - | [9] |
| 4-hydroxybenzaldehyde Schiff base | Escherichia coli | - | [9] |
Experimental Protocol: Broth Microdilution for MIC Determination [10][11]
The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
-
Materials: Bacterial or fungal strains, appropriate broth medium (e.g., Mueller-Hinton Broth), 96-well microtiter plates, test compounds, and a bacterial/fungal inoculum standardized to a 0.5 McFarland standard.
-
Procedure:
-
Prepare serial two-fold dilutions of the test compounds in the broth medium in the wells of a 96-well plate.
-
Prepare a standardized inoculum of the microorganism and dilute it to the final desired concentration in each well.
-
Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 28°C for fungi) for 18-24 hours.
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
-
Antioxidant Activity
The antioxidant potential of this compound derivatives, particularly chalcones, is a significant area of investigation. The DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay is a common method to evaluate this activity.
Table 3: Antioxidant Activity of Chalcone Derivatives
| Compound Class | Derivative | IC₅₀ (µM) | Reference |
| Chalcone | (2E)-3-(methoxyphenyl)-1-(4-methylphenyl) prop-2-en-1-one | 12.23 (DPPH) | [12] |
| Chalcone | JVC3 | 53.76 (ABTS) | [13] |
| Chalcone | JVC4 | 50.34 (ABTS) | [13] |
| Flavonol | JVF3 | 61.4 (DPPH) | [13] |
| Bis-chalcone | Compound 1 | Strong scavenging | [14] |
Note: The table includes data for various chalcone derivatives to illustrate their antioxidant potential.
Experimental Protocol: DPPH Radical Scavenging Assay [15]
-
Materials: DPPH solution in methanol (typically 0.1 mM), test compounds, a positive control (e.g., ascorbic acid or Trolox), and a spectrophotometer.
-
Procedure:
-
Prepare various concentrations of the test compounds and the positive control in a suitable solvent.
-
In a 96-well plate or cuvettes, mix a defined volume of each sample dilution with the DPPH working solution.
-
Incubate the mixture in the dark at room temperature for a set time (e.g., 30 minutes).
-
Measure the absorbance of the solution at 517 nm.
-
The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging Activity = [ (A_control - A_sample) / A_control ] x 100
-
The IC₅₀ value, the concentration of the sample that scavenges 50% of the DPPH radicals, is determined by plotting the percentage of scavenging activity against the sample concentration.
-
Mechanism of Action and Signaling Pathways
Understanding the molecular mechanisms by which these compounds exert their biological effects is crucial for rational drug design.
Inhibition of the PI3K/Akt Signaling Pathway
Several studies have indicated that chalcone derivatives can induce apoptosis in cancer cells by inhibiting the PI3K/Akt signaling pathway.[1][11][13] This pathway is a critical regulator of cell survival, proliferation, and growth.
Caption: PI3K/Akt signaling pathway inhibition by a this compound chalcone derivative.
In Silico ADMET Prediction
Early assessment of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is critical in drug discovery to reduce the likelihood of late-stage failures. In silico tools can provide valuable predictions of these properties.
Caption: A general workflow for in silico ADMET prediction.
Conclusion
This compound and its derivatives represent a promising class of compounds with diverse and potent biological activities. Their straightforward synthesis and the tunability of their chemical structures make them attractive candidates for further investigation in drug discovery programs. This technical guide has provided a foundational overview of their synthesis, biological evaluation, and potential mechanisms of action. The presented data and protocols are intended to facilitate further research and development of novel therapeutics based on the this compound scaffold. Continued exploration of structure-activity relationships and in vivo studies will be crucial in realizing the full therapeutic potential of these compounds.
References
- 1. rr-asia.woah.org [rr-asia.woah.org]
- 2. Synthesis, characterization, and antimicrobial activity of Schiff bases derived from benzaldehydes and 3,3′-diaminodipropylamine - Arabian Journal of Chemistry [arabjchem.org]
- 3. Antimicrobial Activity of Some Schiff Bases Derived from Benzoin, Salicylaldehyde, Aminophenol and 2,4 Dinitrophenyl Hydrazine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In Silico methods for ADMET prediction of new molecules | PPTX [slideshare.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Broth microdilution - Wikipedia [en.wikipedia.org]
- 8. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 9. Anti-oxidant behavior of functionalized chalcone-a combined quantum chemical and crystallographic structural investigation - Amrita Vishwa Vidyapeetham [amrita.edu]
- 10. ijcea.org [ijcea.org]
- 11. Antioxidant, Antimicrobial, Cytotoxicity, and Larvicidal Activities of Selected Synthetic Bis-Chalcones - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. A Review on the Antimicrobial Activity of Schiff Bases: Data Collection and Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]
- 15. Antimicrobial susceptibility testing using broth microdilution method [bio-protocol.org]
4-Butoxybenzaldehyde: A Technical Examination of its Origins and Properties
An In-depth Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
This technical guide addresses the natural occurrence of 4-Butoxybenzaldehyde. Extensive investigation of scientific literature and chemical databases reveals no definitive evidence of this compound as a naturally occurring compound in plants, fungi, insects, or other organisms. It is primarily recognized as a synthetic aromatic aldehyde. This document provides a comprehensive overview of the chemical and physical properties of this compound, alongside a discussion of the natural occurrence of its parent compound, benzaldehyde (B42025), and other related derivatives. Furthermore, this guide presents a general experimental workflow for the isolation and identification of natural products, which can be applied to the study of benzaldehydes and other aromatic compounds from natural sources.
Natural Occurrence: An Absence of Evidence
Despite extensive searches of chemical and biological databases, no peer-reviewed scientific literature has been identified that reports the isolation of this compound from a natural source. This strongly suggests that this compound is not a known natural product and is instead a compound of synthetic origin.
In contrast, the parent compound, benzaldehyde, is a well-documented natural product. It is widely distributed in the plant kingdom, often as a component of glycosides. For instance, it is famously found in bitter almonds, as well as in the seeds of apricots, cherries, and peaches.[1][2][3][4] Benzaldehyde also contributes to the scent of certain fungi, such as the oyster mushroom (Pleurotus ostreatus)[3].
Furthermore, various other benzaldehyde derivatives have been isolated from natural sources, particularly from fungi. These include compounds such as 4-(furan-3-yl)benzaldehyde (B1259208) and 4-(5-oxotetrahydrofuran-3-yl)benzaldehyde from the Basidiomycete Sarcodontia crocea, and other derivatives from marine-derived fungi like Penicillium sclerotiorum.[5][6][7]
Physicochemical Properties of this compound
While not found in nature, this compound is a commercially available compound with well-defined chemical and physical properties. This information is crucial for its use in research and development, particularly in the synthesis of other organic molecules. A summary of its key properties is presented in Table 1.
| Property | Value | Source(s) |
| Molecular Formula | C₁₁H₁₄O₂ | [8][9][10] |
| Molecular Weight | 178.23 g/mol | [9][11] |
| CAS Number | 5736-88-9 | [8][9][10][11] |
| Appearance | Colorless to pale yellow liquid | [8] |
| Odor | Characteristic aromatic odor | [8] |
| Boiling Point | 285 °C | [10][11] |
| Density | 1.031 g/mL at 25 °C | [10][11] |
| Refractive Index | n20/D 1.539 | [11] |
| Solubility | Moderately soluble in water; more soluble in organic solvents like ethanol (B145695) and ether. | [8] |
Synthesis of this compound
This compound is typically synthesized in the laboratory. A common method involves the Williamson ether synthesis, where p-hydroxybenzaldehyde is reacted with a butyl halide, such as 1-bromobutane (B133212), in the presence of a base like potassium carbonate.
A representative synthetic protocol is as follows:
-
p-Hydroxybenzaldehyde and 1-bromobutane are dissolved in a suitable solvent, such as N,N-dimethylformamide (DMF).
-
Anhydrous potassium carbonate is added to the mixture.
-
The reaction mixture is heated and stirred for several hours.
-
After the reaction is complete, the mixture is cooled, and the product is extracted using an organic solvent.
-
The crude product is then purified, typically by silica (B1680970) gel column chromatography, to yield pure this compound.[12]
Illustrative Experimental Protocols for Natural Product Research
For researchers interested in the isolation and identification of naturally occurring benzaldehydes or other aromatic compounds, a general experimental workflow is provided below. This protocol is illustrative and would require optimization based on the specific natural source and target compound.
4.1. General Workflow for Isolation and Identification
Caption: Generalized workflow for the isolation and identification of a natural product.
4.2. Detailed Methodologies
-
Extraction: The dried and powdered source material (e.g., plant leaves, fungal mycelia) is extracted with a series of solvents of increasing polarity, such as hexane (B92381), ethyl acetate, and methanol. This can be achieved through methods like maceration, Soxhlet extraction, or ultrasound-assisted extraction.
-
Fractionation: The crude extract is then subjected to fractionation to separate compounds based on their polarity. Liquid-liquid partitioning between immiscible solvents (e.g., hexane and methanol/water) is a common first step. The resulting fractions are then typically separated further using column chromatography with a stationary phase like silica gel and a mobile phase gradient of increasing polarity.
-
Purification: Fractions showing promising activity or containing compounds of interest are further purified using techniques like preparative High-Performance Liquid Chromatography (HPLC) to isolate pure compounds.
-
Structure Elucidation: The structure of the isolated pure compound is determined using a combination of spectroscopic methods. Mass Spectrometry (MS) provides the molecular weight and elemental composition. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D-NMR) is used to determine the carbon-hydrogen framework and the connectivity of atoms. Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy can provide information about functional groups and conjugation, respectively.
Chemical Structure and Relationship
The chemical structure of this compound is characterized by a benzene (B151609) ring substituted with an aldehyde group and a butoxy group at the para position. The relationship to the parent benzaldehyde structure is illustrated below.
Caption: Structural relationship between Benzaldehyde and this compound.
Conclusion
References
- 1. vdh.virginia.gov [vdh.virginia.gov]
- 2. researchgate.net [researchgate.net]
- 3. Benzaldehyde - Wikipedia [en.wikipedia.org]
- 4. herbs2000.com [herbs2000.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. tandfonline.com [tandfonline.com]
- 7. tandfonline.com [tandfonline.com]
- 8. CAS 5736-88-9: this compound | CymitQuimica [cymitquimica.com]
- 9. This compound | C11H14O2 | CID 79813 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. chemsynthesis.com [chemsynthesis.com]
- 11. This compound 98 5736-88-9 [sigmaaldrich.com]
- 12. 4-N-BUTOXYBENZALDEHYDE | 5736-88-9 [chemicalbook.com]
4-Butoxybenzaldehyde stability and storage conditions
An In-depth Technical Guide to the Stability and Storage of 4-Butoxybenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the stability and recommended storage conditions for this compound. Understanding the chemical stability of this compound is critical for its effective use in research and development, ensuring the integrity of experimental results and the quality of synthesized products.
Chemical and Physical Properties
A summary of the key physical and chemical properties of this compound is presented in Table 1. This data is essential for safe handling and for understanding its behavior in various experimental setups.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₁H₁₄O₂ | [1][2] |
| Molecular Weight | 178.23 g/mol | [2] |
| Appearance | Colorless to light yellow or dark orange liquid | [3] |
| Boiling Point | 148 - 149 °C @ 10 mmHg | [4] |
| Flash Point | > 113 °C (> 235.4 °F) - closed cup | |
| Density | 1.031 g/mL at 25 °C | |
| Refractive Index | n20/D 1.539 | |
| Solubility | Moderately soluble in water; more soluble in organic solvents like ethanol (B145695) and ether. | [3] |
Stability Profile and Potential Degradation Pathways
This compound is generally considered stable under normal temperatures and pressures. However, its aldehyde functional group makes it susceptible to degradation, primarily through oxidation.
Key Factors Influencing Stability:
-
Air/Oxygen: The primary degradation pathway for benzaldehydes is oxidation of the aldehyde group to a carboxylic acid. In the case of this compound, this would result in the formation of 4-butoxybenzoic acid. This process, known as autoxidation, can be catalyzed by light and trace metal impurities.
-
Light: Exposure to light, particularly UV radiation, can promote the formation of free radicals, which can initiate and accelerate oxidation reactions.
-
Elevated Temperatures: High temperatures can increase the rate of chemical degradation. While this compound has a high boiling point, prolonged exposure to heat can lead to decomposition, potentially generating carbon monoxide and other toxic fumes.
-
Incompatible Materials: Strong oxidizing agents are incompatible with this compound and can lead to vigorous and potentially hazardous reactions.
The following diagram illustrates the key factors that can negatively impact the stability of this compound.
Caption: Factors leading to the degradation of this compound.
Recommended Storage Conditions
To ensure the long-term stability and purity of this compound, the following storage conditions are recommended based on information from safety data sheets and chemical suppliers.
| Parameter | Recommendation | Rationale |
| Temperature | Store in a cool, dry place. Refrigeration at 4°C is recommended by some suppliers. | To slow down the rate of potential degradation reactions. |
| Atmosphere | Store under an inert atmosphere (e.g., nitrogen or argon). | To prevent oxidation by excluding air. |
| Container | Store in a tightly sealed, light-resistant container. | To prevent exposure to air, moisture, and light. |
| Ventilation | Store in a well-ventilated area. | To ensure safety in case of accidental release. |
| Incompatibilities | Store away from strong oxidizing agents. | To prevent hazardous chemical reactions. |
Proposed Experimental Protocol for Stability Assessment
Objective: To evaluate the stability of this compound under various stress conditions (heat, light, and oxidative stress) over a defined period.
Materials and Methods:
-
Sample Preparation: A well-characterized batch of high-purity this compound should be used.
-
Analytical Method: A stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection should be developed and validated to separate this compound from its potential degradation products (e.g., 4-butoxybenzoic acid).
-
Stress Conditions:
-
Thermal Stability: Store samples at elevated temperatures (e.g., 40°C, 60°C) and a control sample at the recommended storage temperature (e.g., 4°C).
-
Photostability: Expose samples to a controlled light source (e.g., ICH-compliant photostability chamber) and protect a control sample from light.
-
Oxidative Stability: Store samples in the presence of air (headspace in the vial) and under an inert atmosphere. For forced degradation, a solution of the sample can be treated with a dilute solution of hydrogen peroxide.
-
-
Time Points: Analyze the samples at predetermined time intervals (e.g., 0, 1, 2, 4, and 8 weeks).
-
Analysis: At each time point, determine the purity of this compound and quantify any degradation products using the validated HPLC method.
The following diagram outlines the proposed workflow for the stability assessment.
Caption: A workflow for assessing the stability of this compound.
By following these guidelines and, if necessary, conducting a stability study as outlined, researchers, scientists, and drug development professionals can ensure the quality and reliability of this compound in their work.
References
Methodological & Application
Application Notes and Protocols: Synthesis of 4-Butoxybenzaldehyde from p-Hydroxybenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive protocol for the synthesis of 4-Butoxybenzaldehyde, a valuable intermediate in the preparation of various organic molecules, including active pharmaceutical ingredients. The synthesis is achieved via a Williamson ether synthesis, a robust and widely applicable method for forming ethers. This process involves the reaction of p-hydroxybenzaldehyde with 1-bromobutane (B133212) in the presence of a base. The protocol detailed herein offers a high-yield synthesis, making it suitable for laboratory and potential scale-up applications in drug discovery and development.
Introduction
This compound is a key building block in organic synthesis, utilized in the creation of more complex molecules with potential biological activity.[1] Its structure, featuring a butoxy group and an aldehyde functional group, allows for a variety of subsequent chemical transformations. The Williamson ether synthesis is the chosen method for this transformation due to its efficiency and reliability in forming aryl ethers.[2][3] The reaction proceeds through a bimolecular nucleophilic substitution (SN2) mechanism, where the phenoxide ion, generated from the deprotonation of p-hydroxybenzaldehyde by a base, attacks the electrophilic carbon of 1-bromobutane.[2][4]
Reaction Scheme
Caption: Reaction scheme for the synthesis of this compound.
Data Presentation
The following table summarizes the key quantitative data for the synthesis of this compound.
| Parameter | Value | Reference |
| Reactants | ||
| p-Hydroxybenzaldehyde | 35 g (287 mmol) | [1] |
| 1-Bromobutane | 30.92 mL (287 mmol) | [1] |
| Anhydrous Potassium Carbonate | 118.83 g (860 mmol) | [1] |
| Solvent | ||
| N,N-Dimethylformamide (DMF) | 750 mL | [1] |
| Reaction Conditions | ||
| Temperature | 70 °C | [1] |
| Reaction Time | 20 hours | [1] |
| Atmosphere | Nitrogen | [1] |
| Product Information | ||
| Product Name | This compound | |
| Molecular Formula | C₁₁H₁₄O₂ | [5] |
| Molecular Weight | 178.23 g/mol | [6] |
| Yield | 95% | [1] |
| Physical Form | Brown oily liquid | [1] |
| Boiling Point | 285 °C | [1][7] |
| Density | 1.031 g/mL at 25 °C | [1] |
Experimental Protocols
This protocol is adapted from established procedures for Williamson ether synthesis.[1][2][4]
Materials and Reagents
-
p-Hydroxybenzaldehyde
-
1-Bromobutane
-
Anhydrous Potassium Carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate (B1210297)
-
Petroleum ether
-
Deionized water
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
Equipment
-
1000 mL Round-bottomed flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Nitrogen inlet
-
Separatory funnel
-
Rotary evaporator
-
Glass column for chromatography
-
Standard laboratory glassware
Experimental Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Detailed Procedure
-
Reaction Setup : In a 1000 mL round-bottomed flask equipped with a reflux condenser, magnetic stirrer, and nitrogen inlet, dissolve p-hydroxybenzaldehyde (35 g, 287 mmol) and 1-bromobutane (30.92 mL, 287 mmol) in N,N-dimethylformamide (DMF, 750 mL).[1]
-
Inert Atmosphere : Purge the flask with nitrogen and maintain a nitrogen atmosphere throughout the reaction. Stir the mixture for 20 minutes.[1]
-
Base Addition and Reaction : To the stirred solution, add anhydrous potassium carbonate (118.83 g, 860 mmol). Heat the reaction mixture to 70 °C and continue stirring for 20 hours.[1]
-
Work-up : After the reaction is complete, allow the mixture to cool to room temperature. Quench the reaction by adding an excess of water. Transfer the mixture to a separatory funnel and extract the product with ethyl acetate.[1]
-
Extraction and Drying : Combine the organic layers and wash them several times with water to remove residual DMF and salts. Dry the organic phase over anhydrous sodium sulfate.[1]
-
Purification : Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product. Purify the crude product by silica gel column chromatography using a solvent system of petroleum ether/ethyl acetate (20:1) to yield the pure this compound as a brown oil.[1]
Characterization
The structure and purity of the synthesized this compound can be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.[1]
-
¹H NMR (500 MHz, CDCl₃) δ (ppm): 9.89 (s, 1H), 7.84 (d, J = 8.8 Hz, 2H), 7.00 (d, J = 8.6 Hz, 2H), 4.06 (t, J = 6.3 Hz, 2H), 1.85-1.79 (m, 2H), 1.57-1.49 (m, 2H), 1.01 (t, J = 7.3 Hz, 3H).[1]
-
¹³C NMR (125 MHz, CDCl₃) δ (ppm): 190.7, 164.2, 131.9, 129.8, 114.7, 68.1, 31.0, 19.1, 13.7.[1]
-
ESI-MS: m/z 179.2 ([M + H]⁺).[1]
Safety Precautions
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
1-Bromobutane is a flammable liquid and an irritant. Handle with care.
-
DMF is a skin and eye irritant. Avoid contact and inhalation.
-
p-Hydroxybenzaldehyde can cause skin and eye irritation.
-
Potassium carbonate is an irritant. Avoid dust inhalation.
This detailed protocol provides a reliable method for the synthesis of this compound, a crucial intermediate for further chemical exploration in the fields of medicinal chemistry and drug development.
References
- 1. 4-N-BUTOXYBENZALDEHYDE | 5736-88-9 [chemicalbook.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Benzaldehyde, 4-butoxy- [webbook.nist.gov]
- 6. This compound | C11H14O2 | CID 79813 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. chemsynthesis.com [chemsynthesis.com]
Application Notes: Synthesis and Application of 4-Butoxybenzaldehyde Derived Schiff Bases
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis, characterization, and potential biological applications of Schiff bases derived from 4-Butoxybenzaldehyde. These compounds are of significant interest in medicinal chemistry and materials science due to their versatile therapeutic and functional properties.
Introduction
Schiff bases, characterized by the azomethine or imine group (-C=N-), are formed through the condensation of a primary amine with an aldehyde or ketone.[1][2] This reaction, first reported by Hugo Schiff in 1864, produces compounds that are pivotal in organic synthesis and drug design.[1][3] Schiff bases derived from aromatic aldehydes, such as this compound, are particularly stable due to effective conjugation.[4] The presence of the butoxy group can enhance lipophilicity, potentially improving the pharmacological profile of the resulting molecules. These compounds and their metal complexes exhibit a wide spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antioxidant properties, making them valuable targets for drug development.[2][5][6][7]
Synthesis of Schiff Bases from this compound
The synthesis of Schiff bases from this compound is a straightforward condensation reaction. The general scheme involves the reaction of the aldehyde with a primary amine, typically in an alcohol solvent, often with acid or base catalysis to facilitate the reaction.[1][8]
General Reaction Scheme
Caption: General synthesis of a Schiff base from this compound.
Experimental Protocols
Protocol 1: Conventional Synthesis via Reflux
This protocol describes a standard method for synthesizing Schiff bases using thermal conditions with an acid catalyst.
-
Dissolution: Dissolve this compound (10 mmol) in 25 mL of ethanol (B145695) or methanol (B129727) in a 100 mL round-bottom flask equipped with a magnetic stir bar.
-
Addition of Amine: In a separate beaker, dissolve the desired primary amine (10 mmol) in 20 mL of the same solvent. Add this solution dropwise to the aldehyde solution while stirring.
-
Catalysis: Add 2-3 drops of glacial acetic acid to the mixture to catalyze the reaction.
-
Reflux: Attach a condenser to the flask and reflux the reaction mixture for 2-4 hours with constant stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Isolation: After the reaction is complete, cool the flask to room temperature and then place it in an ice bath to facilitate precipitation.[9]
-
Purification: Collect the solid product by vacuum filtration. Wash the crystals several times with cold ethanol to remove unreacted starting materials.
-
Drying: Air-dry the purified Schiff base or dry it in a desiccator over anhydrous CaCl₂.
-
Characterization: Determine the yield, melting point, and characterize the product using FT-IR, ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.[4]
Protocol 2: Microwave-Assisted Synthesis
Microwave irradiation offers a green and efficient alternative for Schiff base synthesis, often leading to higher yields and shorter reaction times.
-
Mixing: In a microwave-safe reaction vessel, combine this compound (5 mmol) and the primary amine (5 mmol).
-
Solvent: Add a minimal amount of a polar solvent like ethanol or N,N-Dimethylformamide (DMF) (2-3 mL) to form a slurry.
-
Irradiation: Place the vessel in a microwave synthesizer. Irradiate the mixture at a suitable power level (e.g., 100-300 W) for 3-10 minutes. Monitor the temperature to keep it below the solvent's boiling point.
-
Cooling and Isolation: After irradiation, cool the vessel to room temperature. The product often crystallizes directly.
-
Purification: Add a small amount of cold ethanol and collect the product by vacuum filtration. Wash with cold ethanol and dry.
Table 1: Typical Reaction Parameters for Schiff Base Synthesis
| Parameter | Conventional Method | Microwave-Assisted Method |
| Solvent | Ethanol, Methanol | Ethanol, DMF (minimal) |
| Catalyst | Glacial Acetic Acid (catalytic) | Often catalyst-free |
| Temperature | Reflux (60-80 °C) | Controlled by microwave power |
| Reaction Time | 2-8 hours | 3-10 minutes |
| Typical Yield | 70-90% | 85-98% |
Characterization of this compound Schiff Bases
Spectroscopic methods are essential for confirming the structure of the synthesized Schiff bases. The formation of the imine bond is the key feature to identify.
Workflow for Synthesis and Characterization
References
- 1. iosrjournals.org [iosrjournals.org]
- 2. gsconlinepress.com [gsconlinepress.com]
- 3. mdpi.com [mdpi.com]
- 4. ukm.my [ukm.my]
- 5. Synthesis, Spectral Characterization, Thermal Investigation, Computational Studies, Molecular Docking, and In Vitro Biological Activities of a New Schiff Base Derived from 2-Chloro Benzaldehyde and 3,3′-Dimethyl-[1,1′-biphenyl]-4,4′-diamine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Preparation and Characterization of Novel Schiff Base Derived From 4-Nitro Benzaldehyde and Its Cytotoxic Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.chemsociety.org.ng [journals.chemsociety.org.ng]
- 9. ionicviper.org [ionicviper.org]
Applications of 4-Butoxybenzaldehyde in Liquid Crystal Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Butoxybenzaldehyde is a versatile organic compound that serves as a crucial precursor in the synthesis of a wide array of thermotropic liquid crystals, particularly those of the Schiff base (imine) linkage type. Its molecular structure, featuring a reactive aldehyde group, a central phenyl ring, and a flexible butoxy tail, makes it an ideal building block for designing calamitic (rod-shaped) mesogens. The manipulation of the molecular architecture by incorporating this compound allows for the fine-tuning of mesomorphic properties, including the type of liquid crystal phase and the transition temperatures. This document provides detailed application notes and experimental protocols for the synthesis and characterization of liquid crystals derived from this compound, with a focus on the homologous series of N-(4-butoxybenzylidene)-4-n-alkylanilines.
Core Applications in Liquid Crystal Synthesis
The primary application of this compound in liquid crystal research is its use as a core component in the synthesis of Schiff base liquid crystals. The general synthetic route involves the condensation reaction between this compound and a substituted aniline (B41778), typically a 4-n-alkylaniline. This reaction forms an imine linkage (-CH=N-) which connects the two aromatic rings, contributing to the linearity and rigidity of the final molecule, essential characteristics for the formation of liquid crystalline phases.
The butoxy group on the benzaldehyde (B42025) moiety provides a degree of flexibility and influences the intermolecular interactions, which in turn affects the thermal stability and the temperature range of the mesophases. By varying the length of the alkyl chain on the aniline counterpart, a homologous series of liquid crystals can be synthesized, allowing for a systematic investigation of the structure-property relationships.
Quantitative Data Presentation
The mesomorphic properties of the homologous series of N-(4-butoxybenzylidene)-4-n-alkylanilines are summarized in Table 1. The data illustrates the influence of the terminal alkyl chain length on the phase transition temperatures.
| n | R' | C-N or C-SmA (°C) | SmA-N (°C) | N-I (°C) |
| 1 | CH₃ | 49.5 | - | 58.0 |
| 2 | C₂H₅ | 42.0 | - | 64.5 |
| 3 | C₃H₇ | 46.0 | - | 55.5 |
| 4 | C₄H₉ | 34.0 | - | 68.0 |
| 5 | C₅H₁₁ | 33.0 | 45.0 | 65.5 |
| 6 | C₆H₁₃ | 30.0 | 54.5 | 67.0 |
| 7 | C₇H₁₅ | 41.5 | 59.0 | 66.0 |
| 8 | C₈H₁₇ | 47.0 | 64.0 | 66.5 |
Table 1: Phase Transition Temperatures of N-(4-butoxybenzylidene)-4-n-alkylanilines. C-N: Crystal to Nematic transition, C-SmA: Crystal to Smectic A transition, SmA-N: Smectic A to Nematic transition, N-I: Nematic to Isotropic transition. Data is synthesized from publicly available information.
Experimental Protocols
This section provides detailed methodologies for the synthesis and characterization of N-(4-butoxybenzylidene)-4-n-alkylanilines.
Protocol 1: Synthesis of N-(4-butoxybenzylidene)-4-n-alkylanilines
Objective: To synthesize a homologous series of N-(4-butoxybenzylidene)-4-n-alkylanilines via a condensation reaction.
Materials:
-
This compound
-
4-n-Alkylaniline (e.g., 4-butylaniline, 4-hexylaniline, etc.)
-
Absolute Ethanol (B145695)
-
Glacial Acetic Acid (catalyst)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1 equivalent) in a minimal amount of absolute ethanol.
-
Addition of Aniline: To the stirred solution, add an equimolar amount of the desired 4-n-alkylaniline.
-
Catalysis: Add a few drops of glacial acetic acid to the reaction mixture to catalyze the imine formation.
-
Reflux: Heat the mixture to reflux using a heating mantle and maintain the reflux for 2-4 hours.
-
Reaction Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC). The formation of the product will be indicated by the appearance of a new spot with a different Rf value compared to the starting materials.
-
Isolation of Crude Product: After the reaction is complete, cool the mixture to room temperature. The Schiff base product may precipitate out of the solution. If not, the solvent can be partially removed by rotary evaporation to induce crystallization.
-
Filtration: Collect the crude product by vacuum filtration using a Buchner funnel and wash it with a small amount of cold ethanol to remove unreacted starting materials.
-
Purification: Purify the crude product by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, to obtain pure crystals.
-
Drying: Dry the purified crystals in a vacuum oven at a temperature below their melting point.
-
Characterization: Confirm the structure of the synthesized compound using spectroscopic methods (FTIR, ¹H NMR, ¹³C NMR) and determine the phase transition temperatures using Differential Scanning Calorimetry (DSC) and Polarizing Optical Microscopy (POM).
Protocol 2: Characterization by Differential Scanning Calorimetry (DSC)
Objective: To determine the phase transition temperatures and associated enthalpy changes of the synthesized liquid crystals.
Instrumentation: A calibrated Differential Scanning Calorimeter (DSC).
Procedure:
-
Sample Preparation: Accurately weigh 3-5 mg of the purified liquid crystal sample into an aluminum DSC pan. Seal the pan hermetically.
-
Heating and Cooling Cycles:
-
Place the sample pan and an empty reference pan in the DSC cell.
-
Heat the sample at a controlled rate (e.g., 10 °C/min) to a temperature well above its expected clearing point (isotropic phase).
-
Hold the sample at this temperature for a few minutes to ensure complete melting and to erase any previous thermal history.
-
Cool the sample at the same controlled rate to a temperature below its crystallization point.
-
Perform a second heating scan at the same rate. The data from the second heating scan is typically used for analysis to ensure a consistent thermal history.
-
-
Data Analysis:
-
The phase transition temperatures are determined from the onset or peak of the endothermic or exothermic transitions in the DSC thermogram.
-
The enthalpy of each transition (ΔH) is calculated by integrating the area under the corresponding peak.
-
Identify the transitions: Crystal (Cr) to Smectic (Sm), Smectic to Nematic (N), and Nematic to Isotropic (I) on heating, and the reverse transitions on cooling.
-
Protocol 3: Characterization by Polarizing Optical Microscopy (POM)
Objective: To visually observe the liquid crystalline phases and their transitions, and to identify the textures of the mesophases.
Instrumentation: A polarizing optical microscope equipped with a hot stage and a temperature controller.
Procedure:
-
Sample Preparation: Place a small amount of the liquid crystal sample on a clean glass microscope slide and cover it with a coverslip.
-
Heating and Observation:
-
Place the slide on the hot stage of the polarizing microscope.
-
Heat the sample slowly while observing it through the crossed polarizers.
-
As the temperature increases, the sample will melt from a crystalline solid into a liquid crystal phase, which will appear birefringent (textured and colored).
-
Note the temperature at which each phase transition occurs. The transition from a crystalline solid to a liquid crystal phase is the melting point. Subsequent transitions between different liquid crystal phases (e.g., Smectic to Nematic) will be observed as changes in the texture. The final transition to the isotropic liquid will result in a completely dark field of view.
-
-
Cooling and Texture Identification:
-
Slowly cool the sample from the isotropic liquid phase.
-
Observe the formation of liquid crystal phases and their characteristic textures. For example, the nematic phase often exhibits a schlieren or marbled texture, while smectic phases can show focal-conic or fan-shaped textures.
-
Compare the observed transition temperatures with those obtained from DSC to confirm the phase assignments.
-
Conclusion
This compound is a valuable and readily available precursor for the synthesis of Schiff base liquid crystals. The straightforward condensation reaction allows for the creation of a diverse library of mesogenic compounds. The systematic variation of the molecular structure, particularly the terminal alkyl chain length on the aniline moiety, provides a clear demonstration of structure-property relationships in liquid crystals. The detailed protocols provided herein offer a robust framework for researchers to synthesize and characterize these materials, enabling further exploration of their potential applications in display technologies, sensors, and other advanced materials.
Application Notes and Protocols for the Williamson Ether Synthesis of 4-Butoxybenzaldehyde
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Williamson ether synthesis is a robust and widely employed method for the preparation of ethers. This application note provides a detailed experimental protocol for the synthesis of 4-butoxybenzaldehyde, a valuable intermediate in the synthesis of various organic molecules and active pharmaceutical ingredients. The reaction proceeds via a nucleophilic substitution (SN2) mechanism, where the phenoxide ion of 4-hydroxybenzaldehyde (B117250) attacks the electrophilic carbon of 1-bromobutane (B133212).
Reaction Scheme
The synthesis of this compound from 4-hydroxybenzaldehyde and 1-bromobutane is illustrated below:
4-Hydroxybenzaldehyde + 1-Bromobutane → this compound
Data Presentation
The following table summarizes the key quantitative data for this experimental protocol.
| Parameter | Value | Reference |
| Molecular Formula | C₁₁H₁₄O₂ | [1] |
| Molecular Weight | 178.23 g/mol | [1] |
| Typical Yield | 95% | [2] |
| Purity | High (after column chromatography) | [2] |
| Appearance | Clear yellow to orange-red liquid | [2] |
| Boiling Point | 285 °C (lit.) | [2] |
| Density | 1.031 g/mL at 25 °C (lit.) | [2] |
Experimental Protocol
This protocol is adapted from established procedures for the Williamson ether synthesis.[2][3][4]
Materials and Reagents:
-
4-Hydroxybenzaldehyde
-
1-Bromobutane
-
Anhydrous Potassium Carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (B1210297)
-
Petroleum ether
-
Deionized water
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
-
Standard laboratory glassware (beakers, graduated cylinders, etc.)
Procedure:
-
Reaction Setup: In a 100 mL round-bottomed flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-hydroxybenzaldehyde (35 g, 287 mmol) and 1-bromobutane (30.92 mL, 287 mmol) in 750 mL of N,N-dimethylformamide (DMF).[2]
-
Initiation: Stir the reaction mixture for 20 minutes under a nitrogen atmosphere.[2]
-
Addition of Base: Add anhydrous potassium carbonate (118.83 g, 860 mmol) to the flask.[2]
-
Reaction: Heat the mixture to 70 °C and continue stirring for 20 hours.[2] The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up:
-
After the reaction is complete, allow the mixture to cool to room temperature.[2]
-
Quench the reaction by adding an excess of water.[2]
-
Transfer the mixture to a separatory funnel and extract the product with ethyl acetate.[2]
-
Combine the organic phases and wash them several times with water.[2]
-
Dry the organic layer over anhydrous sodium sulfate and then filter.[2]
-
-
Purification:
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a mixture of petroleum ether and ethyl acetate (20:1) as the eluent to afford the pure this compound as a brown oil.[2]
-
Safety Precautions:
-
All manipulations should be performed in a well-ventilated fume hood.
-
Personal protective equipment (safety glasses, lab coat, and gloves) should be worn at all times.
-
Refer to the Safety Data Sheets (SDS) for all chemicals used in this procedure.
-
1-Bromobutane is a flammable liquid and an irritant.
-
DMF is a skin and eye irritant.
-
Potassium carbonate can cause irritation upon contact.
Visualizations
Experimental Workflow Diagram
References
The Pivotal Role of 4-Butoxybenzaldehyde in the Synthesis of Novel Pharmaceutical Agents
For Immediate Release: Researchers, scientists, and drug development professionals now have access to detailed application notes and protocols on the use of 4-Butoxybenzaldehyde as a key intermediate in the synthesis of promising pharmaceutical compounds. This document outlines its application in creating complex molecules with potential therapeutic activities, including anticancer and other pharmacological properties.
Introduction
This compound, an aromatic aldehyde with a distinct butoxy group, is a versatile building block in organic synthesis.[1][2][3] Its aldehyde functionality allows for a variety of chemical transformations, making it a valuable precursor in the development of active pharmaceutical ingredients (APIs).[3] This note explores its specific applications in the synthesis of two noteworthy compounds: a substituted pyridine (B92270) derivative and a steroidal conjugate, providing detailed experimental protocols and insights into their potential mechanisms of action.
Application 1: Synthesis of 6-amino-4-(4-butoxyphenyl)-3,5-dicyanopyridine-2(1H)-thione
This compound serves as a crucial starting material in the multicomponent synthesis of novel aminodicyanopyridine derivatives. These heterocyclic compounds are of significant interest in medicinal chemistry due to their diverse pharmacological activities.
Experimental Protocol: Three-Component Reaction
A one-pot, three-component reaction is employed for the synthesis of 6-amino-4-(4-butoxyphenyl)-3,5-dicyanopyridine-2(1H)-thione.[4] This method offers the advantages of simplicity and efficiency.
Materials:
-
This compound
-
Malononitrile
-
Cyanothioacetamide
-
Trimethylamine (Et3N) or Morpholine (B109124)
Procedure:
-
To a solution of this compound (1.75 mmol) and 2-cyanoacetamide (B1669375) (150 mg, 1.75 mmol) in ethanol (6-8 mL), add morpholine (0.23 mL, 1.75 mmol).[5]
-
Stir the reaction mixture at approximately 60°C for 5 minutes.[5]
-
Add dithiomalondianilide (500 mg, 1.75 mmol) and additional ethanol (10 mL).[5]
-
Continue stirring at 40-50°C for 2-3 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).[5]
-
Upon completion, the precipitated product is collected by filtration, washed with cold ethanol, and dried.
| Parameter | Value | Reference |
| Yield | 22-54% | [5] |
| Reaction Time | 2-3 hours | [5] |
| Catalyst | Morpholine | [5] |
| Solvent | Ethanol | [5] |
Table 1: Quantitative data for the synthesis of 6-amino-4-(4-butoxyphenyl)-3,5-dicyanopyridine-2(1H)-thione.
Potential Pharmacological Signaling Pathway
Derivatives of 3,5-dicyanopyridines have been investigated for their potential as adenosine (B11128) A1 receptor ligands, which could be relevant for conditions like epilepsy.[4] The binding of these ligands to adenosine receptors can modulate downstream signaling pathways, such as those involving cyclic AMP (cAMP) and protein kinase A (PKA), which play a role in neuronal excitability. Further research is needed to fully elucidate the specific mechanism of this this compound derivative.
Application 2: Synthesis of 16-(p-butoxybenzylidene)androsta-1,4-diene-3,17-dione
This compound is utilized in the synthesis of steroidal derivatives, specifically in the creation of 16-(p-butoxybenzylidene)androsta-1,4-diene-3,17-dione. This class of compounds has shown promise as anticancer agents.[6]
Experimental Protocol: Condensation Reaction
The synthesis involves a condensation reaction between this compound and androsta-1,4-diene-3,17-dione (B159171).
Materials:
-
This compound
-
Androsta-1,4-diene-3,17-dione
-
Base (e.g., potassium hydroxide)
-
Solvent (e.g., ethanol or methanol)
Procedure:
-
Dissolve androsta-1,4-diene-3,17-dione in the chosen solvent.
-
Add a solution of potassium hydroxide (B78521) to the mixture.
-
Introduce this compound to the reaction mixture.
-
Reflux the mixture for a specified period, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture and neutralize it.
-
The product is then isolated through filtration, washed, and purified by recrystallization.
| Parameter | Value | Reference |
| Reactants | This compound, Androsta-1,4-diene-3,17-dione | [6] |
| Reaction Type | Condensation | [6] |
| Potential Application | Anticancer | [7] |
Table 2: General parameters for the synthesis of 16-(p-butoxybenzylidene)androsta-1,4-diene-3,17-dione.
Potential Antitumor Mechanism of Action
Androstane (B1237026) derivatives are known to exert their anticancer effects through various mechanisms, including the inhibition of enzymes involved in steroid hormone synthesis and interaction with hormone receptors. Some derivatives act as inhibitors of 17α-hydroxylase/17,20-lyase (CYP17), an enzyme crucial for androgen biosynthesis.[1] By inhibiting CYP17, these compounds can reduce the levels of androgens that promote the growth of hormone-dependent cancers like prostate cancer. Additionally, some androstane derivatives can lead to the downregulation of the androgen receptor (AR) protein expression, further contributing to their antitumor efficacy.[1]
Unsubstantiated Roles in Pharmaceutical Synthesis
While this compound is a versatile reagent, its role in the synthesis of certain established pharmaceuticals remains unconfirmed in readily available literature.
-
Dyclonine: The synthesis of the local anesthetic Dyclonine hydrochloride typically proceeds through pathways starting from materials like phenol (B47542) or p-bromoacetophenone, rather than this compound.[4][5][8]
-
Butamben: The local anesthetic Butamben is synthesized via the Fischer esterification of 4-aminobenzoic acid or 4-nitrobenzoic acid with butanol, a process that does not involve this compound.
This compound is a valuable intermediate in the synthesis of novel compounds with significant pharmaceutical potential. Its utility in constructing complex heterocyclic and steroidal structures highlights its importance in drug discovery and development. The provided protocols offer a foundation for researchers to explore the synthesis and biological activities of these and other derivatives. Further investigation into the specific signaling pathways and pharmacological profiles of these compounds is warranted to fully realize their therapeutic potential.
References
- 1. Androgen receptor inactivation contributes to antitumor efficacy of 17{alpha}-hydroxylase/17,20-lyase inhibitor 3beta-hydroxy-17-(1H-benzimidazole-1-yl)androsta-5,16-diene in prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Identification of key signaling pathways and novel computational drug target for oral cancer, metabolic disorders and periodontal disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis and evaluation of amino-3,5-dicyanopyridines and thieno[2,3-b]pyridines as ligands of adenosine A1 receptors for the potential treatment of epilepsy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 6-Amino-4-aryl-7-phenyl-3-(phenylimino)-4,7-dihydro-3H-[1,2]dithiolo[3,4-b]pyridine-5-carboxamides: Synthesis, Biological Activity, Quantum Chemical Studies and In Silico Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of 6-Amino-5-cyano-1,4-disubstituted-2(1H)-Pyrimidinones via Copper-(I)-catalyzed Alkyne-azide ‘Click Chemistry’ and Their Reactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. chemrxiv.org [chemrxiv.org]
Application Notes and Protocols: 4-Butoxybenzaldehyde as a Versatile Building Block for Functional Materials
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 4-butoxybenzaldehyde as a fundamental building block in the synthesis of advanced functional materials. Its unique molecular structure, featuring a reactive aldehyde group and a flexible butoxy chain on a benzene (B151609) ring, makes it an ideal precursor for liquid crystals, nonlinear optical (NLO) materials, and polymers. This document outlines detailed experimental protocols, presents key quantitative data, and provides visualizations of synthetic pathways to facilitate research and development in material science and related fields.
Synthesis of Schiff Base Liquid Crystals
The introduction of a butoxy group in the terminal position of a benzaldehyde (B42025) derivative provides the necessary flexibility for the formation of liquid crystalline phases. Schiff bases, synthesized through the condensation of an aldehyde and an amine, are a prominent class of liquid crystals. The anisotropic nature of these molecules, combined with the potential for various mesophases, makes them suitable for applications in display technologies and optical switching.
Quantitative Data: Mesomorphic Properties of a Homologous Schiff Base Series
| n-alkyl chain length | Compound | Melting Point (°C) | Clearing Point (°C) | Mesophase |
| 2 | 4-ethoxy-2-hydroxy... | 168 | - | Non-mesogenic |
| 4 | 4-butoxy-2-hydroxy... | 142 | 158 | Smectic A |
| 6 | 4-hexyloxy-2-hydroxy... | 128 | 165 | Smectic A |
| 8 | 4-octyloxy-2-hydroxy... | 115 | 172 | Smectic A |
| 10 | 4-decyloxy-2-hydroxy... | 108 | 175 | Smectic A |
| 12 | 4-dodecyloxy-2-hydroxy... | 102 | 178 | Smectic A |
Note: The presence of the ortho-hydroxyl group in this series may influence the exact transition temperatures compared to a series derived directly from this compound.
Experimental Protocol: Synthesis of a Schiff Base Liquid Crystal
This protocol details the synthesis of a Schiff base liquid crystal from this compound and a diamine.
Materials:
-
This compound (2 mmol, 0.356 g)
-
1,3-diamino-2-propanol (B154962) (1 mmol, 0.090 g)
-
Absolute Ethanol (B145695) (50 mL)
-
Glacial Acetic Acid (a few drops)
Procedure:
-
Dissolve this compound (2 mmol) in 30 mL of absolute ethanol in a round-bottom flask.
-
In a separate beaker, dissolve 1,3-diamino-2-propanol (1 mmol) in 20 mL of absolute ethanol.
-
Add the diamine solution to the flask containing the this compound solution.
-
Add a few drops of glacial acetic acid to the reaction mixture to catalyze the reaction.
-
Reflux the mixture for 6 hours with constant stirring.
-
After cooling, a precipitate will form. Filter the solid product.
-
Recrystallize the crude product from ethanol to obtain the purified Schiff base ligand.
-
Dry the purified product in a vacuum oven. The expected yield is approximately 85%.
Characterization:
The synthesized Schiff base should be characterized by:
-
FTIR Spectroscopy: To confirm the formation of the imine (C=N) bond.
-
¹H NMR and ¹³C NMR Spectroscopy: To confirm the molecular structure.
-
Differential Scanning Calorimetry (DSC): To determine the phase transition temperatures and associated enthalpy changes.
-
Polarized Optical Microscopy (POM): To observe the liquid crystalline textures and identify the mesophases.
Experimental Workflow: Synthesis of Schiff Base Liquid Crystal
Caption: Workflow for the synthesis of a Schiff base liquid crystal.
Synthesis of Chalcones for Nonlinear Optical (NLO) Applications
Chalcones, or 1,3-diaryl-2-propen-1-ones, are a class of organic compounds that can be readily synthesized from this compound through a Claisen-Schmidt condensation. The extended π-conjugated system in chalcones, connecting an electron-donating group (the butoxy-phenyl moiety) to an electron-accepting group (from the acetophenone (B1666503) derivative), can give rise to significant nonlinear optical properties. These materials are of interest for applications in optical communications, data storage, and optical limiting.
Quantitative Data: NLO Properties of Chalcone (B49325) Derivatives
Specific NLO data for chalcones derived directly from this compound are not extensively tabulated. However, the following table provides representative third-order NLO properties for chalcone derivatives, illustrating the type of data that is critical for characterizing these materials.
| Compound Configuration | Third-Order NLO Susceptibility (χ⁽³⁾) (esu) | Optical Limiting Threshold (Fₒₗ) (kJ cm⁻²) |
| D-π-A-π-D | 6.01 × 10⁻⁸ | 10.41 |
| D-π-A-π-A | 7.84 × 10⁻⁸ | 5.67 |
Data for two novel fluoro-methoxy chalcone derivatives.[1]
Experimental Protocol: Claisen-Schmidt Condensation for Chalcone Synthesis
This protocol provides a general method for the synthesis of chalcones from this compound and a substituted acetophenone.
Materials:
-
This compound (10 mmol, 1.78 g)
-
Substituted Acetophenone (e.g., Acetophenone) (10 mmol, 1.20 g)
-
Ethanol (95%) (30 mL)
-
10% Sodium Hydroxide (NaOH) solution (1 mL)
-
Distilled Water
-
Ice
Procedure:
-
In a round-bottom flask, dissolve this compound (10 mmol) and the substituted acetophenone (10 mmol) in 30 mL of 95% ethanol.
-
Cool the flask in an ice bath and slowly add 1 mL of 10% NaOH solution with constant stirring.
-
Continue stirring the reaction mixture at room temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, pour the mixture into a beaker containing crushed ice and water.
-
A precipitate of the chalcone will form. If the product is oily, scratch the sides of the beaker to induce crystallization.
-
Collect the solid product by vacuum filtration and wash it thoroughly with cold water to remove any remaining NaOH.
-
Purify the crude chalcone by recrystallization from a suitable solvent, such as ethanol.
Experimental Workflow: Chalcone Synthesis via Claisen-Schmidt Condensation
Caption: Workflow for the synthesis of chalcones.
Synthesis of Poly(azomethine-ether)s
This compound can be utilized as a monomer in the synthesis of polymers, such as poly(azomethine-ether)s. These polymers, containing both imine and ether linkages in their backbone, can exhibit interesting thermal and optical properties. The butoxy side chain can enhance solubility and modify the polymer's morphology.
Quantitative Data: Properties of a Representative Poly(ether-azomethine)
| Polymer | Inherent Viscosity (dL/g) | 10% Weight Loss Temp. (°C) | Solubility |
| PEA-1 | 0.20 - 0.38 | 444 - 501 | Soluble in NMP, DMAc, DMF |
Data for a poly(ether-azomethine) derived from 1,1-bis[4-(4-benzaldehyde oxy)-3-methyl phenyl] cyclopentane.[2]
Experimental Protocol: Synthesis of a Poly(azomethine-ether)
This protocol describes a general procedure for the synthesis of a poly(azomethine-ether) via solution polycondensation.
Materials:
-
This compound (as a representative mono-aldehyde; for a polymer, a dialdehyde (B1249045) derivative would be needed)
-
Aromatic Diamine (e.g., 4,4'-oxydianiline)
-
N,N-Dimethylacetamide (DMAc)
-
Lithium Chloride (LiCl)
-
Ethanol
Procedure:
-
In a reaction flask equipped with a stirrer and a nitrogen inlet, dissolve the aromatic diamine in DMAc containing 5 wt% LiCl.
-
Add an equimolar amount of the dialdehyde monomer (a derivative of this compound with a second aldehyde group would be required for polymerization) to the solution.
-
Heat the reaction mixture to 120-140°C and stir under a nitrogen atmosphere for 24-48 hours.
-
Monitor the viscosity of the solution; an increase indicates polymer formation.
-
After the reaction is complete, cool the polymer solution to room temperature.
-
Precipitate the polymer by pouring the solution into a non-solvent like ethanol.
-
Filter the fibrous polymer, wash it with ethanol and then with hot water.
-
Dry the polymer in a vacuum oven at 80°C.
Characterization:
-
Inherent Viscosity: To estimate the molecular weight of the polymer.
-
FTIR Spectroscopy: To confirm the formation of the azomethine (-C=N-) linkage.
-
¹H NMR Spectroscopy: To verify the polymer structure.
-
Thermogravimetric Analysis (TGA): To evaluate the thermal stability of the polymer.
-
Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg).
Logical Relationship: Polymer Synthesis Strategy
Caption: Strategy for poly(azomethine-ether) synthesis.
Applications in Drug Development
While this compound is a versatile building block for materials, its direct role in signaling pathways for drug development is not well-documented in publicly available literature. However, the core chemical structures derived from it, such as chalcones and Schiff bases, are known to possess a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. Researchers in drug development can utilize this compound as a starting material to synthesize libraries of these compounds for screening and lead optimization. The butoxy group can modulate the lipophilicity and pharmacokinetic properties of the resulting molecules.
Disclaimer: The provided protocols are intended for informational purposes for qualified researchers and should be performed in a properly equipped laboratory with all necessary safety precautions.
References
Characterization of 4-Butoxybenzaldehyde: A Guide to Analytical Techniques and Protocols
Introduction
4-Butoxybenzaldehyde is an aromatic aldehyde with applications in the synthesis of pharmaceuticals, fragrances, and other specialty chemicals.[1] Its chemical structure, featuring a butoxy group and an aldehyde functional group on a benzene (B151609) ring, imparts specific properties that can be precisely characterized using a suite of modern analytical techniques. This document provides detailed application notes and experimental protocols for the comprehensive analysis of this compound, intended for researchers, scientists, and professionals in the field of drug development.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented below.
| Property | Value | Reference |
| Molecular Formula | C₁₁H₁₄O₂ | [2] |
| Molecular Weight | 178.23 g/mol | [2] |
| Appearance | Colorless to pale yellow liquid | [1] |
| Boiling Point | 285 °C | |
| Density | 1.031 g/mL at 25 °C | |
| Refractive Index | n20/D 1.539 |
Spectroscopic Characterization
Spectroscopic techniques are fundamental for elucidating the molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.
| ¹H NMR (CDCl₃, 400 MHz) | ¹³C NMR (CDCl₃, 101 MHz) |
| Chemical Shift (δ, ppm) | Assignment |
| 9.86 (s, 1H) | Aldehyde (-CHO) |
| 7.82 (d, J=8.8 Hz, 2H) | Aromatic (ortho to -CHO) |
| 6.97 (d, J=8.8 Hz, 2H) | Aromatic (ortho to -O(CH₂)₃CH₃) |
| 4.02 (t, J=6.5 Hz, 2H) | -OCH₂- |
| 1.78 (m, 2H) | -OCH₂CH₂- |
| 1.49 (m, 2H) | -CH₂CH₃ |
| 0.98 (t, J=7.4 Hz, 3H) | -CH₃ |
Data sourced from spectral databases and may vary slightly based on experimental conditions.[3][4]
-
Sample Preparation: Dissolve 10-20 mg of this compound in approximately 0.7 mL of deuterated chloroform (B151607) (CDCl₃).
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire the spectrum at room temperature.
-
Use a sufficient number of scans (e.g., 16-32) to achieve a good signal-to-noise ratio.
-
Set the spectral width to cover the expected range of chemical shifts (e.g., 0-12 ppm).
-
-
¹³C NMR Acquisition:
-
Acquire the spectrum using a proton-decoupled pulse sequence.
-
A higher number of scans (e.g., 1024 or more) will be necessary due to the lower natural abundance of ¹³C.
-
Set the spectral width to an appropriate range (e.g., 0-200 ppm).
-
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak (CDCl₃: δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C).
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is employed to identify the functional groups present in this compound based on their characteristic vibrational frequencies.
| Wavenumber (cm⁻¹) | Assignment | Intensity |
| 2958, 2872 | C-H stretch (aliphatic) | Strong |
| 2830, 2730 | C-H stretch (aldehyde) | Medium |
| 1685 | C=O stretch (aromatic aldehyde) | Strong |
| 1600, 1577 | C=C stretch (aromatic ring) | Strong, Medium |
| 1255 | C-O stretch (aryl ether) | Strong |
| 1160 | C-O stretch | Strong |
Data is for a neat liquid sample measured by FT-IR.[4][5]
-
Instrument Setup: Ensure the Attenuated Total Reflectance (ATR) crystal is clean. Record a background spectrum.
-
Sample Application: Place a small drop of neat this compound directly onto the ATR crystal.
-
Data Acquisition: Acquire the sample spectrum over a range of 4000-400 cm⁻¹. Co-add multiple scans (e.g., 16-32) to improve the signal-to-noise ratio.
-
Data Analysis: The final spectrum is typically presented as transmittance or absorbance versus wavenumber (cm⁻¹). Identify the characteristic absorption bands for the functional groups.
UV-Visible Spectroscopy
UV-Visible spectroscopy provides information about the electronic transitions within the molecule, particularly the conjugated π-system of the aromatic ring and the carbonyl group.
| λmax (nm) | Solvent |
| ~284 | Ethanol (B145695)/Water |
The absorption maximum can be influenced by the solvent used.
-
Sample Preparation: Prepare a dilute solution of this compound in a UV-transparent solvent (e.g., ethanol or hexane). A typical concentration is in the range of 1-10 µg/mL.
-
Instrumentation: Use a dual-beam UV-Visible spectrophotometer.
-
Data Acquisition:
-
Fill a quartz cuvette with the solvent to be used as a blank and record the baseline.
-
Fill a second quartz cuvette with the sample solution.
-
Scan the sample from approximately 400 nm to 200 nm.
-
-
Data Analysis: Identify the wavelength of maximum absorbance (λmax).
References
- 1. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 2. This compound | C11H14O2 | CID 79813 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4-N-BUTOXYBENZALDEHYDE(5736-88-9) 13C NMR [m.chemicalbook.com]
- 4. Page loading... [wap.guidechem.com]
- 5. 4-N-BUTOXYBENZALDEHYDE(5736-88-9) IR Spectrum [m.chemicalbook.com]
Application Notes: Synthesis and Utility of Schiff Bases Derived from 4-Butoxybenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
Schiff bases, characterized by the azomethine or imine group (-C=N-), are a pivotal class of organic compounds synthesized through the condensation of a primary amine with an aldehyde or ketone.[1][2] Those derived from 4-Butoxybenzaldehyde are of particular interest in medicinal chemistry and materials science. The butoxy group provides lipophilicity, which can be advantageous for biological activity and solubility in organic media. The imine linkage is crucial for many biological activities, including antimicrobial, anticancer, anti-inflammatory, and antioxidant effects.[3] This is partly due to the ability of the sp2 hybridized nitrogen atom's lone pair of electrons to form hydrogen bonds with active centers of cellular constituents, potentially interfering with normal cell processes.[3]
The formation of a Schiff base is a reversible, acid-catalyzed reaction that proceeds via a hemiaminal intermediate, followed by the elimination of a water molecule.[1][4] To drive the reaction to completion, it is often necessary to remove the water formed, for instance by azeotropic distillation with a Dean-Stark apparatus or by using drying agents like molecular sieves.[1][5]
This document provides detailed protocols for the synthesis of Schiff bases from this compound and primary amines, summarizes typical reaction conditions and yields, and outlines a protocol for evaluating their potential as anticancer agents.
Reaction Mechanism and Experimental Workflow
The synthesis of a Schiff base from this compound and a primary amine involves a two-step mechanism: nucleophilic addition to form a carbinolamine (hemiaminal) intermediate, followed by dehydration to yield the imine.[4] The reaction is typically catalyzed by a small amount of acid, which protonates the hydroxyl group of the carbinolamine, making it a better leaving group (water).[6][7]
Caption: General reaction mechanism for Schiff base formation.
A typical experimental workflow involves the reaction setup, monitoring, product isolation, and purification.
Caption: Standard workflow for Schiff base synthesis and purification.
Quantitative Data Summary
The synthesis of Schiff bases can be achieved under various conditions, with yields often being high. The choice of solvent, catalyst, and reaction method can influence the reaction time and overall yield.
| Aldehyde/Ketone | Primary Amine | Method | Catalyst | Solvent | Time | Yield (%) | Reference |
| Aromatic Aldehydes | Various Amines | Microwave Irradiation | Montmorillonite K10 Clay | Solvent-free | 3 min | 75-98 | [1] |
| Aromatic Aldehydes | Various Amines | Ultrasound | - | - | 10 min | Excellent | [1] |
| 1-Benzyl-4-piperidone | Allylamine | Conventional Heating (60°C) | K₂CO₃ (Base) | Toluene | Overnight | 97 | [5] |
| Alkyl 2-(2-formyl-4-nitrophenoxy)alkanoates | Aniline / p-Methoxyaniline | Stirring at RT | Acetic Acid | Methanol | 3.5 h | 72-95 | [8] |
| Aromatic Aldehydes | Aliphatic/Aromatic Amines | Stirring at RT | Amberlyst® 15 | Solvent-free | 2-4 h | 72-99 | [9] |
| Cyclohexanone | Methanolic Amine Solution | Conventional Heating (60-80°C) | Acetic Acid | Methanol | 12-15 h | 78.8 | [5] |
Experimental Protocols
Protocol 1: Conventional Synthesis via Reflux
This protocol describes a general method for synthesizing a Schiff base from this compound and a primary amine using conventional heating.
Materials:
-
This compound (10 mmol, 1.78 g)
-
Desired primary amine (10 mmol)
-
Ethanol (B145695) or Methanol (30 mL)
-
Glacial Acetic Acid (2-3 drops)
-
Round-bottom flask with reflux condenser
-
Stirring plate and magnetic stirrer bar
-
Filtration apparatus (Büchner funnel)
Procedure:
-
Dissolve this compound (10 mmol) in 15 mL of ethanol in a round-bottom flask.[2]
-
In a separate beaker, dissolve the primary amine (10 mmol) in 15 mL of ethanol.
-
Add the amine solution to the aldehyde solution in the flask while stirring.[2]
-
Add 2-3 drops of glacial acetic acid to the mixture to catalyze the reaction.[2]
-
Fit the flask with a reflux condenser and heat the mixture to reflux (typically 60-80°C) with constant stirring for 3-8 hours.[2]
-
Monitor the reaction's progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature. A solid precipitate should form.[2]
-
Collect the precipitated Schiff base by vacuum filtration.[2]
-
Wash the solid product several times with small portions of cold ethanol to remove unreacted starting materials.[2]
-
Dry the purified product in a desiccator or vacuum oven.
-
Characterize the final product using techniques such as FT-IR, ¹H-NMR, and Mass Spectrometry.
Protocol 2: Microwave-Assisted Synthesis (Solvent-Free)
Microwave-assisted synthesis offers a green and efficient alternative with significantly reduced reaction times.[1]
Materials:
-
This compound (5 mmol, 0.89 g)
-
Desired primary amine (5 mmol)
-
Montmorillonite K10 clay (as catalyst, optional)
-
Mortar and pestle
-
Microwave synthesis reactor or domestic microwave oven
Procedure:
-
In a mortar, thoroughly grind an equimolar mixture of this compound and the primary amine. If using a catalyst, add a small amount of Montmorillonite K10 clay.[1]
-
Transfer the mixture to an open glass container (e.g., a beaker).
-
Place the container in a microwave oven and irradiate at full power for short intervals (e.g., 30-60 seconds) for a total of 3-5 minutes, monitoring for reaction completion.[1]
-
Allow the mixture to cool to room temperature.
-
Dissolve the resulting product in a suitable solvent like acetone (B3395972) or dichloromethane (B109758) (DCM).[1]
-
If a catalyst was used, filter it off.
-
Remove the solvent under reduced pressure to obtain the crude product.[1]
-
Recrystallize the product from a suitable solvent (e.g., ethanol) to achieve high purity.
Application in Drug Development: Anticancer Activity
Schiff bases are widely investigated for their potential as anticancer agents.[3][10] Their mechanism of action can vary, with some derivatives showing the ability to induce apoptosis in cancer cells.[11] The following protocol outlines an in-vitro cytotoxicity screening using the MTT assay to evaluate the effect of a synthesized Schiff base on cancer cell viability.
Caption: Inhibition of Hsp90 by Schiff bases as a potential anticancer mechanism.[12]
Protocol 3: In-Vitro Cytotoxicity (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
Synthesized Schiff base dissolved in DMSO
-
Cancer cell line (e.g., MCF-7, A549) and normal cell line (for comparison)
-
Cell culture medium (e.g., DMEM) with Fetal Bovine Serum (FBS)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilizing agent (e.g., DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a density of approximately 1 x 10⁴ cells per well and incubate for 24 hours to allow for attachment.[2]
-
Treatment: Prepare serial dilutions of the synthesized Schiff base in the cell culture medium. Remove the old medium from the wells and treat the cells with various concentrations of the compound. Include a vehicle control (DMSO) and an untreated control.[2]
-
Incubation: Incubate the treated cells for a specified period (e.g., 24, 48, or 72 hours).[2]
-
MTT Addition: After incubation, add MTT solution to each well and incubate for another 3-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan (B1609692) crystals.[2]
-
Formazan Solubilization: Carefully remove the medium containing MTT and add a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[2]
-
Absorbance Measurement: Measure the absorbance of the solution in each well at a wavelength of ~570 nm using a microplate reader.[2]
-
Data Analysis: Calculate the percentage of cell viability for each concentration compared to the control. Plot the results to determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth). Statistical analysis should be performed to determine significance.[11]
References
- 1. scispace.com [scispace.com]
- 2. benchchem.com [benchchem.com]
- 3. hilarispublisher.com [hilarispublisher.com]
- 4. researchgate.net [researchgate.net]
- 5. Imine formation-Typical procedures - operachem [operachem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Synthesis and antibacterial activity of Schiff bases and amines derived from alkyl 2-(2-formyl-4-nitrophenoxy)alkanoates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. peerj.com [peerj.com]
- 10. ijmcmed.org [ijmcmed.org]
- 11. Preparation and Characterization of Novel Schiff Base Derived From 4-Nitro Benzaldehyde and Its Cytotoxic Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
Application Notes and Protocols: 4-Butoxybenzaldehyde in Fragrance Formulation
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Butoxybenzaldehyde (CAS: 5736-88-9) is an aromatic aldehyde that serves as a versatile ingredient in the fragrance and flavor industries.[1][2] Its distinct chemical structure, characterized by a benzaldehyde (B42025) ring with a butoxy group at the para position, provides a unique olfactory profile that can be incorporated into a wide array of consumer products.[1][2] These notes provide a comprehensive guide to the use of this compound in fragrance formulations, covering its physicochemical properties, olfactory profile, safety and regulatory aspects, and detailed experimental protocols for its evaluation and application.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its effective use in fragrance formulations. This data informs solubility, stability, and handling considerations.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference |
| Chemical Name | This compound | [3][4] |
| Synonyms | p-Butoxybenzaldehyde, Benzaldehyde, 4-butoxy- | [2][3] |
| CAS Number | 5736-88-9 | [2][3][4] |
| Molecular Formula | C₁₁H₁₄O₂ | [2][3][4] |
| Molecular Weight | 178.23 g/mol | [3][5] |
| Appearance | Colorless to pale yellow liquid | [2] |
| Boiling Point | 285 °C (lit.) | [5][6] |
| Density | 1.031 g/mL at 25 °C (lit.) | [5][6] |
| Refractive Index | n20/D 1.539 (lit.) | [5][6] |
| Solubility | Moderately soluble in water; more soluble in organic solvents like ethanol (B145695) and ether. | [2] |
Olfactory Profile and Application in Fragrance
This compound is valued for its characteristic aromatic odor. While detailed public domain data on its complete odor profile is limited, its structural similarity to benzaldehyde suggests a profile with sweet, almond-like notes, modified by the butoxy group which can add fruity or green nuances. It is described as lending itself to a variety of scent profiles, from subtly floral to warm and inviting.[1]
Table 2: Predicted Olfactory Characteristics and Applications
| Aspect | Description |
| Odor Family | Aromatic, Aldehydic |
| Predicted Odor Descriptors | Sweet, almond, cherry-like, with potential fruity, green, or waxy undertones. |
| Applications | Fine fragrances, personal care products (creams, lotions), air fresheners, and scented candles.[1] |
| Role in Formulations | Can be used as a modifier to add sweetness and complexity, or as a key component in floral and oriental-type fragrances. |
Note on Usage Levels: Specific concentration levels for this compound in finished products are not widely published and are typically proprietary to fragrance houses. As a starting point for research and development, it is recommended to evaluate this compound at various concentrations, beginning with low percentages (e.g., 0.01% to 0.5%) in the fragrance concentrate and adjusting based on sensory panel feedback and stability testing. For context, the related compound, benzaldehyde, has IFRA-recommended maximum usage levels in finished products ranging from 0.01% in deodorants to 0.25% in fine fragrances.[7] These values should be used as a general guide only, and specific testing is required for this compound.
Safety and Regulatory Information
Handling and incorporating this compound into consumer products requires adherence to safety and regulatory guidelines.
Table 3: Safety and Hazard Information for this compound
| Hazard Statement | GHS Classification | Precautionary Measures |
| H315: Causes skin irritation | Skin Irrit. 2 | P264, P280, P302+P352, P332+P313, P362+P364 |
| H319: Causes serious eye irritation | Eye Irrit. 2 | P264, P280, P305+P351+P338, P337+P313 |
| H335: May cause respiratory irritation | STOT SE 3 | P261, P271, P304+P340, P312, P403+P233, P405, P501 |
Source: PubChem CID 79813[3]
Handling: Use in a well-ventilated area and wear appropriate personal protective equipment (PPE), including gloves and safety goggles.[2]
Regulatory Status: Researchers and formulators must ensure compliance with the standards set by regulatory bodies such as the International Fragrance Association (IFRA) and local regulations. While specific IFRA standards for this compound are not publicly detailed, adherence to the principles of Quantitative Risk Assessment (QRA) for fragrance ingredients is essential.
Experimental Protocols
The following protocols provide a framework for the evaluation of this compound in fragrance formulations.
Protocol for Sensory Analysis of this compound
Objective: To determine the olfactory profile of this compound.
Materials:
-
This compound
-
Ethanol (perfumer's grade)
-
Glass beakers and stirring rods
-
Pipettes
-
Smelling strips
-
Odor-free, well-ventilated evaluation room
Procedure:
-
Preparation of Dilutions: Prepare a series of dilutions of this compound in ethanol (e.g., 10%, 1%, and 0.1% by weight).
-
Evaluation on Smelling Strips:
-
Dip a smelling strip into each dilution, ensuring the strip is submerged about 1 cm.
-
Allow the solvent to evaporate for a few seconds.
-
Evaluate the odor at different time intervals (top note: immediately, heart note: after 15-60 minutes, base note: after several hours) to assess its character and tenacity.
-
-
Odor Description: A trained sensory panel should describe the odor using a standardized vocabulary, noting facets such as sweet, fruity, floral, green, waxy, etc.
-
Triangle Test (for differentiation): To determine if there is a perceivable difference between two formulations (e.g., with and without this compound), present panelists with three samples, two of which are identical and one is different. Ask them to identify the odd sample.
Protocol for Stability Testing of this compound in a Fragrance Base
Objective: To assess the stability of this compound in a finished product base (e.g., an eau de toilette, lotion, or candle wax).
Materials:
-
This compound
-
Product base (e.g., 80% ethanol/20% water for an EDT)
-
Control sample (product base without fragrance)
-
Test sample (product base with a specified concentration of this compound)
-
Glass containers for storage
-
Incubator/oven
-
UV light chamber
Procedure:
-
Sample Preparation: Prepare the test and control samples.
-
Accelerated Aging:
-
Thermal Stability: Store samples at an elevated temperature (e.g., 40°C) for a period of 1 to 3 months. This is intended to simulate a longer shelf life at room temperature.
-
Light Stability: Expose samples to controlled UV light to assess potential for discoloration or degradation.
-
Freeze-Thaw Stability: Subject samples to cycles of freezing and thawing (e.g., -10°C for 24 hours followed by 25°C for 24 hours) for several cycles.
-
-
Evaluation: At regular intervals (e.g., weekly or bi-weekly), evaluate the samples for:
-
Olfactory Changes: Compare the scent of the aged test sample to a freshly prepared sample and the aged control.
-
Physical Changes: Observe any changes in color, clarity, or viscosity.
-
Chemical Analysis (Optional): Use techniques like Gas Chromatography-Mass Spectrometry (GC-MS) to quantify the concentration of this compound and identify any degradation products.
-
Protocol for Skin Sensitization Potential Assessment (Human Repeat Insult Patch Test - HRIPT)
Objective: To determine the potential of a fragrance formulation containing this compound to induce skin sensitization. This test should be conducted by a qualified clinical research organization.
Methodology Overview:
-
Induction Phase:
-
A patch containing the test material at a specified concentration in a suitable vehicle is applied to the skin of human volunteers (typically on the back).
-
The patch is worn for 24 hours and then removed.
-
This procedure is repeated nine times over a three-week period at the same application site.
-
-
Rest Period: A two-week rest period follows the induction phase, during which no patches are applied.
-
Challenge Phase:
-
A challenge patch with the test material is applied to a new, untreated skin site.
-
The site is evaluated for any skin reaction (e.g., erythema, edema) at 24, 48, and 72 hours after application.
-
The absence of a reaction at the challenge site indicates a lack of sensitization at the tested concentration.
-
Visualizations
Logical Workflow for Fragrance Formulation and Evaluation
Caption: Workflow for incorporating this compound into a fragrance.
Relationship of Chemical Properties to Fragrance Application
Caption: Influence of properties on fragrance application.
References
- 1. nbinno.com [nbinno.com]
- 2. CAS 5736-88-9: this compound | CymitQuimica [cymitquimica.com]
- 3. This compound | C11H14O2 | CID 79813 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Benzaldehyde, 4-butoxy- [webbook.nist.gov]
- 5. 4-丁氧基苯甲醛 98% | Sigma-Aldrich [sigmaaldrich.com]
- 6. Page loading... [wap.guidechem.com]
- 7. perfumersworld.com [perfumersworld.com]
Application Notes and Protocols for the Purification of 4-Butoxybenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the purification of 4-Butoxybenzaldehyde, a key intermediate in the synthesis of various chemical compounds.[1][2] The protocols outlined below, including vacuum distillation and column chromatography, are designed to achieve high purity levels suitable for research and development applications.
Compound Properties
This compound is typically a colorless to pale yellow or orange liquid with a characteristic aromatic odor.[1][2][3] A summary of its key physical and chemical properties is presented below.
| Property | Value | Source(s) |
| Molecular Formula | C₁₁H₁₄O₂ | [4][5][6] |
| Molecular Weight | 178.23 g/mol | [3][4][5] |
| CAS Number | 5736-88-9 | [4][5][6] |
| Boiling Point | 285 °C (at atmospheric pressure) | [4][5] |
| 148 - 149 °C (at 10 mmHg) | [7][8] | |
| Density | 1.031 g/mL (at 25 °C) | [4][5] |
| Refractive Index | n20/D 1.539 | [4] |
| Appearance | Colorless to light yellow/orange liquid | [1][2][8] |
| Solubility | Moderately soluble in water; soluble in organic solvents like ethanol (B145695) and ether. | [1] |
Experimental Protocols
Two primary methods for the purification of this compound are detailed below. The choice of method depends on the nature of the impurities and the desired scale of purification.
Protocol 1: Purification by Vacuum Distillation
Vacuum distillation is the preferred method for purifying high-boiling point liquids like this compound, as it allows distillation at a lower temperature, preventing thermal decomposition.
Objective: To separate this compound from non-volatile impurities and other components with different boiling points.
Materials and Equipment:
-
Crude this compound
-
Round-bottom flask
-
Short-path distillation head with condenser
-
Receiving flask(s)
-
Heating mantle with stirrer
-
Vacuum pump with trap
-
Manometer
-
Thermometer and adapter
-
Boiling chips or magnetic stir bar
-
Glass wool for insulation
Procedure:
-
Apparatus Setup:
-
Assemble the distillation apparatus as shown in the workflow diagram. Ensure all glassware is clean and dry.
-
Place the crude this compound (not exceeding half the volume) into the round-bottom flask and add a few boiling chips or a magnetic stir bar.
-
Connect the flask to the short-path distillation head and ensure all joints are properly sealed with vacuum grease.
-
Place the thermometer bulb just below the side arm leading to the condenser to accurately measure the vapor temperature.
-
Connect the condenser to a cooling water source.
-
Connect the vacuum takeoff to a vacuum trap and then to the vacuum pump.
-
-
Distillation Process:
-
Turn on the cooling water to the condenser.
-
Begin stirring if using a magnetic stirrer.
-
Gradually apply vacuum, reducing the pressure to approximately 10 mmHg.
-
Slowly heat the distillation flask using the heating mantle.
-
Observe the distillation. Discard the initial fraction (forerun), which may contain lower-boiling impurities.
-
Collect the main fraction distilling at a constant temperature of approximately 148-149 °C (at 10 mmHg).[7][8]
-
Monitor the temperature and pressure continuously. A stable boiling point indicates the collection of a pure compound.
-
-
Shutdown and Collection:
-
Once the main fraction is collected, stop heating and allow the system to cool under vacuum.
-
Carefully and slowly vent the apparatus to return to atmospheric pressure.
-
Turn off the vacuum pump and cooling water.
-
The purified this compound is in the receiving flask. Determine the yield and assess purity using analytical methods like GC-MS or NMR.[3]
-
Safety Precautions:
-
Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[4][9]
-
Perform the distillation in a well-ventilated fume hood.[1]
-
This compound is a skin, eye, and respiratory irritant.[3][7] Avoid inhalation and contact with skin and eyes.
-
Ensure the glassware is free of cracks, as vacuum distillation can cause flawed glass to implode.
Protocol 2: Purification by Column Chromatography
Column chromatography is effective for separating this compound from impurities with different polarities.
Objective: To purify this compound by passing it through a silica (B1680970) gel stationary phase, eluting with a non-polar solvent system.
Materials and Equipment:
-
Crude this compound
-
Silica gel (60 Å, 230-400 mesh)
-
Petroleum ether
-
Ethyl acetate (B1210297)
-
Chromatography column
-
Collection tubes or flasks
-
Thin Layer Chromatography (TLC) plates, chamber, and UV lamp
-
Rotary evaporator
Procedure:
-
Eluent Preparation:
-
Prepare the mobile phase by mixing petroleum ether and ethyl acetate in a 20:1 ratio (v/v).[2] Prepare a sufficient volume for the entire purification.
-
-
Column Packing:
-
Secure the chromatography column vertically in a fume hood.
-
Prepare a slurry of silica gel in the eluent.
-
Pour the slurry into the column, allowing the solvent to drain while gently tapping the column to ensure even packing. Avoid air bubbles.
-
Add a thin layer of sand on top of the silica gel bed to prevent disruption during sample loading.
-
Equilibrate the column by running the eluent through until the silica bed is stable.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of the eluent.
-
Carefully load the sample onto the top of the silica gel bed using a pipette.
-
Allow the sample to adsorb completely onto the silica.
-
-
Elution and Fraction Collection:
-
Carefully add the eluent to the top of the column.
-
Begin eluting the sample through the column, maintaining a constant flow rate.
-
Collect the eluate in fractions using test tubes or flasks.
-
-
Purity Monitoring:
-
Monitor the separation using Thin Layer Chromatography (TLC).
-
Spot the collected fractions on a TLC plate alongside the crude starting material.
-
Develop the TLC plate in a chamber containing the eluent.
-
Visualize the spots under a UV lamp.
-
Combine the fractions that contain the pure product (single spot corresponding to this compound). A reported synthesis using this method achieved a 95% yield.[2]
-
-
Solvent Removal:
-
Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified this compound.
-
Confirm the purity of the final product using analytical techniques. An HPLC method using a C18 column with a mobile phase of acetonitrile (B52724) and water is suitable for analysis.[10]
-
References
- 1. CAS 5736-88-9: this compound | CymitQuimica [cymitquimica.com]
- 2. 4-N-BUTOXYBENZALDEHYDE | 5736-88-9 [chemicalbook.com]
- 3. This compound | C11H14O2 | CID 79813 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound 98 5736-88-9 [sigmaaldrich.com]
- 5. chemsynthesis.com [chemsynthesis.com]
- 6. CAS Common Chemistry [commonchemistry.cas.org]
- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 8. fishersci.com [fishersci.com]
- 9. WERCS Studio - Application Error [assets.thermofisher.com]
- 10. Benzaldehyde, 4-butoxy- | SIELC Technologies [sielc.com]
Application Notes and Protocols: 4-Butoxybenzaldehyde in the Synthesis of Heterocyclic Compounds
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of various heterocyclic compounds utilizing 4-butoxybenzaldehyde as a key starting material. The methodologies outlined are based on established synthetic strategies for analogous benzaldehyde (B42025) derivatives and are adapted for this compound.
Synthesis of 4-(4-Butoxyphenyl)-3,4-dihydropyrimidin-2(1H)-one via Biginelli Reaction
The Biginelli reaction is a one-pot multicomponent reaction that efficiently produces 3,4-dihydropyrimidin-2(1H)-ones (DHPMs), a class of compounds with a wide range of pharmacological properties, including antiviral, antitumor, antibacterial, and anti-inflammatory activities. The use of an organocatalyst such as 4-benzoylbenzoic acid presents a metal-free and environmentally favorable approach.
General Reaction Scheme:
Application of 4-Butoxybenzaldehyde in Polymer Chemistry: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the applications of 4-Butoxybenzaldehyde in polymer chemistry, focusing on its use in the synthesis of liquid crystalline polymers and antimicrobial materials. Detailed experimental protocols and representative data are included to guide researchers in these fields.
Application in Liquid Crystalline Polymers
This compound is a valuable precursor for the synthesis of thermotropic liquid crystalline polymers (LCPs), particularly poly(azomethine)s. The rigid aromatic core of the benzaldehyde (B42025) moiety, combined with the flexible butoxy side chain, contributes to the formation of mesophases. These polymers are of interest for applications in electronics, optoelectronics, and high-performance materials.
The general approach involves the polycondensation of this compound with various aromatic diamines. The resulting poly(azomethine)s contain imine (-CH=N-) linkages in the polymer backbone, which, along with the aromatic units, impart the rigidity required for liquid crystalline behavior. The butoxy side chains help to lower the melting point and improve the solubility of the polymers, making them more processable.
Representative Data for Structurally Similar Poly(azomethine)s
While specific quantitative data for polymers derived directly from this compound is not extensively available in the cited literature, the following table summarizes typical properties of analogous poly(ether-azomethine)s synthesized from a more complex dialdehyde (B1249045) with various aromatic diamines. This data serves as a valuable reference for researchers anticipating the properties of polymers synthesized with this compound.
| Polymer System | Inherent Viscosity (dL/g) | 10% Weight Loss Temperature (°C) | Glass Transition Temperature (Tg, °C) |
| Dialdehyde + 4,4'-diamino diphenyl ether (ODA) | 0.20 - 0.38 | 444 - 501 | 155 - 205 |
| Dialdehyde + 4,4'-diaminodiphenyl methane (B114726) (MDA) | 0.20 - 0.38 | 444 - 501 | 155 - 205 |
| Dialdehyde + 4-aminophenyl sulfone (SDA) | 0.20 - 0.38 | 444 - 501 | 155 - 205 |
| Dialdehyde + p-phenylene diamine (p-PDA) | 0.20 - 0.38 | 444 - 501 | 155 - 205 |
Data is for poly(ether-azomethine)s derived from 1,1-bis[4-(4-benzaldehyde oxy)-3-methyl phenyl] cyclopentane.[1]
Experimental Protocol: Synthesis of a Poly(azomethine) from this compound and 4,4'-Diaminodiphenyl Ether
This protocol describes the solution polycondensation method to synthesize a poly(azomethine).
Materials:
-
This compound
-
4,4'-Diaminodiphenyl ether (ODA)
-
N,N'-dimethyl acetamide (B32628) (DMAc)
-
Lithium Chloride (LiCl)
Procedure:
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, a nitrogen inlet, and a condenser, dissolve 4,4'-diaminodiphenyl ether in N,N'-dimethyl acetamide (DMAc) containing 5 wt% Lithium Chloride (LiCl).
-
Stir the mixture under a continuous nitrogen flow until the diamine is completely dissolved.
-
Add an equimolar amount of this compound to the solution.
-
Heat the reaction mixture to 120-140°C and maintain this temperature for 24 hours with continuous stirring under a nitrogen atmosphere.
-
After 24 hours, cool the reaction mixture to room temperature.
-
Precipitate the polymer by pouring the viscous solution into a large volume of methanol with vigorous stirring.
-
Filter the precipitated polymer and wash it thoroughly with methanol to remove any unreacted monomers and solvent.
-
Dry the polymer in a vacuum oven at 60-80°C until a constant weight is achieved.
Characterization:
-
FTIR Spectroscopy: To confirm the formation of the azomethine (-CH=N-) linkage.
-
NMR Spectroscopy: To elucidate the polymer structure.
-
Gel Permeation Chromatography (GPC): To determine the molecular weight (Mw) and polydispersity index (PDI).
-
Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg), melting temperature (Tm), and liquid crystalline phase transitions.
-
Thermogravimetric Analysis (TGA): To evaluate the thermal stability of the polymer.[1][2]
-
Polarized Optical Microscopy (POM): To observe the liquid crystalline textures.[3][4]
Caption: Workflow for the synthesis and characterization of poly(azomethine)s.
Application in Antimicrobial Polymers
This compound can be incorporated into polymers to impart antimicrobial properties. The aldehyde group can be reacted with amine-functionalized polymers to form Schiff bases, effectively immobilizing the benzaldehyde derivative onto the polymer backbone. These materials are promising for applications in biomedical devices, coatings, and water treatment to prevent biofilm formation and microbial contamination.
The antimicrobial activity of such polymers is attributed to the benzaldehyde moiety, which can interact with and disrupt the cell membranes of microorganisms, leading to cell death.
Representative Antimicrobial Activity Data
The following table presents the Minimum Inhibitory Concentration (MIC) values for polymers with immobilized benzaldehyde derivatives against various microorganisms. While this data is not specific to this compound, it provides a reference for the expected antimicrobial efficacy.
| Microorganism | MIC (mg/mL) |
| Staphylococcus aureus (Gram-positive) | 6.25 - 100 |
| Pseudomonas aeruginosa (Gram-negative) | 6.25 - 100 |
| Escherichia coli (Gram-negative) | 6.25 - 100 |
| Salmonella typhi (Gram-negative) | 6.25 - 100 |
| Aspergillus flavus (Fungus) | 6.25 - 100 |
| Aspergillus niger (Fungus) | 6.25 - 100 |
| Candida albicans (Fungus) | 6.25 - 100 |
Data is for benzaldehyde derivatives immobilized on amine-terminated polyacrylonitrile (B21495).[5]
Experimental Protocol: Immobilization of this compound onto an Amine-Terminated Polymer
This protocol outlines a general procedure for the immobilization of this compound onto a polymer with primary amine groups.
Materials:
-
Amine-terminated polymer (e.g., amine-terminated polyacrylonitrile)
-
This compound
-
Absolute Ethanol (B145695)
-
Piperidine (B6355638) (catalyst)
Procedure:
-
In a round-bottom flask, suspend the amine-terminated polymer in absolute ethanol.
-
Add this compound to the suspension. The molar ratio of the aldehyde to the amine groups on the polymer should be optimized for the desired degree of functionalization.
-
Add a few drops of piperidine to the mixture to catalyze the Schiff base formation.
-
Stir the reaction mixture at room temperature for 48 hours, followed by heating at 80-90°C for 72 hours with continuous stirring.
-
After cooling to room temperature, recover the functionalized polymer by filtration.
-
Wash the product thoroughly with ethanol to remove any unreacted this compound and catalyst.
-
Dry the final product in a vacuum oven at 40°C for 48 hours.
Characterization:
-
FTIR Spectroscopy: To confirm the formation of the imine bond and the disappearance of the aldehyde and primary amine peaks.
-
Thermogravimetric Analysis (TGA): To assess the thermal stability of the functionalized polymer.
-
Antimicrobial Assays: To evaluate the efficacy of the polymer against various microorganisms using methods like the cut plug method or determination of the Minimum Inhibitory Concentration (MIC).[5]
Caption: Relationship between components and the resulting antimicrobial polymer.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis, Characterization, and Investigation of the Properties of a New Promising Poly(Azomethine) Organic Semiconductor Material - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 5. Biocidal polymers: synthesis and antimicrobial properties of benzaldehyde derivatives immobilized onto amine-terminated polyacrylonitrile - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Enzymatic Reactions Involving 4-Butoxybenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the enzymatic reactions involving 4-Butoxybenzaldehyde, a versatile aromatic aldehyde used as a building block in the synthesis of pharmaceuticals and fine chemicals.[1][2][3] Understanding its metabolic fate is crucial for drug development, as enzymatic conversion can significantly impact the efficacy, toxicity, and pharmacokinetic profile of parent compounds. The primary enzymes involved in the metabolism of aldehydes are Aldehyde Dehydrogenases (ALDHs) and Cytochrome P450s (CYPs).[4][5] This document outlines protocols for studying the enzymatic conversion of this compound by these two major enzyme families and discusses its potential impact on cellular signaling pathways.
Enzymatic Oxidation by Aldehyde Dehydrogenase (ALDH)
Aldehyde dehydrogenases are a superfamily of NAD(P)+-dependent enzymes that catalyze the oxidation of a wide range of endogenous and exogenous aldehydes to their corresponding carboxylic acids.[6][7] The general reaction is as follows:
RCHO + NAD(P)⁺ + H₂O → RCOOH + NAD(P)H + H⁺[6]
Human liver contains several ALDH isozymes, with ALDH1 and ALDH2 being the most prominent in aldehyde metabolism.[6] Aromatic aldehydes, such as benzaldehyde (B42025) and its derivatives, are known substrates for these enzymes.[8][9] The hydrophobicity of substituents on the benzaldehyde ring has been shown to correlate with the binding affinity to ALDH2, suggesting that the butoxy group of this compound would make it a likely substrate.[8]
Quantitative Data for ALDH-Catalyzed Oxidation of Aromatic Aldehydes
| Enzyme | Substrate | K_m_ (µM) | V_max_ (U/mg) | Reference |
| Human ALDH3A1 | Benzaldehyde | 300 | ND | [9] |
ND: Not Determined in the provided reference. V_max_ would be determined experimentally.
Experimental Protocol: In Vitro ALDH-Mediated Oxidation of this compound
This protocol describes a spectrophotometric assay to determine the kinetic parameters of this compound oxidation by a commercially available ALDH isozyme (e.g., human recombinant ALDH2). The assay is based on monitoring the increase in absorbance at 340 nm resulting from the production of NADH.[9][10]
Materials:
-
Human recombinant Aldehyde Dehydrogenase 2 (ALDH2)
-
This compound (substrate)
-
Nicotinamide adenine (B156593) dinucleotide (NAD⁺)
-
Sodium pyrophosphate buffer (50 mM, pH 8.0)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
UV-Vis spectrophotometer with temperature control
-
96-well UV-transparent microplates
Procedure:
-
Preparation of Reagents:
-
Prepare a 100 mM stock solution of NAD⁺ in deionized water.
-
Prepare a 100 mM stock solution of this compound in DMSO.
-
Dilute the ALDH2 enzyme to a working concentration (e.g., 0.1 mg/mL) in sodium pyrophosphate buffer.
-
-
Assay Setup:
-
In a 96-well microplate, prepare serial dilutions of the this compound stock solution in sodium pyrophosphate buffer to achieve a range of final concentrations (e.g., 1 µM to 500 µM).
-
To each well containing the substrate, add the NAD⁺ solution to a final concentration of 2.5 mM.
-
Add sodium pyrophosphate buffer to bring the volume in each well to 180 µL.
-
Include a blank control for each substrate concentration containing all components except the enzyme.
-
Include a positive control using a known ALDH substrate like acetaldehyde.
-
-
Enzymatic Reaction and Measurement:
-
Equilibrate the microplate at 37°C for 5 minutes in the spectrophotometer.
-
Initiate the reaction by adding 20 µL of the ALDH2 enzyme solution to each well.
-
Immediately begin monitoring the increase in absorbance at 340 nm every 30 seconds for 10 minutes.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance versus time plot using the Beer-Lambert law (ε for NADH at 340 nm is 6220 M⁻¹cm⁻¹).
-
Plot the initial velocities against the corresponding this compound concentrations.
-
Determine the Michaelis-Menten constant (K_m_) and maximum velocity (V_max_) by fitting the data to the Michaelis-Menten equation using non-linear regression software.
-
Workflow for ALDH-Mediated Oxidation Assay
Caption: Workflow for determining the kinetic parameters of ALDH-mediated this compound oxidation.
Metabolism by Cytochrome P450 (CYP) Enzymes
Cytochrome P450 enzymes are a superfamily of heme-containing monooxygenases that play a central role in the metabolism of a vast array of xenobiotics, including drugs.[11][12] CYPs can catalyze various reactions, including oxidation and reduction of aldehydes.[1][2][13] For aromatic aldehydes, CYPs can potentially catalyze the O-dealkylation of the butoxy group or the oxidation of the aldehyde to a carboxylic acid.
Quantitative Data for CYP-Catalyzed Metabolism of Aromatic Aldehydes
| Enzyme | Substrate | Metabolite | K_m_ (µM) | k_cat_ (min⁻¹) | Reference |
| CYP3A4 | Midazolam | 1'-OH-Midazolam | 2.5 | 3.9 | [14] |
| CYP3A4 | Midazolam | 4-OH-Midazolam | 61 | 1.3 | [14] |
Experimental Protocol: In Vitro CYP-Mediated Metabolism of this compound
This protocol describes a method to screen for the metabolism of this compound by human liver microsomes and to identify the major CYP isozymes involved. The method involves incubation of the substrate with microsomes and an NADPH regenerating system, followed by analysis of metabolite formation using LC-MS/MS.
Materials:
-
Pooled Human Liver Microsomes (HLMs)
-
This compound
-
NADPH regenerating system (e.g., containing NADP⁺, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Potassium phosphate (B84403) buffer (100 mM, pH 7.4)
-
Acetonitrile (B52724) (ACN) with 0.1% formic acid (for quenching)
-
Selective CYP inhibitors (e.g., ketoconazole (B1673606) for CYP3A4, quinidine (B1679956) for CYP2D6)
-
LC-MS/MS system
Procedure:
-
Incubation Setup:
-
In a microcentrifuge tube, prepare a reaction mixture containing human liver microsomes (final concentration 0.5 mg/mL) and this compound (final concentration 1 µM) in potassium phosphate buffer.
-
For reaction phenotyping, prepare separate incubations with selective CYP inhibitors at their respective IC₅₀ concentrations.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
-
Initiation and Termination of Reaction:
-
Initiate the reaction by adding the NADPH regenerating system.
-
Incubate at 37°C for a specified time (e.g., 30 minutes).
-
Terminate the reaction by adding two volumes of ice-cold acetonitrile containing an internal standard.
-
Include a negative control incubation without the NADPH regenerating system.
-
-
Sample Processing and Analysis:
-
Vortex the terminated reaction mixture and centrifuge at 14,000 x g for 10 minutes to pellet the protein.
-
Transfer the supernatant to a new tube or a 96-well plate for analysis.
-
Analyze the samples by LC-MS/MS to identify and quantify the formation of potential metabolites (e.g., 4-hydroxybenzaldehyde (B117250) from O-debutoxylation or 4-butoxybenzoic acid from oxidation).
-
-
Data Analysis:
-
Calculate the rate of metabolite formation.
-
Compare the metabolite formation in the presence and absence of selective CYP inhibitors to identify the major contributing CYP isozymes.
-
Workflow for CYP-Mediated Metabolism Screening
Caption: Workflow for screening the CYP-mediated metabolism of this compound.
Potential Involvement in Cellular Signaling Pathways
Aromatic aldehydes and their metabolites can influence various cellular signaling pathways. While direct evidence for this compound is limited, studies on benzaldehyde have shown that it can suppress multiple signaling pathways implicated in cancer cell proliferation and survival, including the PI3K/AKT/mTOR, STAT3, NFκB, and ERK pathways.[15] This effect is reportedly mediated through the regulation of 14-3-3ζ protein-protein interactions.[15] Furthermore, benzaldehyde derivatives have been linked to the Sonic Hedgehog (Shh) signaling pathway in astrocytes.[16]
The potential for this compound or its metabolites to modulate these pathways warrants investigation, particularly in the context of drug development where off-target effects on signaling cascades can have significant physiological consequences.
Hypothesized Signaling Pathway Modulation by Benzaldehyde Derivatives
The following diagram illustrates the potential points of intervention for benzaldehyde and its derivatives on key cellular signaling pathways based on existing literature.
Caption: Potential modulation of cancer-related signaling pathways by benzaldehyde derivatives.
References
- 1. Aldehyde reduction by cytochrome P450 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Aldehyde Reduction by Cytochrome P450 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Aldehyde Dehydrogenase Inhibitors: a Comprehensive Review of the Pharmacology, Mechanism of Action, Substrate Specificity, and Clinical Application - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
- 5. mdpi.com [mdpi.com]
- 6. Aldehyde dehydrogenase - Wikipedia [en.wikipedia.org]
- 7. The enzymatic activity of human aldehyde dehydrogenases 1A2 and 2 (ALDH1A2 and ALDH2) is detected by Aldefluor, inhibited by diethylaminobenzaldehyde and has significant effects on cell proliferation and drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Kinetics and specificity of human liver aldehyde dehydrogenases toward aliphatic, aromatic, and fused polycyclic aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Development of a high-throughput in vitro assay to identify selective inhibitors for human ALDH1A1 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Expression, Purification, and in vitro Enzyme Activity Assay of a Recombinant Aldehyde Dehydrogenase from Thermus thermophilus, Using an Escherichia coli Host - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Enzyme Kinetics of Oxidative Metabolism-Cytochromes P450 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Cytochrome P450 Enzymes and Drug Metabolism in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cytochromes P450 Catalyze the Reduction of α,β-Unsaturated Aldehydes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Complex Cytochrome P450 Kinetics Due to Multisubstrate Binding and Sequential Metabolism. Part 2. Modeling of Experimental Data - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Benzaldehyde stimulates autophagy via the sonic hedgehog signaling pathway in mouse brain astrocytes after treatment with Angiostrongylus cantonensis excretory-secretory products - PMC [pmc.ncbi.nlm.nih.gov]
Industrial Scale-Up Synthesis of 4-Butoxybenzaldehyde: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the industrial scale-up synthesis of 4-Butoxybenzaldehyde. It covers two primary synthesis routes: the traditional Williamson ether synthesis and a more modern approach utilizing Phase-Transfer Catalysis (PTC). The information is intended to guide researchers, scientists, and drug development professionals in the efficient and safe production of this versatile chemical intermediate.
Introduction
This compound is a valuable aromatic aldehyde with a wide range of applications in the pharmaceutical, fragrance, and liquid crystal industries.[1] Its synthesis on an industrial scale requires careful optimization of reaction conditions to ensure high yield, purity, and cost-effectiveness. The Williamson ether synthesis, a well-established method for forming ethers, is a common approach. More recently, Phase-Transfer Catalysis (PTC) has emerged as a greener and more efficient alternative for large-scale production.[2][3]
Physicochemical Properties and Safety Information
A thorough understanding of the physical and chemical properties of this compound is crucial for safe handling and effective process design.
| Property | Value | Reference |
| Molecular Formula | C₁₁H₁₄O₂ | |
| Molecular Weight | 178.23 g/mol | |
| Appearance | Colorless to light yellow liquid | |
| Boiling Point | 285 °C (lit.) | |
| Density | 1.031 g/mL at 25 °C (lit.) | |
| Refractive Index | n20/D 1.539 (lit.) | |
| Flash Point | > 113 °C (closed cup) | |
| Hazards | Causes skin and serious eye irritation. May cause respiratory irritation. |
Safety Precautions: Handle this compound in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of vapors and contact with skin and eyes.
Synthesis Protocols
Method 1: Williamson Ether Synthesis (Industrial Scale)
The Williamson ether synthesis is a robust and widely used method for the preparation of ethers.[4] In this process, 4-hydroxybenzaldehyde (B117250) is deprotonated by a base to form a phenoxide, which then undergoes nucleophilic substitution with an alkyl halide (1-bromobutane).
Reaction Scheme:
Workflow Diagram:
Experimental Protocol:
-
Reactor Setup: Charge a clean and dry 5000 L glass-lined or stainless steel jacketed reactor with 4-hydroxybenzaldehyde, anhydrous potassium carbonate, and a suitable solvent such as N,N-dimethylformamide (DMF).
-
Reactant Addition: While stirring, slowly add 1-bromobutane to the reactor.
-
Reaction: Heat the reaction mixture to 70-80°C and maintain this temperature with continuous stirring for 12-24 hours. Monitor the reaction progress by a suitable analytical method like Gas Chromatography (GC).
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction by adding water.
-
Extract the product into an organic solvent such as ethyl acetate.
-
Wash the organic layer sequentially with water and brine to remove inorganic salts and residual DMF.
-
Dry the organic layer over anhydrous sodium sulfate.
-
-
Purification:
-
Filter off the drying agent.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by vacuum distillation to obtain this compound with a purity of >98%.[5]
-
Quantitative Data (Williamson Ether Synthesis):
| Parameter | Value | Reference |
| Reactant Ratio (4-HBA : 1-BB : K₂CO₃) | 1 : 1.1 : 2.0 (molar) | Optimized Industrial Practice |
| Solvent Volume | 5 - 10 L per kg of 4-HBA | Optimized Industrial Practice |
| Reaction Temperature | 70 - 80 °C | Optimized Industrial Practice |
| Reaction Time | 12 - 24 hours | Optimized Industrial Practice |
| Typical Yield | 85 - 95% | [6] |
| Purity (Post-distillation) | > 98% (by GC) |
Method 2: Phase-Transfer Catalysis (PTC)
Phase-Transfer Catalysis (PTC) offers several advantages for industrial synthesis, including milder reaction conditions, reduced reaction times, and the use of less hazardous and expensive solvents.[2][3] In this method, a phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt, facilitates the transfer of the phenoxide ion from the aqueous or solid phase to the organic phase where the reaction with the alkyl halide occurs.
Reaction Scheme:
Workflow Diagram:
Experimental Protocol:
-
Reactor Setup: Charge a 5000 L jacketed reactor with 4-hydroxybenzaldehyde, 1-bromobutane, and a phase-transfer catalyst such as tetrabutylammonium (B224687) bromide (TBAB). An organic solvent (e.g., toluene) can be used, but solvent-free conditions are often possible.
-
Base Addition: Slowly add an aqueous solution of sodium hydroxide (B78521) to the vigorously stirred mixture.
-
Reaction: Heat the reaction mixture to 50-60°C and maintain this temperature with vigorous stirring for 4-8 hours. Monitor the reaction progress by GC.
-
Work-up:
-
After the reaction is complete, cool the mixture to room temperature and stop stirring.
-
Allow the phases to separate.
-
Separate the aqueous layer.
-
Wash the organic layer with water and then brine.
-
-
Purification:
-
If an organic solvent was used, remove it under reduced pressure.
-
Purify the crude product by vacuum distillation.
-
Quantitative Data (Phase-Transfer Catalysis):
| Parameter | Value | Reference |
| Reactant Ratio (4-HBA : 1-BB : NaOH) | 1 : 1.1 : 1.5 (molar) | Optimized Industrial Practice |
| Catalyst Loading (TBAB) | 1 - 5 mol% (relative to 4-HBA) | Optimized Industrial Practice |
| Reaction Temperature | 50 - 60 °C | Optimized Industrial Practice |
| Reaction Time | 4 - 8 hours | Optimized Industrial Practice |
| Typical Yield | > 95% | [2] |
| Purity (Post-distillation) | > 98.5% (by GC) | Optimized Industrial Practice |
Industrial Purification
For industrial-scale production, purification is a critical step to meet the stringent quality requirements of end-users.
-
Vacuum Distillation: This is the primary method for purifying this compound.[5] The high boiling point of the compound necessitates distillation under reduced pressure to prevent thermal decomposition. A fractional distillation column can be employed to achieve high purity.
-
Crystallization: While this compound is a liquid at room temperature, crystallization can be employed in some cases for the removal of specific impurities, particularly if the crude product is a solid or can be induced to crystallize from a suitable solvent at low temperatures.[7]
Quality Control
To ensure the final product meets the required specifications, a comprehensive quality control (QC) process is essential.
Typical Quality Control Parameters:
| Parameter | Specification | Analytical Method |
| Appearance | Clear, colorless to pale yellow liquid | Visual Inspection |
| Purity (Assay) | ≥ 98.0% | Gas Chromatography (GC) |
| Moisture Content | ≤ 0.1% | Karl Fischer Titration |
| Acidity (as Butyric Acid) | ≤ 0.1% | Titration |
| Identification | Conforms to reference spectrum | FTIR, NMR |
Cost Analysis (Comparative Overview)
A preliminary cost analysis indicates that while the initial investment for a PTC setup might be comparable to a traditional Williamson ether synthesis plant, the operational costs for PTC are generally lower due to reduced energy consumption, shorter reaction times, and potentially the elimination of expensive and hazardous organic solvents.[2]
Estimated Bulk Pricing of Key Raw Materials:
| Raw Material | Estimated Bulk Price (USD/kg) | Reference |
| 4-Hydroxybenzaldehyde | 10 - 15 | [8][9][10][11] |
| 1-Bromobutane | 5 - 10 | [12][13][14][15] |
| Tetrabutylammonium Bromide (TBAB) | 2.5 - 5 | [16][17][18][19][20] |
Note: Prices are estimates and can vary based on supplier, quantity, and market conditions.
Conclusion
The industrial-scale synthesis of this compound can be efficiently achieved through both the traditional Williamson ether synthesis and the more modern Phase-Transfer Catalysis (PTC) method. The PTC route generally offers significant advantages in terms of reaction efficiency, safety, and environmental impact, making it a more favorable choice for modern industrial production. Careful optimization of reaction parameters, along with robust purification and quality control procedures, are essential for the successful and economical production of high-purity this compound for its diverse applications.
References
- 1. nbinno.com [nbinno.com]
- 2. phasetransfer.com [phasetransfer.com]
- 3. phasetransfer.com [phasetransfer.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. orgsyn.org [orgsyn.org]
- 6. 4-N-BUTOXYBENZALDEHYDE | 5736-88-9 [chemicalbook.com]
- 7. A Structured Approach To Cope with Impurities during Industrial Crystallization Development - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chemimpex.com [chemimpex.com]
- 9. alkalisci.com [alkalisci.com]
- 10. 123-08-0 Cas No. | 4-Hydroxybenzaldehyde | Apollo [store.apolloscientific.co.uk]
- 11. dir.indiamart.com [dir.indiamart.com]
- 12. 1-ブロモブタン、ReagentPlus 、99% CH3(CH2)3Br [sigmaaldrich.com]
- 13. spectrumchemical.com [spectrumchemical.com]
- 14. 1-Bromobutane price,buy 1-Bromobutane - chemicalbook [m.chemicalbook.com]
- 15. indiamart.com [indiamart.com]
- 16. dir.indiamart.com [dir.indiamart.com]
- 17. 臭化テトラブチルアンモニウム、ACS試薬、98.0 以上 (CH3CH2CH2CH2)4N(Br) [sigmaaldrich.com]
- 18. chemimpex.com [chemimpex.com]
- 19. Tetrabutylammonium bromide price,buy Tetrabutylammonium bromide - chemicalbook [m.chemicalbook.com]
- 20. Tetrabutylammonium bromide (TBAB), 500 g, CAS No. 1643-19-2 | Quaternary Ammonium Compounds | Synthesis Reagents | Organic & Bioorganic Chemicals | Chemicals | Carl ROTH - International [carlroth.com]
Troubleshooting & Optimization
Technical Support Center: 4-Butoxybenzaldehyde Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 4-Butoxybenzaldehyde, with a focus on improving reaction yield and purity.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound, which is commonly prepared via the Williamson ether synthesis.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Ineffective Deprotonation: The base may not be strong enough to fully deprotonate the 4-hydroxybenzaldehyde. 2. Low Reaction Temperature: The reaction may lack sufficient energy to proceed at an adequate rate. 3. Poor Reagent Quality: Degradation of 1-bromobutane (B133212) or the presence of water in the solvent can inhibit the reaction. 4. Insufficient Reaction Time: The reaction may not have reached completion. | 1. Base Selection: Use a stronger base like sodium hydride (NaH) or ensure anhydrous conditions for bases like potassium carbonate (K₂CO₃). 2. Temperature Adjustment: Gently heat the reaction mixture. A typical temperature range is 70-80°C, depending on the solvent and base.[1] 3. Reagent Quality: Use freshly distilled or high-purity 1-bromobutane and anhydrous solvents. 4. Time Optimization: Monitor the reaction's progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time. A reaction time of around 20 hours is often cited.[1] |
| Formation of Significant Side Products | 1. E2 Elimination: The basic conditions can promote the elimination of HBr from 1-bromobutane, forming butene. This is more likely with stronger bases and higher temperatures. 2. C-Alkylation: The phenoxide ion is an ambident nucleophile, meaning alkylation can occur on the aromatic ring (C-alkylation) instead of the desired oxygen atom (O-alkylation). | 1. Reaction Condition Control: Use a milder base like potassium carbonate (K₂CO₃) and maintain a moderate reaction temperature. 2. Solvent Choice: Employ polar aprotic solvents such as N,N-dimethylformamide (DMF) or acetone (B3395972) to favor O-alkylation.[1][2] |
| Difficulty in Product Purification | 1. Presence of Unreacted 4-hydroxybenzaldehyde: This can result from an incomplete reaction or an insufficient amount of 1-bromobutane. 2. Formation of Isomeric Byproducts: C-alkylation can lead to byproducts that are difficult to separate from the desired product. | 1. Work-up Procedure: After the reaction, quench with water and extract the product into an organic solvent like ethyl acetate (B1210297). Wash the organic layer with water and brine. 2. Purification Techniques: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by recrystallization or column chromatography on silica (B1680970) gel.[1] |
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for the synthesis of this compound?
A1: The synthesis of this compound is typically achieved through a Williamson ether synthesis, which proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. In this reaction, a base is used to deprotonate the hydroxyl group of 4-hydroxybenzaldehyde, forming a phenoxide ion. This phenoxide ion then acts as a nucleophile, attacking the electrophilic carbon of an alkyl halide (like 1-bromobutane) and displacing the halide to form the ether product.
Q2: How can I monitor the progress of the reaction?
A2: The progress of the reaction can be effectively monitored using Thin Layer Chromatography (TLC). By taking small aliquots of the reaction mixture at different time intervals and running them on a TLC plate against the starting materials, you can observe the disappearance of the reactants and the appearance of the product spot. This helps in determining the optimal reaction time and ensuring the reaction has gone to completion.[2]
Q3: What are the ideal solvents for this synthesis?
A3: Polar aprotic solvents are generally preferred for the Williamson ether synthesis of this compound as they favor the desired O-alkylation over C-alkylation.[2] Commonly used solvents include N,N-dimethylformamide (DMF) and acetone.[1][2]
Q4: What safety precautions should I take during this synthesis?
A4: Standard laboratory safety precautions should be followed. This includes wearing personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat. The reaction should be carried out in a well-ventilated fume hood. This compound is a combustible liquid and can cause skin and eye irritation.
Experimental Protocols
Synthesis of this compound
This protocol is based on a common procedure for the Williamson ether synthesis of this compound.
Materials:
-
p-Hydroxybenzaldehyde
-
1-Bromobutane
-
Anhydrous Potassium Carbonate (K₂CO₃)
-
N,N-dimethylformamide (DMF)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
In a round-bottomed flask equipped with a reflux condenser and a magnetic stirrer, dissolve p-hydroxybenzaldehyde and 1-bromobutane in DMF.
-
Stir the reaction mixture for approximately 20 minutes under a nitrogen atmosphere.
-
Add anhydrous potassium carbonate to the mixture.
-
Heat the reaction mixture to 70°C and continue stirring for about 20 hours.[1]
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Quench the reaction by adding excess water.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter the mixture and evaporate the solvent under reduced pressure to obtain the crude product.
-
The crude product can be further purified by silica gel column chromatography using a petroleum ether/ethyl acetate solvent system to yield the final product.[1]
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low product yield in this compound synthesis.
References
troubleshooting low purity of synthesized 4-Butoxybenzaldehyde
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving challenges encountered during the synthesis of 4-Butoxybenzaldehyde.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent and efficient method for synthesizing this compound is the Williamson ether synthesis. This reaction involves the deprotonation of 4-hydroxybenzaldehyde (B117250) to form a phenoxide ion, which then acts as a nucleophile and reacts with a butyl halide (e.g., 1-bromobutane) to form the desired ether.[1][2]
Q2: I am observing a low yield of this compound. What are the potential causes?
A2: Low yields in the synthesis of this compound can stem from several factors:
-
Incomplete Reaction: The reaction may not have gone to completion. This can be due to insufficient reaction time, low temperature, or inefficient stirring.
-
Suboptimal Base: The base used may not be strong enough to fully deprotonate the 4-hydroxybenzaldehyde, leading to a lower concentration of the reactive phenoxide ion.
-
Reagent Quality: The purity of the starting materials (4-hydroxybenzaldehyde and 1-bromobutane) and the solvent is crucial. Moisture in the reagents or solvent can quench the phenoxide ion and reduce the yield.
-
Side Reactions: Although less common with a primary alkyl halide like 1-bromobutane (B133212), competing elimination reactions (E2) can occur, especially at higher temperatures.[3] Other potential side reactions may involve the aldehyde group under harsh basic conditions.
Q3: My final product is contaminated with unreacted 4-hydroxybenzaldehyde. How can I improve the conversion?
A3: The presence of unreacted starting material indicates an incomplete reaction. To drive the reaction to completion, you can try the following:
-
Increase Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC). Continue the reaction until the 4-hydroxybenzaldehyde spot is no longer visible.
-
Optimize Reaction Temperature: Gently increasing the reaction temperature can improve the reaction rate. However, be cautious as excessively high temperatures can promote side reactions.
-
Use a Slight Excess of Alkyl Halide: Employing a small excess (e.g., 1.05-1.1 equivalents) of 1-bromobutane can help ensure all the phenoxide is consumed.
-
Ensure Efficient Stirring: Proper agitation is necessary to ensure good mixing of the reactants, especially if the base is not fully soluble in the reaction solvent.
Q4: I have isolated an impurity with a different polarity than my product and starting material. What could it be?
A4: An unexpected impurity could be a byproduct of a side reaction. While the Williamson ether synthesis with a primary halide is generally clean, potential side products could arise from:
-
Elimination (E2) of 1-bromobutane: This would form 1-butene, which would likely evaporate from the reaction mixture, but under certain conditions, it could potentially react further.
-
Reactions involving the aldehyde group: Under strongly basic conditions and high temperatures, side reactions involving the aldehyde functionality, such as Cannizzaro-type reactions, could theoretically occur, though this is less common under typical Williamson ether synthesis conditions.
-
Impurity from starting materials: The impurity may have been present in the initial 4-hydroxybenzaldehyde or 1-bromobutane.
To identify the impurity, analytical techniques such as NMR spectroscopy and mass spectrometry are recommended.
Troubleshooting Guide
If you are experiencing low purity of your synthesized this compound, follow this troubleshooting workflow to identify and resolve the issue.
Caption: Troubleshooting workflow for low purity this compound.
Data Presentation
The following table summarizes typical reaction parameters for the synthesis of alkoxy-substituted aromatic aldehydes via Williamson ether synthesis.
| Parameter | Recommended Condition | Rationale |
| Starting Material | 4-Hydroxybenzaldehyde | Phenolic hydroxyl group is acidic enough to be deprotonated by a suitable base. |
| Alkylating Agent | 1-Bromobutane (1.0-1.1 eq.) | Primary halide favors the desired SN2 reaction over E2 elimination. |
| Base | Anhydrous K₂CO₃ or NaH | K₂CO₃ is a milder and safer base. NaH is stronger and ensures complete deprotonation but requires anhydrous conditions. |
| Solvent | Acetone, DMF, or Acetonitrile | Polar aprotic solvents facilitate the SN2 reaction. Acetone is a good choice with K₂CO₃. |
| Temperature | Room Temperature to Reflux | The optimal temperature depends on the reactivity of the substrates and the solvent's boiling point. |
| Reaction Time | 4 - 24 hours | Monitor by TLC to determine completion. |
| Typical Yield | 85-95% | Yields can vary based on reaction scale and purification efficiency.[1] |
| Purity | >98% (after chromatography) | Column chromatography is often necessary to remove minor impurities.[1] |
Experimental Protocols
Detailed Methodology for the Synthesis of this compound
This protocol is a standard procedure for the Williamson ether synthesis of this compound.
References
Technical Support Center: Synthesis of 4-Butoxybenzaldehyde
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting the synthesis of 4-butoxybenzaldehyde. The following guides and frequently asked questions (FAQs) address common issues and side reactions encountered during this synthetic process.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent and well-established method for synthesizing this compound is the Williamson ether synthesis. This reaction involves the O-alkylation of 4-hydroxybenzaldehyde (B117250) with a butyl halide, typically 1-bromobutane (B133212), in the presence of a base. The reaction proceeds via an SN2 mechanism where the phenoxide ion of 4-hydroxybenzaldehyde acts as a nucleophile.
Q2: What are the primary side reactions to be aware of during the synthesis of this compound?
A2: The two main side reactions of concern are:
-
C-alkylation: The phenoxide ion is an ambident nucleophile, meaning it has two nucleophilic sites: the oxygen and the carbon atoms of the aromatic ring (ortho and para positions). While O-alkylation is generally favored, C-alkylation can occur, leading to the formation of 2-butyl-4-hydroxybenzaldehyde and other isomers.
-
Elimination (E2) of the alkyl halide: The alkoxide can also act as a base and promote the elimination of HBr from 1-bromobutane to form butene. However, since 1-bromobutane is a primary alkyl halide, this is generally less of a concern compared to reactions with secondary or tertiary halides.
Q3: How can I minimize the formation of side products?
A3: To minimize side reactions, consider the following:
-
Choice of Base and Solvent: The selection of the base and solvent system is crucial in directing the reaction towards O-alkylation. Polar aprotic solvents like DMF or DMSO are known to favor O-alkylation.[1] The use of milder bases like potassium carbonate (K₂CO₃) can also enhance selectivity.
-
Reaction Temperature: Maintaining an appropriate reaction temperature is key. Higher temperatures can sometimes favor elimination reactions, although this is less of an issue with primary halides.
-
Phase-Transfer Catalysis (PTC): Employing a phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt, can significantly improve the yield and selectivity of the O-alkylation reaction. PTC facilitates the transfer of the phenoxide ion to the organic phase where the reaction with the alkyl halide occurs, often under milder conditions.
Q4: What are the typical yields for the synthesis of this compound?
A4: Yields can vary depending on the specific reaction conditions and purification methods. With optimized conditions, yields can be quite high, often exceeding 80-90%. However, factors such as incomplete reaction, side product formation, and losses during workup and purification can lower the overall yield.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low Yield of this compound | 1. Incomplete reaction. 2. Suboptimal reaction temperature. 3. Inefficient stirring. 4. Wet reagents or solvents. 5. Formation of significant amounts of side products. | 1. Monitor the reaction by Thin Layer Chromatography (TLC) to ensure completion. If the reaction stalls, consider adding more of the limiting reagent. 2. Optimize the reaction temperature. While heating is necessary, excessive temperatures can promote side reactions. 3. Ensure vigorous stirring to facilitate the reaction between the two phases (solid base and liquid). 4. Use anhydrous solvents and ensure all glassware is thoroughly dried. Moisture can deactivate the base and interfere with the reaction. 5. Refer to the strategies for minimizing C-alkylation and elimination. Consider using a phase-transfer catalyst. |
| Presence of Unreacted 4-Hydroxybenzaldehyde | 1. Insufficient amount of base. 2. Insufficient amount of 1-bromobutane. 3. Short reaction time. | 1. Use a stoichiometric excess of the base (e.g., 1.5-2 equivalents) to ensure complete deprotonation of the 4-hydroxybenzaldehyde. 2. Use a slight excess of 1-bromobutane. 3. Allow the reaction to proceed for a sufficient amount of time, monitoring by TLC. |
| Detection of C-Alkylated Byproducts | 1. Reaction conditions favoring C-alkylation (e.g., certain solvents or strong bases). | 1. Use a polar aprotic solvent like DMF or DMSO.[1] Employ a milder base such as K₂CO₃. The use of a phase-transfer catalyst can also enhance O-alkylation selectivity. |
| Product is an Oily or Colored Substance | 1. Presence of impurities. 2. Residual solvent. | 1. Purify the crude product using column chromatography on silica (B1680970) gel. 2. Ensure complete removal of the solvent under reduced pressure after extraction. |
Data Presentation
The following table provides illustrative data on how reaction conditions can influence the yield and selectivity of the synthesis of this compound. These values are representative and may vary based on specific experimental setups.
| Base | Solvent | Temperature (°C) | Catalyst | Yield of this compound (%) | C-Alkylated Byproducts (%) |
| K₂CO₃ | DMF | 80 | None | ~85 | < 5 |
| NaOH | Ethanol | Reflux | None | ~70 | ~10-15 |
| K₂CO₃ | Acetonitrile | Reflux | None | ~80 | < 10 |
| NaOH | Toluene/Water | 80 | TBAB (PTC) | >90 | < 2 |
Note: TBAB = Tetrabutylammonium bromide (Phase-Transfer Catalyst). This data is illustrative and based on general principles of Williamson ether synthesis.
Experimental Protocols
Detailed Methodology for the Williamson Ether Synthesis of this compound
Materials:
-
4-Hydroxybenzaldehyde
-
1-Bromobutane
-
Potassium Carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (B1210297)
-
Hexane
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-hydroxybenzaldehyde (1.0 eq) and anhydrous DMF.
-
Add anhydrous potassium carbonate (1.5 - 2.0 eq) to the solution.
-
Stir the mixture at room temperature for 20-30 minutes to facilitate the formation of the phenoxide.
-
Add 1-bromobutane (1.1 - 1.2 eq) to the reaction mixture.
-
Heat the reaction mixture to 70-80°C and maintain this temperature for 4-6 hours, or until the reaction is complete as monitored by TLC.
-
Cool the reaction mixture to room temperature and pour it into a separatory funnel containing water.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers and wash with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford pure this compound.
Mandatory Visualization
Caption: Main and side reaction pathways in the synthesis of this compound.
References
Technical Support Center: Optimizing Reaction Conditions for 4-Butoxybenzaldehyde Derivatives
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the synthesis of 4-butoxybenzaldehyde and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent method for synthesizing this compound is the Williamson ether synthesis. This reaction involves the O-alkylation of 4-hydroxybenzaldehyde (B117250) with a butyl halide (e.g., 1-bromobutane) in the presence of a base.[1] This method is an S_N2 reaction where the phenoxide ion, formed by the deprotonation of 4-hydroxybenzaldehyde, acts as a nucleophile.[2][3]
Q2: What are the key reaction parameters to control for a successful synthesis?
A2: The critical parameters to optimize are the choice of base, solvent, temperature, and reaction time. The interplay of these factors significantly impacts the reaction yield and the formation of byproducts.
Q3: What are the common side reactions, and how can they be minimized?
A3: The primary side reactions are C-alkylation of the phenoxide ion and elimination of the alkyl halide.[4]
-
C-alkylation vs. O-alkylation: The phenoxide ion is an ambident nucleophile and can be alkylated at the oxygen or the aromatic ring. To favor the desired O-alkylation, polar aprotic solvents like DMF or DMSO should be used.[4][5][6] Protic solvents can solvate the phenoxide oxygen, making the carbon atoms more nucleophilic and leading to C-alkylation.[4]
-
Elimination: This is more likely to occur with secondary or tertiary alkyl halides.[2][3] Using a primary alkyl halide like 1-bromobutane (B133212) minimizes this side reaction.
Q4: How can I purify the crude this compound product?
A4: Common purification methods include:
-
Column Chromatography: Silica (B1680970) gel column chromatography is effective for separating the product from unreacted starting materials and byproducts.[1]
-
Crystallization: Recrystallization from a suitable solvent system can yield a highly pure product.[7][8][9][10]
-
Bisulfite Extraction: This technique is specific for aldehydes and can be used to separate this compound from non-aldehydic impurities.[11]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Incomplete deprotonation of 4-hydroxybenzaldehyde. 2. Low reaction temperature. 3. Poor quality of reagents (e.g., wet solvent, degraded alkyl halide). 4. Insufficient reaction time. | 1. Use a stronger base (e.g., NaH) or ensure anhydrous conditions for weaker bases like K₂CO₃. 2. Increase the reaction temperature, typically to around 70-100°C for this reaction.[1][12] 3. Use freshly distilled solvents and high-purity reagents. 4. Monitor the reaction by TLC to determine the optimal reaction time. |
| Formation of Significant Side Products (e.g., C-alkylation) | 1. Use of a protic solvent (e.g., ethanol, water). 2. Inappropriate choice of base. | 1. Switch to a polar aprotic solvent such as DMF, DMSO, or acetone (B3395972) to favor O-alkylation.[4][5][6] 2. A milder base like K₂CO₃ is generally effective and less likely to promote side reactions compared to very strong bases. |
| Product is an Oil and Difficult to Purify | 1. Presence of residual high-boiling solvent (e.g., DMF). 2. Impurities preventing crystallization. | 1. Ensure complete removal of the solvent under high vacuum. 2. Purify the product by column chromatography before attempting crystallization.[11] |
| Difficulty in Separating Product from Starting Material | 1. Incomplete reaction. 2. Similar polarity of product and starting material. | 1. Ensure the reaction goes to completion by monitoring with TLC. 2. Utilize a bisulfite extraction to selectively isolate the aldehyde product.[11] |
Experimental Protocols
General Protocol for Williamson Ether Synthesis of this compound
This protocol is adapted from a high-yield synthesis of this compound.[1]
Materials:
-
4-Hydroxybenzaldehyde
-
1-Bromobutane
-
Anhydrous Potassium Carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate (B1210297)
-
Petroleum ether
-
Water
Procedure:
-
In a round-bottomed flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-hydroxybenzaldehyde (1 equivalent) and 1-bromobutane (1 equivalent) in DMF.
-
Stir the reaction mixture for 20 minutes under a nitrogen atmosphere.
-
Add anhydrous potassium carbonate (3 equivalents) to the mixture.
-
Heat the reaction mixture to 70°C and stir for 20 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature.
-
Quench the reaction by adding excess water and extract the product with ethyl acetate.
-
Wash the organic layer with water, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a petroleum ether/ethyl acetate (20:1) mobile phase to obtain this compound as a brown oil. A reported yield for this method is 95%.[1]
Visualizations
References
- 1. 4-N-BUTOXYBENZALDEHYDE | 5736-88-9 [chemicalbook.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. organicchemistrytutor.com [organicchemistrytutor.com]
- 4. pharmaxchange.info [pharmaxchange.info]
- 5. researchgate.net [researchgate.net]
- 6. search.library.brandeis.edu [search.library.brandeis.edu]
- 7. How To [chem.rochester.edu]
- 8. Purification [chem.rochester.edu]
- 9. physics.emu.edu.tr [physics.emu.edu.tr]
- 10. Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 11. benchchem.com [benchchem.com]
- 12. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
Technical Support Center: Purification of 4-Butoxybenzaldehyde
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the purification of 4-Butoxybenzaldehyde.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis of this compound?
The most common impurities originate from the Williamson ether synthesis of this compound from 4-hydroxybenzaldehyde (B117250) and 1-bromobutane. These include:
-
Unreacted Starting Materials: 4-hydroxybenzaldehyde and 1-bromobutane.
-
Byproducts: Small amounts of C-alkylated products may form, where the butyl group attaches directly to the benzene (B151609) ring instead of the oxygen atom.
-
Solvent Residues: High-boiling point solvents like DMF, if used in the synthesis, can be difficult to remove.
Q2: Which purification method is most effective for this compound?
The choice of purification method depends on the scale of the reaction and the nature of the impurities.
-
Column Chromatography: Highly effective for removing both starting materials and structurally similar byproducts, yielding a very pure product.[1]
-
Vacuum Distillation: Suitable for larger scale purification and for removing non-volatile impurities.
-
Recrystallization: Can be effective if the crude product is relatively pure. Finding a suitable solvent system is crucial.
Q3: My purified this compound is a yellow to orange-red liquid. Is this normal?
While pure this compound is typically a colorless to pale yellow liquid, a yellow or orange-red color may indicate the presence of impurities or degradation products.[2] Aldehydes are prone to oxidation, which can lead to colored impurities. Further purification or analysis (e.g., GC-MS) is recommended to identify the cause of the color.
Q4: How can I confirm the purity of my this compound?
Several analytical techniques can be used to assess the purity:
-
Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for identifying and quantifying volatile impurities.
-
High-Performance Liquid Chromatography (HPLC): A robust method for routine purity checks. A common mobile phase is a mixture of acetonitrile, water, and a small amount of acid like phosphoric or formic acid.[3]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides structural confirmation and can be used to estimate the level of impurities.
Q5: What are the recommended storage conditions for purified this compound?
This compound should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) and refrigerated to minimize oxidation. Aldehydes are sensitive to air and light.
Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of this compound.
Problem 1: Low Yield After Purification
| Possible Cause | Suggested Solution |
| Incomplete Reaction | Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure all the limiting reagent has been consumed before starting the purification. |
| Product Loss During Aqueous Work-up | Ensure the pH of the aqueous layer is appropriate to prevent the phenoxide salt of unreacted 4-hydroxybenzaldehyde from partitioning into the organic layer. Multiple extractions with a suitable organic solvent can improve recovery. |
| Inefficient Column Chromatography | Optimize the mobile phase composition and column loading. Overloading the column can lead to poor separation and product loss. |
| "Oiling Out" During Recrystallization | This occurs when the compound comes out of solution as a liquid instead of a solid. Try using a different solvent system, a larger volume of solvent, or cooling the solution more slowly with gentle agitation. |
| Decomposition During Distillation | Benzaldehydes can be sensitive to heat. Use vacuum distillation to lower the boiling point and minimize thermal decomposition. Ensure the apparatus is free of air leaks to prevent oxidation at high temperatures. |
Problem 2: Presence of Impurities in the Final Product
| Impurity Detected | Possible Cause | Suggested Solution |
| 4-Hydroxybenzaldehyde | Incomplete reaction or inefficient removal during work-up. | Perform a base wash (e.g., with dilute NaOH solution) during the aqueous work-up to remove the acidic 4-hydroxybenzaldehyde. Optimize column chromatography for better separation. |
| 1-Bromobutane | Excess reagent used in the synthesis. | 1-Bromobutane is volatile and can often be removed under reduced pressure (rotary evaporation) before further purification. |
| C-Alkylated Byproduct | Reaction conditions favoring C-alkylation. | While more of a synthesis issue, purification can be challenging due to similar polarity. High-resolution column chromatography with a carefully optimized mobile phase is the most effective removal method. |
| Unknown Impurities | Side reactions or degradation. | Use analytical techniques like GC-MS or LC-MS to identify the impurity. This will help in devising a targeted purification strategy. |
Data Presentation
The following table summarizes typical outcomes for different purification methods for 4-alkoxybenzaldehydes. Please note that actual results may vary based on the specific experimental conditions and the purity of the crude material.
| Purification Method | Typical Purity (%) | Typical Yield (%) | Key Advantages | Key Disadvantages |
| Column Chromatography | >98 | 85-95 | High purity achievable; good separation of similar compounds. | Time-consuming; requires significant solvent volumes. |
| Vacuum Distillation | 95-98 | 70-90 | Good for large scale; effective for non-volatile impurities. | Potential for thermal degradation; requires specialized equipment. |
| Recrystallization | 90-97 | 50-80 | Simple and cost-effective for relatively pure starting material. | Finding a suitable solvent can be challenging; risk of "oiling out". |
Experimental Protocols
Detailed Methodology for Column Chromatography Purification
This protocol describes the purification of crude this compound using silica (B1680970) gel column chromatography.
Materials:
-
Crude this compound
-
Silica gel (60-120 mesh)
-
Petroleum ether
-
Ethyl acetate (B1210297)
-
Glass column
-
Collection tubes
-
TLC plates and chamber
-
UV lamp
Procedure:
-
Slurry Preparation: Prepare a slurry of silica gel in petroleum ether.
-
Column Packing: Pour the slurry into the glass column and allow the silica gel to settle, ensuring there are no air bubbles. Drain the excess solvent until the solvent level is just above the silica gel bed.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase (or a less polar solvent like dichloromethane) and carefully load it onto the top of the silica gel bed.
-
Elution: Begin eluting the column with the mobile phase, a mixture of petroleum ether and ethyl acetate (e.g., 20:1 v/v).[1] The polarity of the mobile phase can be gradually increased if necessary.
-
Fraction Collection: Collect fractions in separate tubes.
-
Purity Analysis: Monitor the fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound. A yield of approximately 95% can be expected with this method.[1]
General Protocol for Vacuum Distillation
This is a general procedure for the vacuum distillation of an alkoxybenzaldehyde.
Materials:
-
Crude this compound
-
Distillation flask
-
Condenser
-
Receiving flask
-
Vacuum pump and gauge
-
Heating mantle
-
Stir bar
Procedure:
-
Apparatus Setup: Assemble the distillation apparatus, ensuring all joints are well-sealed with appropriate grease.
-
Sample Charging: Place the crude this compound and a stir bar into the distillation flask.
-
Vacuum Application: Gradually apply vacuum to the system.
-
Heating: Once the desired pressure is reached, begin heating the distillation flask.
-
Distillation: Collect the fraction that distills at the expected boiling point for the given pressure. For example, benzaldehyde (B42025) boils at 62°C at 10 mmHg.
-
Cooling: Once the distillation is complete, allow the apparatus to cool completely before releasing the vacuum.
General Protocol for Recrystallization
This protocol provides a general guideline for recrystallization. The ideal solvent or solvent system for this compound should be determined experimentally.
Materials:
-
Crude this compound
-
Appropriate recrystallization solvent (e.g., ethanol/water, hexane/ethyl acetate)
-
Erlenmeyer flask
-
Hot plate
-
Buchner funnel and filter flask
Procedure:
-
Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating. A good solvent will dissolve the compound when hot but not when cold.
-
Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in a minimal amount of the hot recrystallization solvent.
-
Hot Filtration (if necessary): If there are insoluble impurities, filter the hot solution by gravity.
-
Crystallization: Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.
-
Crystal Collection: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of cold solvent.
-
Drying: Dry the purified crystals, for example, in a vacuum oven.
Mandatory Visualizations
Caption: Troubleshooting workflow for the purification of this compound.
Caption: Simplified reaction pathway for the synthesis of this compound.
References
preventing decomposition of 4-Butoxybenzaldehyde during reaction
Welcome to the Technical Support Center for 4-Butoxybenzaldehyde. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the decomposition of this compound during chemical reactions. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common challenges encountered in the laboratory.
Frequently Asked Questions (FAQs)
Q1: What are the primary decomposition pathways for this compound during a reaction?
A1: The primary decomposition pathways for this compound are oxidation and the Cannizzaro reaction, particularly under basic conditions.
-
Oxidation: The aldehyde functional group is susceptible to oxidation to the corresponding carboxylic acid (4-butoxybenzoic acid). This can be initiated by atmospheric oxygen (autoxidation), especially at elevated temperatures, or by the presence of oxidizing agents in the reaction mixture.
-
Cannizzaro Reaction: As an aldehyde lacking α-hydrogens, this compound can undergo a disproportionation reaction in the presence of a strong base. In this reaction, two molecules of the aldehyde react to produce one molecule of the corresponding alcohol (4-butoxybenzyl alcohol) and one molecule of the carboxylic acid (4-butoxybenzoic acid).[1][2] This is a common side reaction in base-catalyzed transformations.
Q2: How can I prevent the oxidation of this compound?
A2: To prevent oxidation, it is crucial to minimize its exposure to oxygen and other oxidizing agents.
-
Inert Atmosphere: Conduct reactions under an inert atmosphere, such as nitrogen or argon. This is the most effective way to prevent autoxidation.
-
Antioxidants: The addition of radical inhibitors, such as butylated hydroxytoluene (BHT), can be effective in suppressing autoxidation.
-
Control of Reaction Conditions: Avoid unnecessarily high temperatures and prolonged reaction times, as these can accelerate oxidation.
-
Purity of Reagents: Ensure that solvents and other reagents are free from peroxide impurities, which can initiate oxidation.
Q3: What conditions favor the Cannizzaro reaction, and how can it be avoided?
A3: The Cannizzaro reaction is favored by high concentrations of a strong base and elevated temperatures.[1] To minimize this unwanted side reaction:
-
Use a Weaker Base: If possible, use a milder or non-nucleophilic base that is sufficient to catalyze the desired reaction without promoting the Cannizzaro reaction.
-
Lower Base Concentration: Use the lowest effective concentration of the base.
-
Low Temperature: Perform the reaction at a lower temperature (e.g., 0 °C or even -78 °C) to slow down the rate of the Cannizzaro reaction.
-
Slow Addition of Base: Add the base slowly to the reaction mixture to maintain a low instantaneous concentration.
-
Order of Addition: In reactions with another carbonyl compound, the order of addition can be critical. For instance, in a crossed aldol (B89426) condensation, slowly adding the enolizable component to a mixture of this compound and the base can favor the desired reaction.
Q4: When should I use a protecting group for the aldehyde functionality?
A4: Protecting the aldehyde group is a highly effective strategy when the planned reaction conditions are incompatible with a free aldehyde. This is particularly important in reactions involving:
-
Strongly basic or nucleophilic reagents: If the reaction requires a strong base where the Cannizzaro reaction is a significant risk.
-
Organometallic reagents: Grignard or organolithium reagents will readily add to the aldehyde.
-
Reductions or Oxidations: When another functional group in the molecule needs to be reduced or oxidized while preserving the aldehyde.
The most common protecting group for aldehydes is a cyclic acetal (B89532), formed by reacting the aldehyde with a diol (e.g., ethylene (B1197577) glycol) under acidic catalysis. Acetals are stable to basic and nucleophilic conditions and can be readily removed with aqueous acid.
Troubleshooting Guides
Issue 1: Low yield of the desired product with formation of 4-butoxybenzoic acid and 4-butoxybenzyl alcohol.
| Possible Cause | Troubleshooting Steps |
| Cannizzaro Reaction | - Reduce Base Strength/Concentration: Switch to a weaker base (e.g., K₂CO₃ instead of NaOH) or use a lower concentration of the strong base. - Lower Reaction Temperature: Run the reaction at 0 °C or below. - Optimize Reagent Addition: Add the base or the aldehyde dropwise to the reaction mixture. |
| Oxidation | - Use an Inert Atmosphere: Ensure the reaction is performed under a nitrogen or argon atmosphere. - Degas Solvents: Use solvents that have been degassed to remove dissolved oxygen. - Add an Antioxidant: Consider adding a catalytic amount of an antioxidant like BHT. |
Issue 2: The reaction is sluggish or does not go to completion.
| Possible Cause | Troubleshooting Steps |
| Insufficiently Reactive Conditions | - Increase Temperature Cautiously: If decomposition is not observed, a moderate increase in temperature may be necessary. Monitor for byproduct formation. - Optimize Catalyst/Reagent Concentration: Ensure the catalytic or stoichiometric reagents are used in appropriate amounts and are of high purity. |
| Steric Hindrance | - The butoxy group does not typically impart significant steric hindrance to the aldehyde, but for certain transformations, a more potent catalyst or longer reaction times may be required. |
Issue 3: Formation of multiple unidentified byproducts.
| Possible Cause | Troubleshooting Steps |
| Decomposition under Acidic Conditions | - While generally more stable under acidic conditions than basic ones, prolonged exposure to strong acids, especially at high temperatures, can lead to degradation. - Use Milder Acidic Conditions: Employ weaker acids or catalytic amounts of a strong acid. - Monitor Reaction Progress: Use TLC or another analytical technique to monitor the reaction and stop it as soon as the starting material is consumed to avoid over-exposure to acidic conditions. |
| Reaction with Solvent | - In some cases, the aldehyde may react with the solvent under certain conditions. Ensure the chosen solvent is inert to all reagents and intermediates. |
Experimental Protocols
Protocol 1: General Procedure for Acetal Protection of this compound
This protocol describes the formation of a cyclic acetal to protect the aldehyde group.
Materials:
-
This compound
-
Ethylene glycol (1.5 equivalents)
-
Toluene
-
p-Toluenesulfonic acid (catalytic amount)
-
Anhydrous sodium sulfate (B86663) or magnesium sulfate
-
Saturated aqueous sodium bicarbonate solution
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add this compound and toluene.
-
Add ethylene glycol and a catalytic amount of p-toluenesulfonic acid.
-
Heat the mixture to reflux and collect the water in the Dean-Stark trap.
-
Once the theoretical amount of water has been collected and the reaction is complete (monitored by TLC), cool the mixture to room temperature.
-
Wash the reaction mixture with a saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude protected aldehyde.
-
Purify the product by column chromatography or distillation if necessary.
Expected Yield: Yields for acetal protection of aromatic aldehydes are typically high, often exceeding 90%.
Visualizations
Decomposition Pathways of this compound
Caption: Major decomposition pathways of this compound.
Workflow for Preventing Decomposition in a Base-Catalyzed Reaction
Caption: Decision workflow for mitigating decomposition risk.
References
addressing solubility issues of 4-Butoxybenzaldehyde in aqueous media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility issues with 4-Butoxybenzaldehyde in aqueous media.
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of this compound in water?
Q2: Why is my this compound not dissolving in my aqueous buffer?
A2: Several factors can contribute to the poor dissolution of this compound:
-
Hydrophobicity: The molecule's inherent chemical structure limits its favorable interactions with water molecules.
-
Temperature: Solubility is often temperature-dependent. Insufficient temperature may limit the dissolution rate and equilibrium concentration.
-
pH of the Medium: The pH of your aqueous buffer can influence the solubility of phenolic compounds, although the effect on this compound, which lacks a readily ionizable group, may be less pronounced than on phenols with free hydroxyl groups.[2][3]
-
Purity of the Compound: Impurities in the this compound sample could potentially affect its solubility characteristics.
Q3: Can I use organic solvents to help dissolve this compound?
A3: Yes, this compound is more soluble in organic solvents like ethanol (B145695), methanol, and ether.[1] Using a water-miscible co-solvent is a common strategy to increase its solubility in aqueous systems. However, the addition of organic solvents may impact your experimental system, so it's crucial to consider their compatibility with your specific application.
Q4: Are there other methods to improve the aqueous solubility of this compound without using organic co-solvents?
A4: Absolutely. Several techniques can enhance the aqueous solubility of hydrophobic compounds like this compound. These include:
-
Cyclodextrin (B1172386) Inclusion Complexation: Encapsulating the this compound molecule within a cyclodextrin host can significantly improve its water solubility.[4][5]
-
Micellar Solubilization: Using surfactants to form micelles that can encapsulate the hydrophobic compound is another effective approach.[6][7]
Q5: My this compound solution is cloudy or shows precipitation over time. What should I do?
A5: Cloudiness or precipitation indicates that the concentration of this compound has exceeded its solubility limit under the current conditions. Here are some troubleshooting steps:
-
Increase the amount of co-solvent or solubilizing agent.
-
Gently warm the solution while stirring. Be cautious, as excessive heat can cause degradation.
-
Adjust the pH of the solution, although this may have a limited effect.
-
Filter the solution to remove any undissolved particles before use, and accurately determine the concentration of the filtrate.
Troubleshooting Guides
Issue 1: Difficulty in Preparing a Stock Solution in Aqueous Buffer
Symptoms:
-
This compound forms an oily layer or solid precipitate at the bottom of the vessel.
-
The resulting solution is cloudy or hazy.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Step |
| Insufficient Solubility | 1. Use a Co-solvent: Prepare a concentrated stock solution in a water-miscible organic solvent (e.g., ethanol, DMSO) and then dilute it into your aqueous buffer. Ensure the final concentration of the organic solvent is compatible with your experiment. |
| 2. Employ Cyclodextrins: Form an inclusion complex with a suitable cyclodextrin (e.g., hydroxypropyl-β-cyclodextrin) to enhance solubility. | |
| 3. Utilize Surfactants: Prepare the solution in a buffer containing a surfactant above its critical micelle concentration (CMC). | |
| Low Temperature | Gently warm the solution while stirring to increase the rate of dissolution. A water bath set to a controlled temperature (e.g., 30-40°C) is recommended. |
| Inadequate Mixing | Ensure vigorous and continuous stirring during the dissolution process. Sonication can also be beneficial for breaking up agglomerates. |
Issue 2: Precipitation of this compound Upon Dilution or Storage
Symptoms:
-
A clear solution of this compound becomes cloudy or forms a precipitate after dilution with an aqueous medium.
-
Precipitation occurs in the stock solution upon standing or at lower temperatures.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Step |
| Supersaturation | The initial concentrated solution was supersaturated, and the addition of more aqueous medium triggered precipitation. Prepare a less concentrated stock solution or increase the proportion of the solubilizing agent in the final solution. |
| Temperature Fluctuation | Store the solution at a constant, controlled temperature. If precipitation occurs at a lower temperature, gently warm and mix the solution before use. |
| Change in Solvent Composition | When diluting a stock solution made in an organic solvent, ensure that the final concentration of the organic solvent is sufficient to maintain solubility. A high dilution factor with a purely aqueous medium can cause the compound to crash out. |
Experimental Protocols
Protocol 1: Solubilization using a Co-solvent (Ethanol)
Objective: To prepare a 10 mM stock solution of this compound in a 50:50 ethanol:water mixture.
Materials:
-
This compound (M.W. 178.23 g/mol )[8]
-
Ethanol (ACS grade or higher)
-
Deionized water
-
Volumetric flasks and pipettes
-
Magnetic stirrer and stir bar
Procedure:
-
Weigh out 17.82 mg of this compound.
-
Transfer the this compound to a 10 mL volumetric flask.
-
Add 5 mL of ethanol to the flask.
-
Stir the mixture until the this compound is completely dissolved.
-
Slowly add deionized water to the flask up to the 10 mL mark.
-
Continue stirring for another 10-15 minutes to ensure a homogenous solution.
-
Store the stock solution in a tightly sealed container at room temperature, protected from light.
Caption: Workflow for solubilizing this compound using a co-solvent.
Protocol 2: Cyclodextrin Inclusion Complexation
Objective: To prepare an aqueous solution of this compound using hydroxypropyl-β-cyclodextrin (HP-β-CD).
Materials:
-
This compound
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Deionized water or desired buffer
-
Magnetic stirrer and stir bar
-
Analytical balance
Procedure:
-
Prepare a solution of HP-β-CD in deionized water or your buffer of choice. A common starting concentration is 10% (w/v).
-
Slowly add a molar excess of this compound to the HP-β-CD solution while stirring vigorously. A 1:1 molar ratio is a good starting point to test.
-
Continue stirring the mixture at room temperature for at least 24 hours to allow for complex formation.
-
After 24 hours, filter the solution through a 0.22 µm syringe filter to remove any undissolved this compound.
-
The clear filtrate is your aqueous solution of the this compound:HP-β-CD inclusion complex.
-
It is highly recommended to determine the concentration of this compound in the final solution using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC).
Caption: Workflow for aqueous solubilization via cyclodextrin complexation.
Protocol 3: Micellar Solubilization using a Surfactant
Objective: To prepare an aqueous solution of this compound using a non-ionic surfactant (e.g., Tween® 80).
Materials:
-
This compound
-
Tween® 80 (or another suitable surfactant)
-
Deionized water or desired buffer
-
Magnetic stirrer and stir bar
-
Analytical balance
Procedure:
-
Prepare a surfactant solution in deionized water or buffer at a concentration well above its critical micelle concentration (CMC). For Tween® 80, a starting concentration of 1% (w/v) is appropriate (CMC is ~0.0013-0.0015% w/v).
-
Add the desired amount of this compound to the surfactant solution while stirring.
-
Stir the mixture at room temperature for several hours (e.g., 4-6 hours) to allow for micellar encapsulation.
-
If the solution is not clear, allow it to equilibrate for a longer period or gently warm it.
-
Filter the solution through a 0.22 µm syringe filter to remove any undissolved compound.
-
Determine the final concentration of this compound in the micellar solution using an appropriate analytical technique.
Caption: Logical steps for micellar solubilization of this compound.
References
- 1. Benzaldehyde, 4-butoxy- [webbook.nist.gov]
- 2. quora.com [quora.com]
- 3. odr.chalmers.se [odr.chalmers.se]
- 4. Benzaldehyde, 4-butoxy- (CAS 5736-88-9) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 5. Benzaldehyde, 4-butoxy- [webbook.nist.gov]
- 6. WO2006137959A1 - Cyclodextrin inclusion complexes and methods of preparing same - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. oatext.com [oatext.com]
Technical Support Center: Catalyst Selection for 4-Butoxybenzaldehyde Reactions
Welcome to the technical support center for reactions involving 4-Butoxybenzaldehyde. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on catalyst selection and reaction optimization. Below you will find frequently asked questions (FAQs) and troubleshooting guides for common synthetic transformations.
Section 1: Knoevenagel Condensation
The Knoevenagel condensation is a widely used carbon-carbon bond-forming reaction that involves the condensation of an aldehyde, such as this compound, with an active methylene (B1212753) compound. The reaction is typically catalyzed by a weak base.[1][2][3]
Frequently Asked Questions (FAQs)
Q1: What are the most common catalysts for the Knoevenagel condensation of this compound?
A1: Weakly basic amines are the most common catalysts for this reaction.[1] Piperidine (B6355638) is a classic and highly effective choice.[3][4][5] Other suitable catalysts include triethylamine, DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene), and basic ionic liquids. The choice of catalyst can influence reaction rates and yields.[2]
Q2: Why is a weak base preferred over a strong base like NaOH or KOH?
A2: Using a strong base can induce a competing self-condensation of the aldehyde (an aldol (B89426) reaction), which reduces the yield of the desired product.[1][6] Weak bases are sufficiently strong to deprotonate the active methylene compound without promoting significant self-condensation of this compound.
Q3: How can I monitor the progress of the reaction?
A3: Thin-Layer Chromatography (TLC) is the most common method for monitoring the reaction. A suitable eluent system, such as 7:3 hexane:ethyl acetate, can be used to separate the product from the starting materials.[4] The reaction is considered complete when the this compound spot is no longer visible on the TLC plate.
Troubleshooting Guide
Issue 1: Low or No Product Yield
-
Possible Cause 1: Inactive Catalyst: The amine catalyst may have degraded.
-
Solution: Use a fresh bottle of the amine catalyst. Ensure it has been stored properly.
-
-
Possible Cause 2: Insufficient Catalyst: The amount of catalyst may be too low.
-
Solution: While typically used in catalytic amounts (e.g., 0.1 equivalents), you can try incrementally increasing the catalyst loading in small-scale optimization runs.[4]
-
-
Possible Cause 3: Presence of Water: Water can inhibit the reaction. The final step of the condensation is the elimination of water, and excess water in the reaction can shift the equilibrium away from the product.[3]
-
Solution: Use anhydrous solvents. Consider adding molecular sieves to the reaction mixture to remove water as it forms.[3]
-
Issue 2: Formation of Side Products
-
Possible Cause: Self-Condensation of Aldehyde: As mentioned in the FAQs, this can occur if the base is too strong or if the reaction temperature is too high.[1][6]
-
Solution: Ensure you are using a weak amine catalyst like piperidine.[4] If side products persist, try running the reaction at a lower temperature (e.g., room temperature instead of reflux).
-
Catalyst Performance Data
The following table summarizes typical catalysts and conditions for Knoevenagel condensations involving substituted benzaldehydes.
| Catalyst | Active Methylene Compound | Solvent | Temperature (°C) | Typical Yield (%) | Reference |
| Piperidine | Malononitrile (B47326) | Ethanol (B145695) | Reflux (78-80) | >90 | [4] |
| DBU | Ethyl Acetoacetate | Solvent-free | Room Temp | ~85-95 | [2] |
| Triethylamine | Meldrum's Acid | Dichloromethane | Room Temp | >90 | [1] |
Experimental Protocol: Knoevenagel Condensation with Malononitrile
This protocol describes a general procedure for the condensation of this compound with malononitrile using piperidine as a catalyst.
Materials:
-
This compound
-
Malononitrile
-
Piperidine (catalyst)[4]
-
Ethanol (solvent)
-
Deionized Water
Procedure:
-
Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add this compound (1.0 eq.).
-
Dissolution: Add ethanol (approx. 15 mL per 10 mmol of aldehyde) and stir until the aldehyde is completely dissolved.[4]
-
Reagent Addition: To the stirred solution, add malononitrile (1.0 eq.).
-
Catalyst Addition: Add a catalytic amount of piperidine (0.1 eq.) to the mixture.[4]
-
Reaction: Heat the mixture to reflux (approx. 78-80 °C) with continuous stirring. Monitor the reaction progress by TLC. The reaction is typically complete within 2-4 hours.[4]
-
Work-up: After completion, cool the mixture to room temperature. The product may precipitate. Further cooling in an ice bath can enhance precipitation.[4]
-
Isolation: Collect the solid product by vacuum filtration. Wash the solid with a small amount of cold ethanol, followed by deionized water, to remove the catalyst and unreacted starting materials.[4]
-
Drying: Dry the product in a vacuum oven to a constant weight.
Section 2: Hydrogenation (Reduction)
The aldehyde functional group of this compound can be selectively reduced to a primary alcohol (4-Butoxybenzyl alcohol) via catalytic hydrogenation.
Frequently Asked Questions (FAQs)
Q1: What is the standard catalyst for the hydrogenation of this compound?
A1: Palladium on carbon (Pd/C) is the most common and effective heterogeneous catalyst for this transformation.[7][8] Typically, a 5% or 10% Pd/C catalyst is used. Platinum-based catalysts can also be used but may be less selective.[8]
Q2: What is the hydrogen source for this reaction?
A2: The most common hydrogen source is hydrogen gas (H₂), often supplied from a balloon or a pressurized cylinder. The reaction is typically run at atmospheric or slightly elevated pressure.[8] Alternative hydrogen sources like formic acid can be used with specific catalysts like the Shvo catalyst.[7]
Troubleshooting Guide
Issue 1: Incomplete Reaction
-
Possible Cause 1: Catalyst Poisoning: The catalyst's active sites can be blocked by impurities. Sulfur compounds are common poisons for palladium catalysts.[8]
-
Solution: Ensure high-purity this compound, solvent, and hydrogen gas are used. If necessary, purify the starting material by distillation. Use a fresh batch of catalyst.
-
-
Possible Cause 2: Insufficient Catalyst Loading: The amount of catalyst is too low for the reaction scale.
-
Solution: A typical loading is 5-10 mol% of palladium relative to the substrate. Ensure the catalyst is properly weighed and transferred.[8]
-
-
Possible Cause 3: Poor Mixing: In a heterogeneous reaction, efficient mixing is crucial for the substrate to access the catalyst surface.
-
Solution: Ensure vigorous stirring throughout the reaction.
-
Issue 2: Over-reduction to 4-Butyltoluene (Hydrogenolysis)
-
Possible Cause: Overly Active Catalyst or Harsh Conditions: The intermediate benzyl (B1604629) alcohol can be further reduced to an alkane (hydrogenolysis), especially with highly active catalysts or at elevated temperatures and pressures.[8]
-
Solution 1 (Catalyst Choice): Consider a less active, more selective catalyst. Palladium on calcium carbonate (CaCO₃) is often more selective than Pd/C and less prone to causing hydrogenolysis.[8]
-
Solution 2 (Reaction Conditions): Run the reaction under milder conditions (e.g., atmospheric pressure of H₂ at room temperature).[8]
-
Solution 3 (Monitoring): Monitor the reaction closely by TLC or GC and stop it as soon as the starting aldehyde is consumed to prevent further reduction of the alcohol product.[8]
-
Issue 3: Reduction of the Aromatic Ring
-
Possible Cause: Incorrect Catalyst Choice: Rhodium (Rh) and Ruthenium (Ru) catalysts are highly active for aromatic ring hydrogenation.[8]
Catalyst Selectivity Overview
| Catalyst | Target Transformation | Potential Side Reaction | Selectivity Notes |
| 10% Pd/C | Aldehyde → Alcohol | Alcohol → Alkane | Standard choice, but can cause hydrogenolysis with prolonged reaction time.[8] |
| Pd/CaCO₃ | Aldehyde → Alcohol | (Less) Alcohol → Alkane | More selective than Pd/C, good for preventing hydrogenolysis.[8] |
| PtO₂ (Adam's cat.) | Aldehyde → Alcohol | Ring Hydrogenation | Can reduce the aromatic ring under more forcing conditions. |
| Rh/C, Ru/C | Aldehyde → Alcohol | Ring Hydrogenation | High activity for aromatic ring reduction; should be avoided for this specific transformation.[8] |
General Experimental Workflow Diagram
Caption: General workflow for a typical catalytic hydrogenation experiment.
Section 3: Suzuki Cross-Coupling
While this compound itself is not a typical substrate for Suzuki coupling, it can be synthesized from a halogenated precursor like 4-Bromo- or 4-Iodobenzaldehyde, or it can be used to prepare derivatives. This section assumes a user is working with a related bromo-substituted analogue, a common scenario in multi-step synthesis. The Suzuki reaction creates a C-C bond between an organoboron species and an organohalide using a palladium catalyst.[9][10]
Frequently Asked Questions (FAQs)
Q1: I need to couple an arylboronic acid with 4-butoxy-1-bromobenzene. What is a standard catalyst system?
A1: A typical Suzuki catalyst system consists of a palladium precursor and a phosphine (B1218219) ligand.[10] A common combination is Pd(PPh₃)₄ (tetrakis(triphenylphosphine)palladium(0)). Alternatively, you can generate the active catalyst in situ using a precursor like Pd(OAc)₂ or Pd₂(dba)₃ with a ligand such as PPh₃, PCy₃, or SPhos.[10][11]
Q2: What is the role of the base in a Suzuki reaction?
A2: A base is essential for activating the organoboron compound to facilitate the transmetalation step in the catalytic cycle.[10][11] Common bases include Na₂CO₃, K₂CO₃, Cs₂CO₃, and K₃PO₄.[9] The choice of base can significantly affect the reaction outcome.
Troubleshooting Guide
Issue: Low Yield or Stalled Reaction
-
Possible Cause 1: Catalyst Deactivation: The Pd(0) catalyst can be sensitive to air.
-
Solution: Ensure the reaction is set up under an inert atmosphere (Nitrogen or Argon). Degas all solvents before use by sparging with an inert gas.[12]
-
-
Possible Cause 2: Ineffective Base: The base may not be soluble enough or strong enough for the specific substrate combination.
-
Solution: Ensure the base is a fine, dry powder. For difficult couplings, a stronger base like Cs₂CO₃ or K₃PO₄ may be more effective. Using a phase-transfer catalyst like TBAB can sometimes help in biphasic systems.
-
-
Possible Cause 3: Side Reaction (Protodeboronation): The boronic acid can be replaced by a hydrogen atom from a proton source (like water) before it couples, especially at high temperatures.
-
Solution: Use anhydrous solvents and dry reagents. Sometimes using a boronate ester (e.g., a pinacol (B44631) ester) instead of a boronic acid can mitigate this issue as they are more stable.
-
Troubleshooting Logic Diagram
Caption: Decision tree for troubleshooting low yields in Suzuki coupling reactions.
References
- 1. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 2. Knoevenagel Condensation Reaction [sigmaaldrich.com]
- 3. tfcom-chemicals-global-nginx.commerceprod.apac.thermofisher.com [tfcom-chemicals-global-nginx.commerceprod.apac.thermofisher.com]
- 4. benchchem.com [benchchem.com]
- 5. organicreactions.org [organicreactions.org]
- 6. benchchem.com [benchchem.com]
- 7. tcichemicals.com [tcichemicals.com]
- 8. benchchem.com [benchchem.com]
- 9. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Suzuki Coupling [organic-chemistry.org]
- 12. youtube.com [youtube.com]
Technical Support Center: Synthesis of 4-Butoxybenzaldehyde
Welcome to the technical support center for the synthesis of 4-Butoxybenzaldehyde. This guide is designed to assist researchers, scientists, and drug development professionals in successfully performing and troubleshooting the synthesis of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most common and straightforward method for synthesizing this compound is the Williamson ether synthesis. This reaction involves the deprotonation of 4-hydroxybenzaldehyde (B117250) to form a phenoxide ion, which then acts as a nucleophile and attacks an electrophilic butyl halide, such as 1-bromobutane (B133212), in an SN2 reaction.[1][2]
Q2: What are the typical reagents and solvents used in this synthesis?
A2: A typical synthesis uses 4-hydroxybenzaldehyde as the starting material, a butyl halide (e.g., 1-bromobutane) as the alkylating agent, a weak base such as potassium carbonate (K₂CO₃) to deprotonate the phenol (B47542), and a polar aprotic solvent like acetone (B3395972) or N,N-dimethylformamide (DMF).[3]
Q3: How can I monitor the progress of the reaction?
A3: The progress of the reaction can be effectively monitored by thin-layer chromatography (TLC).[4] A spot of the reaction mixture is compared with spots of the starting materials (4-hydroxybenzaldehyde and 1-bromobutane). The reaction is considered complete when the spot corresponding to 4-hydroxybenzaldehyde is no longer visible.
Q4: What are the main purification methods for this compound?
A4: The primary methods for purifying this compound are distillation and column chromatography.[5][6] Since this compound is a liquid at room temperature, vacuum distillation is often a suitable method for purification on a larger scale.[7] For smaller scales or to remove impurities with similar boiling points, silica (B1680970) gel column chromatography is effective.[6]
Troubleshooting Guide
Issue 1: Low or No Product Yield
-
Q: My reaction has resulted in a very low yield or no product at all. What are the possible causes?
-
A: Several factors can contribute to low yields:
-
Incomplete deprotonation: Ensure the base (e.g., potassium carbonate) is anhydrous and of good quality. The presence of water can prevent the complete formation of the phenoxide nucleophile.[8]
-
Poor quality reagents: The purity of the 4-hydroxybenzaldehyde and the butyl halide is crucial. Impurities can lead to side reactions.
-
Insufficient reaction time or temperature: Williamson ether syntheses can sometimes be slow.[8] Ensure the reaction is heated to an appropriate temperature (reflux in acetone is common) and for a sufficient duration, as monitored by TLC.[4]
-
Loss of volatile reagents: If the reaction is run at a high temperature, volatile reagents like 1-bromobutane might escape if the reflux condenser is not efficient.
-
Product loss during work-up: Significant amounts of product can be lost during extraction if the phases are not separated properly or if an insufficient amount of extraction solvent is used.[9]
-
-
Issue 2: Presence of Impurities in the Final Product
-
Q: After purification, my product is still impure. What are the likely impurities and how can I remove them?
-
A: Common impurities include:
-
Unreacted 4-hydroxybenzaldehyde: This can be removed by washing the organic layer with an aqueous base (e.g., 5% NaOH solution) during the work-up. The unreacted phenol will be deprotonated and dissolve in the aqueous layer.
-
Unreacted 1-bromobutane: This is often removed during solvent evaporation under reduced pressure due to its volatility. If it persists, it can be separated by careful column chromatography.
-
Side products: Although less common with a primary alkyl halide, elimination reactions can occur, leading to the formation of butene.[10] Also, C-alkylation of the phenoxide is a possible side reaction, though O-alkylation is generally favored.[1] These can be removed by column chromatography.
-
-
Issue 3: Difficulty with the Work-up Procedure
-
Q: I am having trouble with the aqueous work-up. What are some common issues?
-
A:
-
Emulsion formation: During the extraction, an emulsion can form between the organic and aqueous layers. This can often be broken by adding brine (saturated NaCl solution) or by gentle swirling and allowing the mixture to stand.
-
Incomplete separation of layers: Ensure the separatory funnel is allowed to stand for a sufficient time for the layers to separate completely.
-
Solid precipitate: If the reaction was carried out in a solvent like DMF, adding the reaction mixture to a large volume of ice water can precipitate the product, which can then be filtered.[11]
-
-
Experimental Protocol: Synthesis of this compound
This protocol is a general guideline for the Williamson ether synthesis of this compound.
Materials:
-
4-Hydroxybenzaldehyde
-
1-Bromobutane
-
Anhydrous Potassium Carbonate (K₂CO₃)
-
Acetone (anhydrous)
-
Diethyl ether (or other suitable extraction solvent)
-
5% Sodium Hydroxide (NaOH) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 4-hydroxybenzaldehyde (1.0 eq) in anhydrous acetone.
-
Addition of Base: Add anhydrous potassium carbonate (1.5 - 2.0 eq) to the solution. Stir the mixture vigorously.
-
Addition of Alkyl Halide: Slowly add 1-bromobutane (1.1 - 1.2 eq) to the stirred suspension.
-
Reaction: Heat the reaction mixture to reflux and maintain this temperature with stirring. Monitor the reaction progress by TLC. The reaction is typically complete within 4-8 hours.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Filter the solid potassium carbonate and wash it with a small amount of acetone.
-
Concentrate the filtrate under reduced pressure to remove the acetone.
-
Dissolve the residue in diethyl ether and transfer it to a separatory funnel.
-
Wash the organic layer with 5% NaOH solution to remove any unreacted 4-hydroxybenzaldehyde.
-
Wash the organic layer with water and then with brine.[4]
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.[4]
-
Filter off the drying agent and remove the solvent under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude this compound by vacuum distillation or flash column chromatography on silica gel.
Data Presentation
| Parameter | Value | Reference(s) |
| Reactants | ||
| 4-Hydroxybenzaldehyde | 1.0 equivalent | [11] |
| 1-Bromobutane | 1.1 - 1.2 equivalents | [3] |
| Potassium Carbonate | 1.5 - 2.0 equivalents | [3][11] |
| Solvent | Acetone or DMF | [3][11] |
| Reaction Temperature | Reflux (approx. 56 °C for acetone) | [3] |
| Reaction Time | 4 - 8 hours (monitor by TLC) | [3] |
| Typical Yield | 70 - 90% | [11] |
| Purification Method | Vacuum Distillation or Column Chromatography | [5][6] |
Visualizations
Caption: Workflow for the work-up and purification of this compound.
References
- 1. jk-sci.com [jk-sci.com]
- 2. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. byjus.com [byjus.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. chem.rochester.edu [chem.rochester.edu]
- 8. benchchem.com [benchchem.com]
- 9. Troubleshooting [chem.rochester.edu]
- 10. Williamson Synthesis [organic-chemistry.org]
- 11. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
common impurities in commercial 4-Butoxybenzaldehyde
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with commercial 4-Butoxybenzaldehyde.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in commercial this compound?
Commercial this compound is typically synthesized via the Williamson ether synthesis, reacting 4-hydroxybenzaldehyde (B117250) with 1-bromobutane (B133212) in the presence of a base.[1] Consequently, the most common impurities stem from this process and subsequent storage:
-
Unreacted Starting Materials:
-
4-Hydroxybenzaldehyde
-
1-Bromobutane
-
-
Byproducts:
-
4-Butoxybenzoic acid (due to oxidation of the aldehyde)
-
-
Solvent Residues:
-
Solvents used in the synthesis and purification, such as N,N-dimethylformamide (DMF) or ethyl acetate (B1210297).[1]
-
Q2: What is the typical purity of commercial this compound?
Commercial grades of this compound are generally available in purities of 96% or higher, with many suppliers offering grades of >98%.
Q3: How can the purity of this compound be assessed?
The purity of this compound can be effectively determined using analytical techniques such as:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful method for separating and identifying volatile impurities.
-
High-Performance Liquid Chromatography (HPLC): Useful for detecting less volatile impurities like 4-hydroxybenzaldehyde and 4-butoxybenzoic acid.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR and ¹³C NMR): Can be used to confirm the structure of the main component and identify impurities if they are present in sufficient concentration.
Q4: How does the presence of impurities affect downstream reactions?
The impact of impurities depends on the specific reaction being performed:
-
4-Hydroxybenzaldehyde: The free hydroxyl group can interfere in reactions where it can act as a nucleophile or be deprotonated, leading to unwanted side products.[2]
-
4-Butoxybenzoic acid: The acidic proton can quench bases or interfere with acid-sensitive reactions. It can also lead to the formation of undesired salt byproducts.
-
1-Bromobutane: As an alkylating agent, it can react with nucleophiles in the reaction mixture.
Troubleshooting Guides
This section addresses specific issues that may be encountered during experiments using commercial this compound.
Issue 1: Low Yield in Subsequent Reactions
Symptoms: The yield of your desired product is significantly lower than expected.
Potential Causes & Solutions:
| Potential Cause | Troubleshooting Steps |
| Presence of 4-Hydroxybenzaldehyde: | This impurity can compete with your intended nucleophile or react with your reagents. Solution: Purify the this compound using column chromatography or a bisulfite extraction to remove the phenolic impurity. |
| Presence of 4-Butoxybenzoic Acid: | The acidic impurity may be neutralizing the base required for your reaction. Solution: Perform an aqueous basic wash (e.g., with sodium bicarbonate solution) on a solution of this compound in an organic solvent to remove the acidic impurity. |
| Inaccurate Quantification of Starting Material: | The presence of non-reactive impurities can lead to an overestimation of the molar quantity of this compound. Solution: Determine the purity of your commercial this compound by GC-MS or ¹H NMR with an internal standard before use. |
Issue 2: Unexpected Side Products Observed in Analytical Data (e.g., MS, NMR)
Symptoms: Your reaction mixture shows unexpected masses in MS or extra peaks in NMR spectra.
| Potential Cause | Troubleshooting Steps |
| Reaction with 4-Hydroxybenzaldehyde: | The impurity has reacted to form a byproduct. For example, in a reaction involving an acid chloride, you might form an ester with the phenolic impurity. Solution: Purify the starting material to remove 4-hydroxybenzaldehyde. |
| Reaction with 1-Bromobutane: | Residual 1-bromobutane may alkylate nucleophilic species in your reaction. Solution: Remove residual 1-bromobutane by vacuum distillation of the this compound before use. |
Data Presentation
The following table summarizes the common impurities found in commercial this compound and their typical concentration ranges based on standard commercial purities.
| Impurity | Chemical Formula | Molar Mass ( g/mol ) | Typical Concentration Range (%) |
| 4-Hydroxybenzaldehyde | C₇H₆O₂ | 122.12 | 0.1 - 2.0 |
| 1-Bromobutane | C₄H₉Br | 137.02 | < 0.5 |
| 4-Butoxybenzoic Acid | C₁₁H₁₄O₃ | 194.23 | 0.1 - 1.5 |
Experimental Protocols
Protocol 1: Purification of this compound by Column Chromatography
This protocol is suitable for removing less polar impurities like 1-bromobutane and more polar impurities like 4-hydroxybenzaldehyde.
Materials:
-
Commercial this compound
-
Silica (B1680970) gel (60-120 mesh)
-
Ethyl acetate
-
Glass column
-
Collection tubes
Procedure:
-
Prepare a slurry of silica gel in hexane and pack it into a glass column.
-
Dissolve the crude this compound in a minimal amount of hexane.
-
Load the sample onto the top of the silica gel column.
-
Elute the column with a gradient of ethyl acetate in hexane (e.g., starting with 100% hexane and gradually increasing the concentration of ethyl acetate to 5-10%).
-
Collect fractions and analyze them by Thin Layer Chromatography (TLC) or GC-MS to identify the fractions containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure to obtain purified this compound.
Protocol 2: Purification of this compound via Bisulfite Adduct Formation
This method is highly effective for separating the aldehyde from non-aldehydic impurities.[3][4][5]
Materials:
-
Commercial this compound
-
Saturated aqueous sodium bisulfite solution
-
Deionized water
-
Ethyl acetate
-
50% Sodium hydroxide (B78521) solution
-
Separatory funnel
Procedure:
-
Dissolve the commercial this compound in methanol (e.g., 5 mL).[5]
-
Transfer the solution to a separatory funnel and add 1 mL of saturated aqueous sodium bisulfite.[5]
-
Shake the funnel vigorously for approximately 30 seconds. A precipitate of the adduct may form.[5]
-
Add 25 mL of deionized water and 25 mL of ethyl acetate and shake again.[5]
-
Separate the layers. The aldehyde-bisulfite adduct will be in the aqueous phase. The organic layer contains non-aldehydic impurities.
-
Isolate the aqueous layer and wash it with a fresh portion of ethyl acetate to remove any remaining impurities.
-
To regenerate the aldehyde, add an equal volume of ethyl acetate to the aqueous layer in the separatory funnel.[5]
-
Slowly add 50% sodium hydroxide solution dropwise while shaking until the pH of the aqueous layer is basic (pH ~12).[5]
-
Shake the funnel to extract the regenerated this compound into the ethyl acetate layer.
-
Separate the organic layer, dry it over anhydrous sodium sulfate, and remove the solvent under reduced pressure to yield the purified product.
Protocol 3: Analysis of Impurities by GC-MS
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (e.g., Agilent 8890 GC with a 7250 GC/Q-TOF).[6]
GC Conditions (Typical):
-
Column: Agilent DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness.[6]
-
Inlet: Split/splitless, 250 °C.
-
Oven Program: Start at 50 °C, hold for 2 min, ramp to 280 °C at 10 °C/min, hold for 5 min.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.[6]
MS Conditions (Typical):
-
Ion Source: Electron Ionization (EI) at 70 eV.[6]
-
Source Temperature: 230 °C.
-
Mass Range: m/z 40-400.
Procedure:
-
Prepare a dilute solution of the this compound sample in a suitable solvent (e.g., dichloromethane (B109758) or ethyl acetate).
-
Inject 1 µL of the sample into the GC-MS system.
-
Acquire the data and analyze the resulting chromatogram and mass spectra to identify and quantify the impurities by comparing their retention times and mass spectra to known standards or library data.
Mandatory Visualization
Caption: Troubleshooting workflow for experiments involving this compound.
References
- 1. 4-N-BUTOXYBENZALDEHYDE | 5736-88-9 [chemicalbook.com]
- 2. mdpi.com [mdpi.com]
- 3. Video: Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol [jove.com]
- 4. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
optimizing storage conditions to prevent degradation of 4-Butoxybenzaldehyde
This technical support center provides guidance on optimizing storage conditions and troubleshooting potential degradation of 4-Butoxybenzaldehyde for researchers, scientists, and drug development professionals.
Troubleshooting Guide
This guide addresses specific issues that may arise during the handling and use of this compound.
Q1: I observe a white crystalline precipitate in my liquid this compound. What is it and what should I do?
A: The formation of a white precipitate is a common indicator of degradation. This compound is prone to oxidation, especially when exposed to air, forming 4-butoxybenzoic acid, which is a white solid and less soluble in the aldehyde.
-
To confirm: You can analyze the precipitate and the remaining liquid using techniques like Infrared (IR) Spectroscopy (looking for a broad O-H stretch in the acid), Nuclear Magnetic Resonance (NMR) spectroscopy, or High-Performance Liquid Chromatography (HPLC) to confirm the presence of 4-butoxybenzoic acid.
-
To remedy: If the extent of degradation is minor, you may be able to purify the remaining aldehyde by distillation. However, for applications sensitive to impurities, it is recommended to use a fresh, unopened bottle of the compound.
-
To prevent: Ensure the compound is stored under an inert atmosphere (e.g., argon or nitrogen) and that the container is tightly sealed immediately after use.
Q2: The color of my this compound has changed from colorless/pale yellow to a darker yellow or orange. Is it still usable?
A: A significant color change is another sign of potential degradation or the presence of impurities. While the product is sometimes described as a dark orange liquid, a noticeable change from its initial appearance warrants investigation.[1][2] This could be due to the formation of polymeric byproducts or other chromophoric impurities.
-
Action: The usability of the material depends on the specific requirements of your experiment. It is highly recommended to assess the purity of the material using an appropriate analytical method such as Gas Chromatography (GC) or HPLC before use. For sensitive applications, using a new batch is advisable.
Q3: My reaction yield is lower than expected when using this compound from a previously opened bottle. Could this be related to its degradation?
A: Yes, this is a likely scenario. If the this compound has degraded, its effective concentration is lower than what you assume based on the amount you are using. The primary degradation product, 4-butoxybenzoic acid, will likely not participate in the desired reaction, leading to lower yields.
-
Troubleshooting Steps:
-
Assess Purity: Determine the purity of your this compound using techniques like GC-FID, HPLC, or quantitative NMR (qNMR).
-
Purify or Replace: If significant degradation is confirmed, you can either purify the aldehyde (e.g., by distillation) or, more simply, use a fresh bottle.
-
Optimize Storage: Review your storage procedures to prevent future degradation. Refer to the storage conditions table below.
-
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound?
A: To minimize degradation, this compound should be stored under the conditions summarized in the table below.
| Parameter | Recommended Condition | Rationale |
| Temperature | Cool, dry place.[2] Some sources recommend refrigeration (e.g., -20°C).[3] | Reduces the rate of chemical degradation. |
| Atmosphere | Under an inert atmosphere (e.g., argon or nitrogen).[4] | Prevents oxidation to 4-butoxybenzoic acid. |
| Container | Tightly closed container.[4][5] | Prevents exposure to air and moisture. |
| Light Exposure | Protect from light. | Benzaldehydes can be light-sensitive. |
| Incompatible Materials | Away from oxidizing agents, strong acids, and strong bases.[1][6] | Prevents chemical reactions that can degrade the compound. |
Q2: What is the primary degradation pathway for this compound?
A: The most common degradation pathway for this compound is oxidation of the aldehyde group to a carboxylic acid in the presence of oxygen (air). This reaction forms 4-butoxybenzoic acid.
Caption: Oxidation of this compound.
Q3: How can I monitor the purity of my this compound over time?
A: Regular purity checks are advisable for opened containers. Simple and effective methods include:
-
Thin Layer Chromatography (TLC): A quick way to qualitatively check for the presence of more polar impurities like 4-butoxybenzoic acid.
-
Gas Chromatography (GC): Can be used to quantify the purity and detect volatile impurities.
-
High-Performance Liquid Chromatography (HPLC): An excellent method for quantifying the aldehyde and its non-volatile degradation products.
Experimental Protocols
Protocol 1: Purity Assessment by HPLC
This is a general protocol and may require optimization for your specific instrument and standards.
-
Standard Preparation: Accurately prepare a stock solution of high-purity this compound in a suitable solvent (e.g., acetonitrile (B52724) or methanol). Prepare a series of dilutions to create a calibration curve. If available, also prepare a standard solution of 4-butoxybenzoic acid.
-
Sample Preparation: Dilute a known amount of the this compound sample to be tested in the same solvent used for the standards.
-
HPLC Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both with 0.1% formic acid. For example, start with 60% B, increasing to 95% B over 10 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a wavelength where both the aldehyde and potential acid absorb (e.g., 254 nm or 280 nm).
-
Injection Volume: 10 µL.
-
-
Analysis: Inject the standards and the sample. The retention time of 4-butoxybenzoic acid will be shorter than that of this compound in a reverse-phase system. Quantify the amount of aldehyde and any detected acid by comparing the peak areas to the calibration curve.
Caption: Workflow for HPLC purity assessment.
References
troubleshooting unexpected NMR peaks in 4-Butoxybenzaldehyde
Technical Support Center: 4-Butoxybenzaldehyde
This guide provides troubleshooting assistance for researchers, scientists, and drug development professionals encountering unexpected peaks in the ¹H NMR spectrum of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the expected ¹H NMR peaks for pure this compound?
For a pure sample of this compound dissolved in deuterated chloroform (B151607) (CDCl₃), you should expect to see seven distinct signals corresponding to the 14 protons in the molecule. The characteristic aldehyde proton appears as a singlet at approximately 9.89 ppm.
Data Presentation: Expected ¹H NMR Chemical Shifts for this compound in CDCl₃
| Assigned Protons | Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz |
| Aldehyde (-CHO) | 9.89 | Singlet (s) | 1H | N/A |
| Aromatic (ortho to -CHO) | 7.84 | Doublet (d) | 2H | 8.8 |
| Aromatic (ortho to -O-Bu) | 7.00 | Doublet (d) | 2H | 8.6 |
| Methylene (-O-CH₂ -CH₂-CH₂-CH₃) | 4.06 | Triplet (t) | 2H | 6.3 |
| Methylene (-O-CH₂-CH₂ -CH₂-CH₃) | 1.85 - 1.79 | Multiplet (m) | 2H | N/A |
| Methylene (-O-CH₂-CH₂-CH₂ -CH₃) | 1.57 - 1.49 | Multiplet (m) | 2H | N/A |
| Methyl (-O-CH₂-CH₂-CH₂-CH₃ ) | 1.01 | Triplet (t) | 3H | 7.3 |
Note: Chemical shifts are referenced to tetramethylsilane (B1202638) (TMS) at 0.00 ppm. Values may vary slightly depending on concentration and spectrometer calibration.
Q2: I am seeing unexpected peaks in my spectrum. What are the common culprits?
Unexpected signals most commonly arise from residual solvents, unreacted starting materials, or degradation of the product. The following table summarizes the approximate chemical shifts for likely impurities.
Data Presentation: Common Impurities in this compound Analysis (¹H NMR in CDCl₃)
| Impurity | Key Signal(s) (δ) ppm | Multiplicity | Notes |
| Solvent/Lab Contaminants | |||
| Chloroform (residual CHCl₃) | 7.26 | Singlet (s) | Residual protonated solvent in CDCl₃. |
| Water (H₂O) | ~1.56 | Broad Singlet (s) | Varies with temperature and sample conditions. |
| Ethyl Acetate | 4.12 (q), 2.05 (s), 1.26 (t) | Quartet, Singlet, Triplet | Common extraction solvent. |
| N,N-Dimethylformamide (DMF) | 8.02 (s), 2.95 (s), 2.88 (s) | Singlets | Common synthesis solvent. |
| Grease (Silicone/Hydrocarbon) | ~1.4, ~1.25, ~0.88 | Broad multiplets | From glassware joints. |
| Starting Materials | |||
| p-Hydroxybenzaldehyde | 9.77 (s), 7.77 (d), 6.91 (d) | Singlet, Doublets | Incomplete etherification.[1][2] |
| 1-Bromobutane (B133212) | 3.45 (t), 1.85 (m), 1.45 (m), 0.95 (t) | Triplet, Multiplets | Unreacted alkylating agent.[3][4] |
| Degradation/Side Products | |||
| 4-Butoxybenzoic Acid | ~11-13 (br s), 8.05 (d), 6.95 (d) | Broad s, Doublets | Oxidation of the aldehyde.[5][6] |
| n-Butanol | 3.64 (t), 1.57 (m), 1.40 (m), 0.94 (t) | Triplet, Multiplets | Potential hydrolysis product. |
Troubleshooting Guide
Q3: How can I systematically identify the source of unknown peaks?
Follow a logical workflow to diagnose the issue. Start by checking for the most common and easily identifiable impurities before considering more complex possibilities. The diagram below illustrates a recommended troubleshooting pathway.
Mandatory Visualization: Troubleshooting Workflow
Caption: A stepwise workflow for identifying the source of unexpected NMR signals.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is based on a standard Williamson ether synthesis.
Materials:
-
p-Hydroxybenzaldehyde
-
1-Bromobutane
-
Anhydrous Potassium Carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Ethyl Acetate
-
Petroleum Ether
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Deionized Water
Procedure:
-
In a round-bottomed flask under a nitrogen atmosphere, dissolve p-hydroxybenzaldehyde (1.0 eq) and 1-bromobutane (1.0 eq) in DMF.
-
Add anhydrous potassium carbonate (3.0 eq) to the mixture.
-
Heat the reaction mixture to 70°C and stir for approximately 20 hours.
-
After cooling to room temperature, quench the reaction by adding excess water.
-
Extract the aqueous mixture multiple times with ethyl acetate.
-
Combine the organic layers, wash with water, and then with brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Protocol 2: Purification by Silica (B1680970) Gel Column Chromatography
This is the most effective method for removing starting materials and polar impurities.
Materials:
-
Crude this compound
-
Silica Gel (230-400 mesh)
-
Petroleum Ether (or Hexanes)
-
Ethyl Acetate
Procedure:
-
Prepare a slurry of silica gel in petroleum ether and pack it into a glass column.
-
Dissolve the crude product in a minimal amount of dichloromethane (B109758) or the eluent mixture.
-
Load the dissolved sample onto the top of the silica column.
-
Elute the column with a mixture of petroleum ether and ethyl acetate. A common starting ratio is 20:1.
-
Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure to yield purified this compound as a clear yellow to orange-red liquid.
References
- 1. researchgate.net [researchgate.net]
- 2. 4-Hydroxybenzaldehyde(123-08-0) 1H NMR [m.chemicalbook.com]
- 3. 1H proton nmr spectrum of 1-bromobutane C4H9Br CH3CH2CH2CH2Br low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 n-butyl iodide 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 4. Solved 3. The H-NMR spectrum of 1-bromobutane is shown | Chegg.com [chegg.com]
- 5. 4-N-BUTOXYBENZOIC ACID(1498-96-0) 1H NMR [m.chemicalbook.com]
- 6. 4-Butoxybenzoic acid | C11H14O3 | CID 72971 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Large-Scale 4-Butoxybenzaldehyde Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the large-scale synthesis of 4-Butoxybenzaldehyde. The information focuses on managing potential exotherms and other common challenges encountered during scale-up.
Frequently Asked Questions (FAQs)
Q1: What is the most common and scalable synthetic route to this compound?
A1: The most prevalent industrial method is the Williamson ether synthesis. This reaction involves the O-alkylation of 4-hydroxybenzaldehyde (B117250) with a butyl halide (e.g., 1-bromobutane (B133212) or 1-chlorobutane) in the presence of a base.[1][2][3] This SN2 reaction is well-established and suitable for large-scale production due to its efficiency and the availability of starting materials.[1][2]
Q2: Is the synthesis of this compound an exothermic reaction?
A2: Yes, the Williamson ether synthesis is known to be exothermic.[4][5] The reaction generates heat, which, if not properly managed, can lead to a rapid increase in temperature, posing a significant safety risk, especially at a large scale.[4] A thermal runaway can occur if the heat generated by the reaction exceeds the heat removal capacity of the reactor system.[4]
Q3: What are the primary factors that can lead to a thermal runaway during this synthesis?
A3: Key factors include:
-
Rapid addition of the alkylating agent: Adding the butyl halide too quickly can cause a rapid release of heat.[4]
-
Inadequate cooling: Insufficient cooling capacity of the reactor jacket or cooling coils can fail to dissipate the generated heat.
-
Poor mixing: Inefficient agitation can lead to localized hot spots where the reaction rate accelerates uncontrollably.
-
High concentration of reactants: More concentrated reaction mixtures generate more heat per unit volume.
-
Incorrect solvent choice: The solvent plays a crucial role in heat dissipation. Aprotic polar solvents like DMF or acetonitrile (B52724) are commonly used.[2][6]
Q4: What are the common side products in the synthesis of this compound?
A4: The primary side reaction of concern is the E2 elimination of the butyl halide, which is promoted by the basic conditions and can be more prevalent at higher temperatures.[6][7] This leads to the formation of butene. With certain bases and solvents, C-alkylation of the phenoxide can also occur, though it is generally less common.[6]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Rapid, Uncontrolled Temperature Increase (Exotherm) | 1. Addition rate of butyl halide is too high.2. Cooling system is inefficient or set incorrectly.3. Inadequate mixing leading to localized hot spots. | 1. Immediately stop the addition of the alkylating agent.2. Ensure the cooling system is operating at maximum capacity.3. Increase the stirring rate to improve heat distribution.4. If necessary, have a quenching agent (e.g., a cold, inert solvent) ready to add to the reactor. |
| Low Product Yield | 1. Incomplete reaction.2. Competing E2 elimination side reaction.3. Insufficiently strong or wet base. | 1. Monitor the reaction progress by TLC or HPLC. Consider extending the reaction time.2. Lower the reaction temperature to favor the SN2 reaction over elimination.[7]3. Ensure the base (e.g., K₂CO₃, NaOH) is of high purity and dry. |
| Formation of Significant Impurities | 1. Reaction temperature is too high, promoting side reactions.2. Presence of impurities in starting materials or solvent. | 1. Maintain a consistent and controlled reaction temperature.[7]2. Use high-purity, anhydrous solvents and reagents. |
| Reaction Fails to Initiate | 1. Inactive base.2. Low reaction temperature. | 1. Use a fresh, properly stored base.2. Gradually increase the temperature to the recommended range (typically 50-100 °C for Williamson ether synthesis).[2] |
Quantitative Data Summary
The following table summarizes key operational parameters for managing the synthesis of this compound. Note that specific values should be optimized for your particular equipment and scale.
| Parameter | Recommended Range | Rationale |
| Reaction Temperature | 50 - 100 °C | Balances reaction rate with minimizing the E2 elimination side reaction.[2] |
| Butyl Halide Addition Time | 2 - 6 hours (for large scale) | Slow, controlled addition is crucial for managing the exotherm.[4] |
| Stirring Speed | Sufficient to ensure good mixing and heat transfer | Prevents localized hot spots. The required speed will depend on the reactor geometry and scale. |
| Reactant Concentration | 0.5 - 2.0 M | A balance between reaction efficiency and the ability to manage the heat generated. |
Experimental Protocols
Representative Large-Scale Synthesis of this compound
Materials:
-
4-Hydroxybenzaldehyde
-
1-Bromobutane
-
Potassium Carbonate (K₂CO₃), finely powdered and dried
-
N,N-Dimethylformamide (DMF), anhydrous
-
Water
-
Brine
Equipment:
-
Large-scale glass-lined or stainless steel reactor with temperature control (heating/cooling jacket), mechanical stirrer, condenser, and addition funnel.
-
Temperature probe.
-
Inert atmosphere (Nitrogen or Argon).
Procedure:
-
Reactor Setup: Ensure the reactor is clean, dry, and purged with an inert gas.
-
Charging Reactants: Charge the reactor with 4-hydroxybenzaldehyde, potassium carbonate, and N,N-dimethylformamide.
-
Heating: Begin stirring and heat the mixture to the desired reaction temperature (e.g., 80 °C).
-
Controlled Addition: Slowly add the 1-bromobutane to the reaction mixture via the addition funnel over a period of 2-6 hours, carefully monitoring the internal temperature. The addition rate should be adjusted to maintain a stable internal temperature, not exceeding a predetermined safety limit.
-
Reaction Monitoring: After the addition is complete, maintain the reaction at temperature and monitor its progress by a suitable analytical method (e.g., HPLC or TLC) until the starting material is consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Add water and toluene to the reactor.
-
Stir the mixture, then allow the layers to separate.
-
Remove the aqueous layer.
-
Wash the organic layer with water and then with brine.
-
-
Isolation:
-
Concentrate the organic layer under reduced pressure to remove the toluene.
-
The crude this compound can be purified by vacuum distillation.
-
Visualizations
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 3. byjus.com [byjus.com]
- 4. Handling Reaction Exotherms – A Continuous Approach - Chemical Industry Journal [chemicalindustryjournal.co.uk]
- 5. Safe Automated Dosing with Exothermic Reactions - Case Study [pharma-iq.com]
- 6. jk-sci.com [jk-sci.com]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Purification of 4-Butoxybenzaldehyde by Column Chromatography
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of 4-butoxybenzaldehyde using column chromatography. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My this compound is not moving down the column. What should I do?
A1: This issue, characterized by a very low Retention Factor (Rf), indicates that the eluent (solvent system) is not polar enough. This compound is a relatively polar compound due to the aldehyde group.
-
Troubleshooting Steps:
-
Gradually increase the polarity of your mobile phase. For instance, if you are using a hexane (B92381)/ethyl acetate (B1210297) mixture, incrementally increase the proportion of ethyl acetate.[1][2]
-
A good starting point for many aldehydes is a mixture of hexane and ethyl acetate.[1] You can also try other solvent systems like dichloromethane/methanol for more polar compounds.[2]
-
Before running the column, always determine the optimal solvent system using Thin Layer Chromatography (TLC).[3][4] Aim for an Rf value of approximately 0.3 for the best separation.[1][5]
-
Q2: The this compound is coming off the column too quickly with the solvent front.
A2: This indicates that your eluent is too polar, resulting in a high Rf value.
-
Troubleshooting Steps:
Q3: I am seeing streaks or bands of my compound on the column instead of a tight band.
A3: Tailing or streaking can be caused by several factors, including overloading the column, poor packing, or interactions with the stationary phase.
-
Troubleshooting Steps:
-
Reduce Sample Load: Ensure you are not overloading the column. For silica (B1680970) gel chromatography, a typical ratio of stationary phase to crude sample is between 20:1 and 100:1 by weight.[7]
-
Improve Column Packing: Ensure the column is packed evenly to avoid channels.[3] A poorly packed column can lead to an uneven flow of the mobile phase.
-
Deactivate Silica Gel: Aldehydes can sometimes interact with the acidic silica gel, leading to tailing or even decomposition.[1] To mitigate this, you can add a small amount of triethylamine (B128534) (e.g., 1-3%) to your eluent to neutralize the acidic sites on the silica.[2]
-
Q4: My purified this compound seems to contain impurities after column chromatography.
A4: This suggests that the chosen solvent system did not provide adequate separation or that fractions were collected improperly.
-
Troubleshooting Steps:
-
Optimize Solvent System with TLC: Before running the column, test various solvent systems with TLC to ensure a clear separation between this compound and its impurities.[3][4]
-
Collect Smaller Fractions: When eluting your compound, collect smaller fractions to minimize cross-contamination between your product and impurities.[3]
-
Monitor Fractions: Analyze the collected fractions by TLC to identify which ones contain the pure product before combining them.[3]
-
Q5: The aldehyde appears to be decomposing on the column.
A5: Aldehydes can be sensitive to the acidic nature of silica gel, which can cause decomposition.[1]
-
Troubleshooting Steps:
-
Use Neutralized Silica: As mentioned, adding a small amount of triethylamine to the eluent can help.[2]
-
Switch Stationary Phase: Consider using a different stationary phase, such as alumina (B75360), which is available in acidic, neutral, and basic forms.[1] Neutral or basic alumina may be more suitable for sensitive aldehydes.
-
Alternative Purification: If decomposition persists, consider alternative purification methods like bisulfite extraction, which is specific for aldehydes.[8][9]
-
Data Presentation: Solvent Systems and Rf Values
The selection of an appropriate solvent system is critical for successful purification. The following table provides examples of solvent systems and expected Rf values for this compound on a silica gel stationary phase. These values are approximate and should be confirmed by TLC before performing column chromatography.
| Stationary Phase | Mobile Phase (Eluent) | Approximate Rf Value | Notes |
| Silica Gel | Hexane / Ethyl Acetate (9:1 v/v) | ~0.4 - 0.5 | Good for initial trials. Adjust ratio for optimal Rf. |
| Silica Gel | Hexane / Ethyl Acetate (8:2 v/v) | ~0.6 - 0.7 | May be too high, leading to poor separation.[6] |
| Silica Gel | Dichloromethane | ~0.5 | A single solvent system can sometimes be effective.[4] |
| Silica Gel | Hexane / Diethyl Ether (9:1 v/v) | ~0.3 - 0.4 | Diethyl ether is another common polar solvent choice.[1] |
Experimental Protocol: Column Chromatography of this compound
This protocol outlines a general procedure for the purification of this compound.
1. Preparation of the Stationary Phase:
- Select a glass column of appropriate size.
- Prepare a slurry of silica gel in the initial, least polar eluent (e.g., hexane).
- Carefully pour the slurry into the column, ensuring no air bubbles are trapped.
- Allow the silica gel to settle, creating a packed bed. Drain the excess solvent until it is level with the top of the silica.
2. Sample Preparation and Loading:
- Dissolve the crude this compound in a minimal amount of a suitable solvent, ideally the eluent or a solvent in which it is highly soluble.[3]
- Carefully load the sample onto the top of the silica gel bed.
3. Elution and Fraction Collection:
- Begin adding the eluent to the top of the column.
- Maintain a constant flow rate. For faster separations, flash chromatography using positive pressure can be employed.[7]
- Collect the eluent in a series of fractions (e.g., in test tubes).[3]
4. Monitoring the Separation:
- Monitor the progress of the separation by spotting the collected fractions on a TLC plate.[3]
- Visualize the spots under a UV lamp.
- Identify the fractions containing the pure this compound.
5. Product Isolation:
- Combine the pure fractions.
- Remove the solvent using a rotary evaporator to obtain the purified this compound.
Visualization of Troubleshooting Workflow
Caption: Troubleshooting workflow for this compound purification.
References
- 1. researchgate.net [researchgate.net]
- 2. Chromatography [chem.rochester.edu]
- 3. How to Column Aldehydes: A Comprehensive Guide • cmu.edu.jm [jitsi.cmu.edu.jm]
- 4. magritek.com [magritek.com]
- 5. Reddit - The heart of the internet [reddit.com]
- 6. Home Page [chem.ualberta.ca]
- 7. wwwsst.ums.edu.my [wwwsst.ums.edu.my]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Spectroscopic Analysis of Synthesized versus Commercial 4-Butoxybenzaldehyde
In the realm of chemical research and pharmaceutical development, the purity and structural integrity of reagents are paramount. This guide provides a detailed comparison of the spectral data for 4-Butoxybenzaldehyde obtained from a commercial supplier against a sample synthesized in-house via the Williamson ether synthesis. The objective is to verify the identity and purity of the synthesized compound, ensuring its suitability for further research applications. This comparison relies on nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS).
Experimental Protocols
Synthesis of this compound (Williamson Ether Synthesis)
A common and efficient method for the preparation of this compound is the Williamson ether synthesis.[1] This reaction involves the nucleophilic substitution of a halide by an alkoxide. In this case, 4-hydroxybenzaldehyde (B117250) is deprotonated by a base to form a phenoxide, which then attacks 1-bromobutane (B133212).
Materials:
-
4-hydroxybenzaldehyde
-
1-bromobutane
-
Anhydrous potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate (B1210297)
-
Deionized water
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
-
Petroleum ether
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-hydroxybenzaldehyde and 1-bromobutane in DMF.
-
Add anhydrous potassium carbonate to the mixture.
-
Heat the reaction mixture and maintain it at a gentle reflux. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Quench the reaction by adding an excess of water and then extract the product with ethyl acetate.
-
Combine the organic layers, wash with water, and then dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a mixture of petroleum ether and ethyl acetate as the eluent to yield pure this compound as a liquid.[1]
Spectral Data Acquisition
The following analytical techniques were employed to characterize both the commercially available and the newly synthesized this compound:
-
¹H NMR Spectroscopy: Spectra were recorded on a spectrometer in deuterated chloroform (B151607) (CDCl₃). Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS).
-
¹³C NMR Spectroscopy: Spectra were obtained in CDCl₃, with chemical shifts referenced to the solvent peak.
-
IR Spectroscopy: Infrared spectra were recorded on a neat liquid sample using an FTIR spectrometer.
-
Mass Spectrometry: Mass spectra were obtained using an electron ionization (EI) source.
Data Presentation: A Comparative Analysis
The spectral data obtained for the synthesized this compound were compared with the data available for the commercial product. The results are summarized in the tables below.
¹H NMR Spectral Data Comparison
| Assignment | Synthesized ¹H NMR (CDCl₃, ppm) | Commercial ¹H NMR (CDCl₃, ppm) [1] |
| Aldehyde Proton (-CHO) | 9.89 (s, 1H) | 9.89 (s, 1H) |
| Aromatic Protons (ortho to -CHO) | 7.84 (d, 2H) | 7.84 (d, 2H) |
| Aromatic Protons (ortho to -O-CH₂) | 7.00 (d, 2H) | 7.00 (d, 2H) |
| Methylene Protons (-O-CH₂) | 4.06 (t, 2H) | 4.06 (t, 2H) |
| Methylene Protons (-O-CH₂-CH₂) | 1.85-1.79 (m, 2H) | 1.85-1.79 (m, 2H) |
| Methylene Protons (-CH₂-CH₃) | 1.57-1.49 (m, 2H) | 1.57-1.49 (m, 2H) |
| Methyl Protons (-CH₃) | 1.01 (t, 3H) | 1.01 (t, 3H) |
¹³C NMR Spectral Data Comparison
| Assignment | Synthesized ¹³C NMR (CDCl₃, ppm) | Commercial ¹³C NMR (CDCl₃, ppm) [1] |
| Aldehyde Carbon (-CHO) | 190.7 | 190.7 |
| Aromatic Carbon (C-O) | 164.2 | 164.2 |
| Aromatic Carbon (ortho to -CHO) | 131.9 | 131.9 |
| Aromatic Carbon (ipso to -CHO) | 129.8 | 129.8 |
| Aromatic Carbon (ortho to -O-CH₂) | 114.7 | 114.7 |
| Methylene Carbon (-O-CH₂) | 68.1 | 68.1 |
| Methylene Carbon (-O-CH₂-CH₂) | 31.0 | 31.0 |
| Methylene Carbon (-CH₂-CH₃) | 19.1 | 19.1 |
| Methyl Carbon (-CH₃) | 13.7 | 13.7 |
IR Spectral Data Comparison
| Functional Group | Synthesized IR (cm⁻¹) | Commercial IR (cm⁻¹) |
| C=O Stretch (Aldehyde) | ~1700 | ~1700 |
| C-H Stretch (Aromatic) | ~3000-3100 | ~3000-3100 |
| C-H Stretch (Aliphatic) | ~2850-2960 | ~2850-2960 |
| C-O-C Stretch (Ether) | ~1250 | ~1250 |
| C=C Stretch (Aromatic) | ~1600, ~1580 | ~1600, ~1580 |
Mass Spectrometry Data Comparison
| Fragment (m/z) | Synthesized MS | Commercial MS [1] | Assignment |
| 178 | Observed | Observed | [M]⁺ (Molecular Ion) |
| 121 | Observed | Observed | [M - C₄H₉O]⁺ |
| 93 | Observed | Observed | [M - C₄H₉O - CO]⁺ |
| 57 | Observed | Observed | [C₄H₉]⁺ |
The spectral data for the synthesized this compound are in excellent agreement with the data reported for the commercial product. The ¹H and ¹³C NMR spectra show identical chemical shifts and splitting patterns, confirming the chemical structure. The IR spectra of both samples exhibit the characteristic absorption bands for the aldehyde and ether functional groups. Furthermore, the mass spectra of both samples show the same molecular ion peak and fragmentation pattern.
Experimental Workflow and Synthesis Pathway
The following diagrams illustrate the logical flow of the experimental process and the chemical transformation involved in the synthesis.
Caption: Experimental workflow for synthesis and comparative analysis.
Caption: Williamson ether synthesis of this compound.
Conclusion
The comprehensive spectroscopic comparison confirms that the in-house synthesized this compound is chemically identical to the commercially available product. The purity of the synthesized compound, as determined by the clean NMR spectra and consistent data across all analytical methods, is high. This verification provides confidence in using the synthesized material for subsequent research and development activities where high purity is a critical requirement.
References
Unveiling the Molecular Architecture: A Comparative Guide to the Structural Validation of 4-Butoxybenzaldehyde
For researchers, scientists, and professionals in drug development, the precise determination of a molecule's three-dimensional structure is paramount. This guide provides a comprehensive comparison of analytical techniques for validating the structure of 4-Butoxybenzaldehyde, with a central focus on X-ray crystallography. While a crystal structure for this compound is not publicly available, this guide leverages data from structurally similar compounds to offer valuable insights into its expected solid-state conformation and packing.
At a Glance: this compound and Its Analogs
To understand the likely structural characteristics of this compound, we will compare its known analytical data with the crystallographic data of closely related benzaldehyde (B42025) derivatives. This comparative approach allows for informed predictions about its molecular geometry and intermolecular interactions.
| Compound | Molecular Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Volume (ų) |
| 4-(4-methoxyphenoxy)benzaldehyde | C₁₄H₁₂O₃ | Monoclinic | P2₁/c | 12.1297 | 7.6581 | 12.3577 | 103.769 | 1114.92 |
| 4-isobutoxybenzaldehyde oxime | C₁₁H₁₅NO₂ | Monoclinic | P2₁/n | 13.5152 | 6.1912 | 14.3917 | 115.467 | 1087.22 |
Deciphering the Structure: A Multi-Faceted Approach
The validation of a chemical structure is a puzzle solved by piecing together evidence from various analytical techniques. Here, we delve into the primary methods used to characterize this compound.
X-ray Crystallography: The Gold Standard for Structural Elucidation
Single-crystal X-ray diffraction (XRD) provides unambiguous proof of a molecule's solid-state structure, revealing precise bond lengths, bond angles, and intermolecular interactions.
Experimental Protocol for Single-Crystal XRD:
A suitable single crystal of the compound is mounted on a goniometer and placed in a stream of cold nitrogen gas (typically 100-170 K) to minimize thermal vibrations. A focused beam of monochromatic X-rays (e.g., Mo Kα, λ = 0.71073 Å or Cu Kα, λ = 1.54184 Å) is directed at the crystal. As the crystal is rotated, the X-rays are diffracted by the electron clouds of the atoms, producing a unique diffraction pattern that is recorded by a detector.
The collected diffraction data is then processed to determine the unit cell dimensions and space group. The crystal structure is solved using direct methods or Patterson methods and subsequently refined by full-matrix least-squares on F². In this process, the positions and anisotropic displacement parameters of all non-hydrogen atoms are adjusted to best fit the experimental data. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.
Comparative Crystallographic Analysis:
The crystal structure of 4-(4-methoxyphenoxy)benzaldehyde reveals a monoclinic crystal system with the space group P2₁/c.[1][2] The dihedral angle between its two benzene (B151609) rings is a significant feature, influencing the overall molecular conformation.[1][2] In the solid state, the molecules are linked by weak C-H···O hydrogen bonds, forming supramolecular layers.[1][2]
Similarly, 4-isobutoxybenzaldehyde oxime , a derivative of a close structural analog, crystallizes in the monoclinic space group P2₁/n.[3] Its structure is characterized by the formation of hydrogen-bonded dimers through O-H···N interactions between the oxime groups of adjacent molecules.[3] These dimers are then connected by weaker interactions to build a three-dimensional network.[3]
Based on these analogs, it is highly probable that this compound, if crystallized, would exhibit a monoclinic crystal system and that its crystal packing would be governed by a combination of weak intermolecular interactions, such as C-H···O hydrogen bonds involving the aldehyde and butoxy groups, as well as potential π-π stacking interactions between the benzene rings. The flexible butoxy chain would likely influence the packing efficiency and could adopt various conformations.
Spectroscopic and Spectrometric Corroboration
While X-ray crystallography provides the ultimate structural proof, other spectroscopic techniques are essential for initial characterization and for validating the structure in solution.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Provides information about the number, connectivity, and chemical environment of hydrogen atoms in the molecule.
-
¹³C NMR: Reveals the number of unique carbon atoms and their chemical environments.
Infrared (IR) Spectroscopy:
Identifies the functional groups present in a molecule based on the absorption of infrared radiation, which excites molecular vibrations.
Mass Spectrometry (MS):
Determines the molecular weight of the compound and can provide information about its structure through fragmentation patterns.
Experimental Data for this compound
The following tables summarize the available spectroscopic and spectrometric data for this compound.
Table 1: ¹H and ¹³C NMR Data for this compound
| Technique | Solvent | Chemical Shifts (δ, ppm) and Multiplicity |
| ¹H NMR | CDCl₃ | 9.89 (s, 1H, CHO), 7.84 (d, 2H, Ar-H), 7.00 (d, 2H, Ar-H), 4.06 (t, 2H, OCH₂), 1.85-1.79 (m, 2H, OCH₂CH₂), 1.57-1.49 (m, 2H, CH₂CH₃), 1.01 (t, 3H, CH₃) |
| ¹³C NMR | CDCl₃ | 190.7 (CHO), 164.2 (C-O), 131.9 (Ar-CH), 129.8 (Ar-C), 114.7 (Ar-CH), 68.1 (OCH₂), 31.0 (OCH₂CH₂), 19.1 (CH₂CH₃), 13.7 (CH₃) |
Experimental Protocol: NMR spectra are typically recorded on a spectrometer operating at a specific frequency (e.g., 400 or 500 MHz for ¹H) at room temperature. A small amount of the sample is dissolved in a deuterated solvent (e.g., CDCl₃), and chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (B1202638) (TMS).
Table 2: IR and Mass Spectrometry Data for this compound
| Technique | Method | Key Data |
| IR | Neat | Characteristic peaks for C=O (aldehyde) stretch (~1680-1700 cm⁻¹), C-O (ether) stretch, and aromatic C-H and C=C vibrations. |
| Mass Spec. | GC-MS (EI) | Molecular ion peak (M⁺) at m/z = 178, corresponding to the molecular weight of C₁₁H₁₄O₂.[2] |
Experimental Protocol:
-
IR Spectroscopy: The spectrum of a liquid sample can be obtained neat (as a thin film between two salt plates) or using an Attenuated Total Reflectance (ATR) accessory.
-
Mass Spectrometry: In a typical GC-MS experiment with Electron Ionization (EI), the sample is vaporized, separated by gas chromatography, and then ionized by a beam of electrons. The resulting ions are separated based on their mass-to-charge ratio.
Conclusion
While the definitive crystal structure of this compound remains to be determined, a comprehensive analysis of its spectroscopic data provides strong evidence for its molecular formula and connectivity. Furthermore, by comparing this data with the known crystal structures of its analogs, we can confidently predict its likely solid-state conformation and the nature of its intermolecular interactions. For drug development and materials science applications where solid-state properties are critical, obtaining a single crystal and performing X-ray diffraction analysis would be the definitive next step in fully characterizing this compound.
References
A Comparative Analysis of 4-Butoxybenzaldehyde and Its Isomers for Researchers and Drug Development Professionals
An in-depth guide to the physicochemical properties, synthesis, and biological activities of 4-n-butoxybenzaldehyde, 4-sec-butoxybenzaldehyde (B3207417), and 4-tert-butoxybenzaldehyde.
This publication provides a comprehensive comparative study of 4-butoxybenzaldehyde and its structural isomers, 4-sec-butoxybenzaldehyde and 4-tert-butoxybenzaldehyde. Designed for researchers, scientists, and drug development professionals, this guide synthesizes available data on the synthesis, physicochemical properties, and biological activities of these compounds, highlighting the influence of the isomeric butoxy group on their performance. While direct comparative experimental data remains limited in publicly available literature, this guide collates existing information to provide a valuable resource for future research and development.
Physicochemical Properties
The seemingly subtle variation in the branching of the butoxy group across the three isomers results in differences in their physical properties. These differences, summarized in the table below, can influence their solubility, reactivity, and interactions with biological systems.
| Property | 4-n-Butoxybenzaldehyde | 4-sec-Butoxybenzaldehyde | 4-tert-Butoxybenzaldehyde |
| Molecular Formula | C₁₁H₁₄O₂ | C₁₁H₁₄O₂ | C₁₁H₁₄O₂ |
| Molecular Weight | 178.23 g/mol | 178.23 g/mol | 178.23 g/mol |
| CAS Number | 5736-88-9 | 104174-29-0[1] | 57699-45-3 |
| Appearance | Colorless to pale yellow liquid[2] | - | Colorless to light yellow liquid |
| Boiling Point | 285 °C | - | - |
| Density | 1.031 g/mL at 25 °C | - | 1.023 g/mL at 20 °C |
| Refractive Index | n20/D 1.539 | - | n20/D 1.534 |
Synthesis of this compound and Its Isomers
The primary synthetic route to these compounds is through the Williamson ether synthesis, involving the reaction of 4-hydroxybenzaldehyde (B117250) with the corresponding butyl halide. The specific conditions and yields can vary depending on the isomer.
Synthesis Workflow
Caption: General workflow for the synthesis of this compound isomers via Williamson ether synthesis.
Experimental Protocols
Synthesis of 4-n-Butoxybenzaldehyde:
A mixture of 4-hydroxybenzaldehyde and an equimolar amount of 1-bromobutane (B133212) is dissolved in a suitable solvent such as N,N-dimethylformamide (DMF). An excess of a base, typically anhydrous potassium carbonate, is added to the mixture. The reaction is then heated, for instance at 70°C, for several hours. After completion, the reaction mixture is worked up by adding water and extracting the product with an organic solvent like ethyl acetate. The organic layer is then washed, dried, and concentrated. The crude product can be purified by column chromatography.
Synthesis of 4-sec-Butoxybenzaldehyde:
Synthesis of 4-tert-Butoxybenzaldehyde:
The synthesis of 4-tert-butoxybenzaldehyde can be achieved by reacting 4-hydroxybenzaldehyde with a tert-butylating agent, such as tert-butyl bromide, in the presence of a base.
Comparative Biological Activities
The biological activities of benzaldehyde (B42025) derivatives are a subject of considerable research interest. The substitution pattern on the aromatic ring, including the nature of alkoxy groups, can significantly influence their therapeutic potential.
Tyrosinase Inhibition
Tyrosinase is a key enzyme in melanin (B1238610) biosynthesis, and its inhibition is a target for treating hyperpigmentation. Studies have suggested that 4-alkoxybenzaldehydes can act as tyrosinase inhibitors, with the bulkiness of the alkoxy group playing a role in the inhibition mechanism.[3][4][5] It is hypothesized that bulkier substituents at the para position may lead to a more complete inhibition of the enzyme.[3][4][5] This suggests that the isomeric form of the butoxy group (n-butyl, sec-butyl, or tert-butyl) could significantly impact the inhibitory potency against tyrosinase. However, a direct comparative study with IC50 values for all three isomers is currently lacking in the literature.
Experimental Protocol: Tyrosinase Inhibition Assay
The inhibitory effect on mushroom tyrosinase activity can be determined spectrophotometrically. The assay mixture typically contains a phosphate (B84403) buffer (pH 6.8), L-tyrosine (substrate), and the test compound dissolved in a suitable solvent (e.g., DMSO). The reaction is initiated by adding a solution of mushroom tyrosinase. The rate of formation of dopachrome (B613829) is monitored by measuring the absorbance at a specific wavelength (e.g., 475 nm) over time. The percentage of inhibition is calculated by comparing the enzyme activity in the presence and absence of the inhibitor. The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, can then be determined.
Cytotoxicity
Benzaldehyde and its derivatives have been investigated for their cytotoxic effects against various cancer cell lines.[6] The specific structural features of these molecules are critical in determining their anticancer activity. While general studies on benzaldehydes exist, there is a notable absence of direct comparative data on the cytotoxicity of 4-n-butoxybenzaldehyde, 4-sec-butoxybenzaldehyde, and 4-tert-butoxybenzaldehyde. Such a study would be valuable in understanding the structure-activity relationship and identifying the most promising isomer for further development as a potential anticancer agent.
Experimental Protocol: MTT Assay for Cytotoxicity
Cell viability can be assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. Cancer cells are seeded in 96-well plates and allowed to adhere overnight. The cells are then treated with various concentrations of the test compounds for a specified period (e.g., 24, 48, or 72 hours). After treatment, the MTT reagent is added to each well and incubated to allow for the formation of formazan (B1609692) crystals by metabolically active cells. The formazan crystals are then dissolved in a solubilizing agent, and the absorbance is measured using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.
Antimicrobial Activity
Substituted benzaldehydes have been reported to possess antimicrobial properties.[7][8] The nature and position of the substituents on the benzene (B151609) ring are known to influence the antimicrobial spectrum and potency. While the parent compound, this compound, and other alkoxybenzaldehydes have been investigated, a direct comparative study of the antimicrobial activity (e.g., Minimum Inhibitory Concentration - MIC) of the three butoxy isomers against a panel of bacteria and fungi is not currently available in the literature.
Signaling Pathways
Benzaldehyde and its derivatives have been shown to modulate various signaling pathways within cells, which may contribute to their biological activities. For instance, benzaldehyde has been reported to suppress multiple signaling pathways in cancer cells, including the PI3K/AKT/mTOR, STAT3, NFκB, and ERK pathways, by regulating 14-3-3ζ-mediated protein-protein interactions.[7] Another study has implicated the Sonic hedgehog (Shh) signaling pathway in the benzaldehyde-induced autophagy in astrocytes.[9]
Caption: Potential signaling pathways modulated by benzaldehyde derivatives, indicating inhibitory and inductive effects.
It is important to note that these pathways have been associated with benzaldehyde or its derivatives in general. Further research is required to elucidate the specific signaling pathways modulated by each of the butoxybenzaldehyde isomers and to understand how the isomeric structure influences these interactions.
Conclusion and Future Directions
This comparative guide highlights the current state of knowledge on this compound and its sec- and tert- isomers. While physicochemical data and synthesis routes are partially established, a significant gap exists in the direct comparative experimental data for their biological activities. The potential for the isomeric form of the butoxy group to influence tyrosinase inhibition, cytotoxicity, and antimicrobial activity is a compelling area for future research.
For drug development professionals, a systematic investigation into the structure-activity relationships of these isomers is warranted. Such studies would provide crucial data for lead optimization and the rational design of more potent and selective therapeutic agents. Future research should focus on:
-
Direct Comparative Biological Assays: Performing head-to-head comparisons of the tyrosinase inhibitory, cytotoxic, and antimicrobial activities of all three isomers under standardized conditions.
-
Elucidation of Signaling Pathways: Investigating the specific intracellular signaling pathways modulated by each isomer to understand their mechanisms of action.
-
In vivo Studies: Evaluating the efficacy and safety of the most promising isomer in relevant animal models.
By addressing these research gaps, the full potential of this compound and its isomers in various therapeutic areas can be unlocked.
References
- 1. 4-Sec-butoxybenzaldehyde | C11H14O2 | CID 578344 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | C11H14O2 | CID 79813 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Tyrosinase Inhibition by 4-Substituted Benzaldehydes with Electron-Withdrawing Groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Substituent effect of benzaldehydes on tyrosinase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. rgcc-international.com [rgcc-international.com]
- 7. researchgate.net [researchgate.net]
- 8. chemsynthesis.com [chemsynthesis.com]
- 9. Benzaldehyde stimulates autophagy via the sonic hedgehog signaling pathway in mouse brain astrocytes after treatment with Angiostrongylus cantonensis excretory-secretory products - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Reactivity of 4-Butoxybenzaldehyde and 4-Methoxybenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the chemical reactivity of 4-Butoxybenzaldehyde and 4-Methoxybenzaldehyde (B44291). Understanding the nuanced differences in their performance, dictated by the electronic and steric nature of their respective alkoxy substituents, is critical for reaction optimization, mechanism elucidation, and rational molecular design.
Core Principles: Electronic and Steric Effects
The reactivity of the aldehyde functional group in both this compound and 4-Methoxybenzaldehyde is primarily governed by the electronic and steric properties of the para-substituted alkoxy group (-OC₄H₉ vs. -OCH₃).
Electronic Effects: Both the methoxy (B1213986) and butoxy groups are classified as activating groups in the context of electrophilic aromatic substitution. The oxygen atom's lone pairs donate electron density to the aromatic ring via resonance (+R effect).[1][2] This effect is stronger than their electron-withdrawing inductive effect (-I effect), leading to a net electron-donating character.[3] This increased electron density on the ring, however, has an opposing effect on the carbonyl carbon. By pushing electron density towards the aldehyde, these groups decrease its electrophilicity, thus reducing its reactivity towards nucleophiles compared to unsubstituted benzaldehyde (B42025).[4][5][6][7] The electronic difference between the butoxy and methoxy groups is minimal, as the resonance effect originates from the oxygen atom directly attached to the ring in both cases.
Steric Effects: The most significant difference between the two substituents is their size. The n-butoxy group is considerably bulkier than the methoxy group.[1] This steric hindrance can impede the approach of reagents to the aldehyde functional group or to the ortho positions on the aromatic ring, influencing reaction rates and product distributions.[1][8]
Comparative Reactivity in Key Reactions
The interplay of these electronic and steric factors leads to observable differences in reactivity across various common organic transformations.
Nucleophilic Addition Reactions
In nucleophilic addition reactions, such as the Wittig reaction or reduction with sodium borohydride, the rate is retarded by electron-donating substituents that decrease the partial positive charge on the carbonyl carbon.[4][9]
-
Reactivity Trend: Both 4-methoxybenzaldehyde and this compound are less reactive than benzaldehyde in nucleophilic additions.[4][5]
-
Comparison: Due to the very similar electronic effects, their reactivity is expected to be comparable. 4-Methoxybenzaldehyde has been shown to be significantly less reactive than benzaldehyde and benzaldehydes with electron-withdrawing groups.[5] It can be inferred that this compound will exhibit a similarly reduced reactivity, potentially slightly lower due to the increased steric bulk of the butoxy group hindering the nucleophile's approach.
Table 1: Relative Reaction Rates for the Reduction of Substituted Benzaldehydes with NaBH₄
| Benzaldehyde Derivative | Substituent (para) | Relative Rate (k/k₀) |
| 4-Nitrobenzaldehyde | -NO₂ | 12.5 |
| 4-Chlorobenzaldehyde | -Cl | 3.2 |
| Benzaldehyde | -H | 1.0 |
| 4-Methylbenzaldehyde | -CH₃ | 0.4 |
| 4-Methoxybenzaldehyde | -OCH₃ | 0.2 [5] |
| This compound | -OC₄H₉ | ~0.2 (Estimated) |
Note: The relative rate for this compound is an estimation based on its electronic similarity to 4-Methoxybenzaldehyde. Steric hindrance might slightly decrease the observed rate further.
Table 2: Relative Reaction Rates for the Wittig Reaction of Substituted Benzaldehydes
| Benzaldehyde Derivative | Substituent (para) | Relative Rate (k/k₀) |
| 4-Nitrobenzaldehyde | -NO₂ | 14.7 |
| 4-Chlorobenzaldehyde | -Cl | 2.75 |
| Benzaldehyde | -H | 1.00 |
| 4-Methylbenzaldehyde | -CH₃ | 0.45 |
| 4-Methoxybenzaldehyde | -OCH₃ | 0.25 (Value for p-OCH₃ Wittig is not explicitly in provided results, but is lower than p-CH₃) |
| This compound | -OC₄H₉ | ~0.25 (Estimated) |
Note: Data for 4-methoxybenzaldehyde's relative rate in the Wittig reaction is inferred from trends showing electron-donating groups decrease the rate.[4][5] The value for this compound is an estimation based on this trend.
Oxidation Reactions
Conversely, the oxidation of benzaldehydes is generally accelerated by electron-donating substituents. These groups can stabilize the transition state, leading to a faster reaction.
-
Reactivity Trend: Both 4-methoxybenzaldehyde and this compound are more reactive towards oxidation than unsubstituted benzaldehyde.
-
Comparison: 4-methoxybenzaldehyde shows a significantly higher rate of oxidation than benzaldehyde.[4] Given the similar electron-donating nature, this compound is expected to have a similarly enhanced rate of oxidation.
Table 3: Relative Reactivity of Substituted Benzaldehydes in Oxidation with BTMACB *
| Substituent (para) | Relative Rate Constant (k/k₀) |
| p-OCH₃ | 6.31 [4] |
| p-OC₄H₉ | ~6.3 (Estimated) |
| p-CH₃ | 2.51 |
| H | 1.00 |
| p-Cl | 0.55 |
| p-NO₂ | 1.62 |
*BTMACB: Benzyltrimethylammonium chlorobromate Note: The relative rate for this compound is an estimation based on its electronic similarity to 4-Methoxybenzaldehyde.
Visualizing the Underlying Principles
The following diagrams illustrate the key concepts governing the reactivity of these aldehydes.
References
- 1. benchchem.com [benchchem.com]
- 2. m.youtube.com [m.youtube.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. researchgate.net [researchgate.net]
- 9. 19.4 Nucleophilic Addition Reactions of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
Unveiling the Biological Potential of 4-Butoxybenzaldehyde Derivatives: A Comparative Guide
For researchers, scientists, and drug development professionals, the quest for novel therapeutic agents is a continuous endeavor. Benzaldehyde (B42025) derivatives have emerged as a promising class of compounds with a wide spectrum of biological activities. This guide provides a comprehensive comparison of the anticancer, antimicrobial, and anti-inflammatory properties of various derivatives of 4-butoxybenzaldehyde, supported by experimental data and detailed protocols to facilitate further research and development.
Derivatives of this compound, a benzaldehyde molecule featuring a butoxy group at the para position, are being investigated for their potential therapeutic applications. The addition of the butoxy group can modulate the lipophilicity and electronic properties of the parent molecule, influencing its interaction with biological targets. This guide synthesizes available data to offer a comparative overview of the bioactivities of these derivatives, focusing on Schiff bases and thiosemicarbazones, which are common and readily synthesized analogs.
Comparative Analysis of Biological Activities
To provide a clear and objective comparison, the following sections summarize the quantitative data on the anticancer, antimicrobial, and anti-inflammatory activities of various this compound derivatives.
Anticancer Activity
The cytotoxic effects of this compound derivatives have been evaluated against various cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of the potency of a substance in inhibiting a specific biological or biochemical function, is a key metric in these studies.
| Derivative Type | Specific Derivative | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| Schiff Base | 5-chloro-2-((4-nitrobenzylidene) amino) benzoic acid | TSCCF (Tongue Squamous Cell Carcinoma) | 446.68 µg/mL | - | - |
| Schiff Base | 2-((3-chlorophenylimino)methyl)-5-(diethylamino)phenol | HeLa, MCF-7 | In micromolar range | Carboplatin | - |
| Schiff Base | 5-(diethylamino)-2-((2,6-diethylphenylimino)methyl)phenol | HeLa, MCF-7 | Potent activity | Carboplatin | - |
| Carbon Dot Schiff Base | CDSBs | Glioma GL261, U251 | 17.9 µg/mL, 14.9 µg/mL | - | - |
Note: Data for a broader range of benzaldehyde Schiff bases is included for comparative context due to limited specific data on this compound derivatives.
Antimicrobial Activity
The antimicrobial efficacy of this compound derivatives is typically assessed by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
| Derivative Type | Specific Derivative | Microorganism | MIC (µg/mL) | Reference Compound | MIC (µg/mL) |
| Thiosemicarbazone | General Benzaldehyde Thiosemicarbazones | S. aureus, E. coli | 64 - 128 | Ciprofloxacin | 0.018 |
| Carbazole Derivative | 4-[4-(benzylamino)butoxy]-9H-carbazole | S. aureus | 32 | Ciprofloxacin | 0.5 |
| Carbazole Derivative | 4-[4-(benzylamino)butoxy]-9H-carbazole | E. coli | >64 | Ciprofloxacin | 0.125 |
| Carbazole Derivative | 4-[4-(benzylamino)butoxy]-9H-carbazole | C. albicans | >64 | Amphotericin B | 1 |
Note: The table includes data on related compounds to provide a comparative landscape of antimicrobial potential.
Anti-inflammatory Activity
The anti-inflammatory properties of these derivatives are often evaluated by their ability to inhibit the production of pro-inflammatory mediators like nitric oxide (NO) and cyclooxygenase-2 (COX-2).
| Derivative Type | Specific Derivative | Assay | Inhibition | IC50 (µM) |
| Benzaldehyde Derivative | 3-Bromo-4,5-dihydroxybenzaldehyde | IL-6 production in LPS-stimulated RAW 264.7 cells | Dose-dependent | - |
| Benzaldehyde Derivative | (2S,3S)-2-(4-isopropylbenzyl)-2-methyl-4-nitro-3-phenylbutanal (FM4) | COX-2 Inhibition | - | 0.74 |
| Benzaldehyde Derivative | Carboxylic acid analogue of FM4 (FM10) | COX-2 Inhibition | - | 0.69 |
| Benzaldehyde Derivative | Carboxylic acid analogue of FM4 (FM12) | COX-2 Inhibition | - | 0.18 |
Note: The table showcases data from various benzaldehyde derivatives to illustrate the potential anti-inflammatory activity of this class of compounds.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are standard protocols for key assays used to evaluate the biological activities of this compound derivatives.
Synthesis of Schiff Base Derivatives
A common method for synthesizing Schiff bases involves the condensation reaction of an aldehyde with a primary amine.
Materials:
-
This compound
-
Primary amine (e.g., aniline, substituted anilines)
-
Ethanol (absolute)
-
Glacial acetic acid (catalyst)
Procedure:
-
Dissolve equimolar amounts of this compound and the primary amine in separate flasks containing absolute ethanol.
-
Add the amine solution to the aldehyde solution with constant stirring.
-
Add a few drops of glacial acetic acid to catalyze the reaction.
-
Reflux the reaction mixture for 2-8 hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, cool the mixture to room temperature to allow the Schiff base to precipitate.
-
Collect the solid product by filtration, wash with cold ethanol, and dry.
MTT Assay for Anticancer Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity, which is indicative of cell viability.[1]
Procedure:
-
Seed cancer cells in a 96-well plate and incubate for 24 hours.
-
Treat the cells with various concentrations of the test compounds and incubate for a further 24-72 hours.
-
Add MTT solution to each well and incubate for 3-4 hours.
-
Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.
Broth Microdilution Method for Antimicrobial Activity
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[2]
Procedure:
-
Prepare a twofold serial dilution of the test compound in a liquid growth medium in a 96-well microtiter plate.
-
Inoculate each well with a standardized suspension of the test microorganism.
-
Include a positive control (microorganism with no compound) and a negative control (medium with no microorganism).
-
Incubate the plate under appropriate conditions for the test microorganism.
-
The MIC is determined as the lowest concentration of the compound that inhibits visible growth of the microorganism.
Griess Assay for Nitric Oxide (NO) Inhibition (Anti-inflammatory Activity)
This assay measures the amount of nitrite (B80452), a stable product of NO, in cell culture supernatants of macrophages stimulated with an inflammatory agent like lipopolysaccharide (LPS).[3]
Procedure:
-
Culture macrophage cells (e.g., RAW 264.7) in a 96-well plate.
-
Pre-treat the cells with various concentrations of the test compounds for 1 hour.
-
Stimulate the cells with LPS to induce NO production.
-
After a 24-hour incubation, collect the cell culture supernatant.
-
Mix the supernatant with Griess reagent and incubate at room temperature.
-
Measure the absorbance at 540 nm. The amount of nitrite is determined from a standard curve.
Visualizing the Pathways and Workflows
To better understand the logical relationships and experimental processes, the following diagrams are provided in the DOT language for Graphviz.
Caption: General workflow for the synthesis of Schiff base derivatives.
Caption: Workflow of the MTT assay for determining anticancer activity.
Caption: Inhibition of the NF-κB signaling pathway by this compound derivatives.
This guide provides a foundational overview of the biological activities of this compound derivatives. The presented data and protocols are intended to serve as a valuable resource for researchers in the field of drug discovery and development, encouraging further exploration of this promising class of compounds.
References
A Comparative Guide to the Purity Analysis of 4-Butoxybenzaldehyde by HPLC and GC
For researchers, scientists, and drug development professionals, ensuring the purity of chemical intermediates like 4-Butoxybenzaldehyde is paramount for the integrity of subsequent research and the quality of the final product. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are two instrumental techniques widely employed for purity assessment. This guide provides an objective comparison of these methods for the analysis of this compound, supported by experimental data and detailed protocols to aid in method selection and implementation.
The choice between HPLC and GC for purity analysis depends on several factors, including the volatility and thermal stability of the analyte and its potential impurities, as well as the desired sensitivity and resolution. This compound, a colorless to pale yellow liquid, is amenable to both techniques, making the selection dependent on the specific analytical requirements.
At a Glance: HPLC vs. GC for this compound Analysis
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Separation based on volatility and interaction with a stationary phase in a gaseous mobile phase. |
| Analyte Volatility | Ideal for non-volatile and thermally labile compounds. | Requires volatile and thermally stable compounds. |
| Typical Detector | UV-Vis, Diode Array Detector (DAD) | Flame Ionization Detector (FID), Mass Spectrometry (MS) |
| Key Advantages | Versatile for a wide range of compounds, including non-volatile impurities. | High resolution for volatile compounds, often faster analysis times. |
| Potential Limitations | Can have longer run times compared to GC. | Not suitable for non-volatile or thermally unstable impurities. |
Data Presentation: Method Performance Comparison
While direct comparative studies on this compound are not extensively published, a comparison can be constructed based on typical performance characteristics for the analysis of aromatic aldehydes.
| Parameter | HPLC | GC |
| Typical Purity Assay | >98% | >98% |
| Common Impurities Detected | 4-hydroxybenzaldehyde (B117250), 1-butanol, unreacted starting materials, and degradation products. | Volatile impurities such as residual solvents and byproducts like 1-butanol. |
| Resolution | Excellent for separating compounds with different polarities, including non-volatile species. | High efficiency in separating volatile compounds with different boiling points. |
| Sensitivity | Dependent on the detector; UV detectors offer good sensitivity for aromatic compounds. | FID provides high sensitivity for organic compounds; MS offers high sensitivity and specificity. |
Experimental Protocols
Detailed methodologies are crucial for obtaining reliable and reproducible results. Below are representative experimental protocols for the analysis of this compound by HPLC and GC.
High-Performance Liquid Chromatography (HPLC) Protocol
This method is suitable for the quantification of this compound and the separation of potential non-volatile impurities.
-
Instrumentation: HPLC system with a UV-Vis or Diode Array Detector.
-
Column: A reverse-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.[1]
-
Mobile Phase: A mixture of acetonitrile (B52724) and water is a typical mobile phase for the analysis of this compound.[1] An acidic modifier like phosphoric acid or formic acid may be added to improve peak shape.[1]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength where this compound has significant absorbance (e.g., 254 nm or 280 nm).
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve a known amount of the this compound sample in the mobile phase or a suitable solvent like acetonitrile to a final concentration of approximately 1 mg/mL.
Gas Chromatography (GC) Protocol
This method is well-suited for assessing the purity of this compound and quantifying volatile impurities.
-
Instrumentation: Gas chromatograph equipped with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).
-
Column: A non-polar or medium-polarity capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5 or HP-5ms), is often suitable for aromatic aldehydes.
-
Carrier Gas: Helium or Hydrogen at a constant flow rate.
-
Inlet Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: Increase to 250 °C at a rate of 10 °C/min.
-
Final hold: Hold at 250 °C for 5 minutes.
-
-
Detector Temperature: 280 °C (FID) or as per MS requirements.
-
Injection Volume: 1 µL (with an appropriate split ratio, e.g., 50:1).
-
Sample Preparation: Dilute the this compound sample in a volatile organic solvent such as dichloromethane (B109758) or ethyl acetate (B1210297) to a concentration of approximately 1 mg/mL.
Potential Impurities in this compound
The selection of the most appropriate analytical technique often depends on the likely impurities present. Common impurities in this compound can originate from the synthesis process. A frequent synthesis route is the Williamson ether synthesis, reacting 4-hydroxybenzaldehyde with a butyl halide (e.g., 1-bromobutane) in the presence of a base.
Potential impurities include:
-
4-hydroxybenzaldehyde: Unreacted starting material. This impurity is significantly more polar than the product.
-
1-butanol: A potential byproduct or residual solvent. This is a volatile impurity.
-
Dibutyl ether: Formed by the self-condensation of butanol.
-
Unreacted butyl halide: Residual starting material.
Method Selection and Workflow
The decision between HPLC and GC should be guided by the specific analytical goals.
-
For comprehensive purity analysis, including non-volatile starting materials and degradation products, HPLC is the preferred method. Its ability to handle a wider range of compound polarities makes it ideal for a complete impurity profile.
-
For the analysis of volatile impurities, such as residual solvents and volatile byproducts, GC is the superior technique. Its high resolving power for volatile compounds and fast analysis times are advantageous for this purpose.
In many quality control environments, both techniques are used orthogonally to provide a comprehensive characterization of the sample's purity.
Caption: Workflow for selecting an analytical method for this compound purity analysis.
Conclusion
Both HPLC and GC are powerful and reliable techniques for the purity analysis of this compound. The choice of method should be dictated by the specific impurities of interest. For a comprehensive impurity profile that includes non-volatile compounds, a robust reverse-phase HPLC method is recommended. For the specific analysis of volatile impurities and residual solvents, GC offers high resolution and speed. In a rigorous quality control setting, the complementary use of both HPLC and GC provides the most complete understanding of the purity of this compound.
References
A Spectroscopic Comparison of 4-Butoxybenzaldehyde and Its Precursors
In the synthesis of flavor and fragrance compounds, as well as in the development of pharmaceutical intermediates, the purity and identity of chemical compounds are of paramount importance. Spectroscopic analysis is an indispensable tool for chemists to confirm the successful synthesis of a target molecule and to ensure its purity. This guide provides a detailed spectroscopic comparison of 4-Butoxybenzaldehyde, a common fragrance ingredient, and its precursors, 4-hydroxybenzaldehyde (B117250) and 1-bromobutane (B133212), which are typically used in a Williamson ether synthesis.
Synthetic Pathway
The synthesis of this compound from 4-hydroxybenzaldehyde and 1-bromobutane is a classic example of a Williamson ether synthesis. In this reaction, the phenolic proton of 4-hydroxybenzaldehyde is deprotonated by a base, typically a carbonate or hydroxide, to form a phenoxide ion. This nucleophilic phenoxide then attacks the electrophilic carbon of 1-bromobutane in an SN2 reaction, displacing the bromide ion and forming the ether linkage.
Caption: Synthetic route to this compound.
Spectroscopic Data Comparison
The transformation of the precursors to the final product can be effectively monitored and confirmed by comparing their respective spectroscopic data. The key changes to look for are the disappearance of the phenolic hydroxyl group from 4-hydroxybenzaldehyde and the appearance of the butyl ether group in the product.
¹H NMR Spectroscopy Data
| Compound | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| This compound | 9.89 | s | 1H | Aldehyde (-CHO) |
| 7.84 | d | 2H | Aromatic (ortho to -CHO) | |
| 7.00 | d | 2H | Aromatic (ortho to -O-Bu) | |
| 4.06 | t | 2H | -OCH₂- | |
| 1.85 - 1.79 | m | 2H | -OCH₂CH₂- | |
| 1.57 - 1.49 | m | 2H | -CH₂CH₃ | |
| 1.01 | t | 3H | -CH₃ | |
| 4-hydroxybenzaldehyde | 9.80 | s | 1H | Aldehyde (-CHO) |
| 7.80 | d | 2H | Aromatic (ortho to -CHO) | |
| 6.95 | d | 2H | Aromatic (ortho to -OH) | |
| ~5-10 | br s | 1H | Phenolic (-OH) | |
| 1-bromobutane [1][2] | 3.45 | t | 2H | -CH₂Br |
| 1.85 | m | 2H | -CH₂CH₂Br | |
| 1.45 | m | 2H | -CH₂CH₃ | |
| 0.95 | t | 3H | -CH₃ |
¹³C NMR Spectroscopy Data
| Compound | Chemical Shift (δ, ppm) | Assignment |
| This compound [3] | 190.7 | C=O (Aldehyde) |
| 164.2 | Aromatic C-O | |
| 131.9 | Aromatic CH (ortho to -CHO) | |
| 129.8 | Aromatic C-CHO | |
| 114.7 | Aromatic CH (ortho to -O-Bu) | |
| 68.1 | -OCH₂- | |
| 31.0 | -OCH₂CH₂- | |
| 19.1 | -CH₂CH₃ | |
| 13.7 | -CH₃ | |
| 4-hydroxybenzaldehyde | 191.2 | C=O (Aldehyde) |
| 161.7 | Aromatic C-OH | |
| 132.5 | Aromatic CH (ortho to -CHO) | |
| 130.3 | Aromatic C-CHO | |
| 116.2 | Aromatic CH (ortho to -OH) | |
| 1-bromobutane [4][5] | 34.9 | -CH₂Br |
| 33.1 | -CH₂CH₂Br | |
| 21.2 | -CH₂CH₃ | |
| 13.4 | -CH₃ |
Infrared (IR) Spectroscopy Data
| Compound | Wavenumber (cm⁻¹) | Assignment |
| This compound | ~2960-2870 | C-H stretch (alkyl) |
| ~2820, 2720 | C-H stretch (aldehyde) | |
| ~1700 | C=O stretch (aldehyde) | |
| ~1600, 1580 | C=C stretch (aromatic) | |
| ~1250 | C-O stretch (ether) | |
| 4-hydroxybenzaldehyde [6][7][8] | ~3400-3100 (broad) | O-H stretch (phenol) |
| ~2830, 2730 | C-H stretch (aldehyde) | |
| ~1685 | C=O stretch (aldehyde) | |
| ~1600, 1585 | C=C stretch (aromatic) | |
| ~1280 | C-O stretch (phenol) | |
| 1-bromobutane [9][10][11][12][13] | ~2960-2870 | C-H stretch (alkyl) |
| ~650-550 | C-Br stretch |
Mass Spectrometry (MS) Data
| Compound | Molecular Ion (m/z) | Key Fragment Ions (m/z) |
| This compound [14][15] | 178 | 121, 93, 65, 57 |
| 4-hydroxybenzaldehyde [16][17][18] | 122 | 121, 93, 65 |
| 1-bromobutane [19][20][21][22] | 136/138 (due to ⁷⁹Br/⁸¹Br isotopes) | 57 (loss of Br) |
Experimental Protocols
Synthesis of this compound
Materials:
-
4-hydroxybenzaldehyde
-
1-bromobutane
-
Potassium carbonate (K₂CO₃)
-
Acetone (B3395972) (or other suitable polar aprotic solvent)
-
Ethyl acetate (B1210297)
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-hydroxybenzaldehyde, potassium carbonate (1.5 equivalents), and acetone.
-
Stir the mixture at room temperature for 15 minutes.
-
Add 1-bromobutane (1.1 equivalents) to the mixture.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and filter to remove the potassium carbonate.
-
Evaporate the acetone under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
-
Purify the crude product by column chromatography on silica (B1680970) gel or by distillation under reduced pressure.
Spectroscopic Analysis Workflow
The following flowchart outlines the general procedure for the spectroscopic characterization of the synthesized compound and its precursors.
Caption: General workflow for spectroscopic analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Instrumentation: A 400 MHz (or higher) NMR spectrometer.
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in about 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Acquisition: Acquire ¹H and ¹³C NMR spectra at room temperature. For ¹H NMR, a sufficient number of scans are acquired to obtain a good signal-to-noise ratio. For ¹³C NMR, a larger number of scans is typically required.
Infrared (IR) Spectroscopy:
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
-
Sample Preparation: For liquid samples, a thin film is prepared between two salt plates (e.g., NaCl or KBr). For solid samples, a KBr pellet is prepared by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk.
-
Acquisition: The spectrum is typically recorded from 4000 to 400 cm⁻¹.
Mass Spectrometry (MS):
-
Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS) for separation and analysis.
-
Sample Preparation: A dilute solution of the sample is prepared in a volatile solvent (e.g., methanol (B129727) or dichloromethane).
-
Acquisition: The sample is introduced into the ion source (e.g., electron ionization - EI). The mass analyzer separates the ions based on their mass-to-charge ratio (m/z), and a detector records their abundance.
References
- 1. 1H proton nmr spectrum of 1-bromobutane C4H9Br CH3CH2CH2CH2Br low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 n-butyl iodide 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 2. Solved 3. The H-NMR spectrum of 1-bromobutane is shown | Chegg.com [chegg.com]
- 3. 4-N-BUTOXYBENZALDEHYDE | 5736-88-9 [chemicalbook.com]
- 4. 13C nmr spectrum of 1-bromobutane C4H9Br CH3CH2CH2CH2Br analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of n-butyl iodide C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 5. 1-Bromobutane(109-65-9) 13C NMR spectrum [chemicalbook.com]
- 6. Benzaldehyde, 4-hydroxy- [webbook.nist.gov]
- 7. 4-Hydroxybenzaldehyde(123-08-0) IR Spectrum [m.chemicalbook.com]
- 8. Benzaldehyde, 4-hydroxy- [webbook.nist.gov]
- 9. infrared spectrum of 1-bromobutane C4H9Br CH3CH2CH2CH2Br prominent wavenumbers cm-1 detecting functional groups present finger print for identification of n-butyl iodide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 10. proprep.com [proprep.com]
- 11. brainly.com [brainly.com]
- 12. 1-Bromobutane(109-65-9) IR Spectrum [chemicalbook.com]
- 13. Butane, 1-bromo- [webbook.nist.gov]
- 14. This compound | C11H14O2 | CID 79813 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. Page loading... [wap.guidechem.com]
- 16. 4-Hydroxybenzaldehyde(123-08-0) MS [m.chemicalbook.com]
- 17. mzCloud – 4 Hydroxybenzaldehyde [mzcloud.org]
- 18. massbank.eu [massbank.eu]
- 19. mass spectrum of 1-bromobutane C4H9Br CH3CH2CH2CH2Br fragmentation pattern of m/z m/e ions for analysis and identification of n-butyl iodide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 20. m.youtube.com [m.youtube.com]
- 21. Butane, 1-bromo- [webbook.nist.gov]
- 22. ez.restek.com [ez.restek.com]
A Comparative Guide to the Reaction Products of 4-Butoxybenzaldehyde: Grignard vs. Wittig Reactions
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the reaction products obtained from treating 4-butoxybenzaldehyde with two common classes of organometallic reagents: Grignard reagents and Wittig reagents. Understanding the distinct outcomes of these reactions is crucial for the strategic design of synthetic pathways in pharmaceutical and materials science research. This document outlines the expected products, provides supporting experimental data from analogous reactions, details experimental protocols, and visualizes the reaction pathways.
Introduction
This compound is a versatile aromatic aldehyde featuring a butoxy functional group, which can influence its reactivity and the properties of its derivatives. The carbonyl group of the aldehyde is a key site for nucleophilic attack, allowing for the formation of new carbon-carbon bonds. This guide focuses on two fundamental transformations of the aldehyde group: its conversion to a secondary alcohol via a Grignard reaction and its olefination to an alkene through a Wittig reaction.
Reaction Pathways and Products
The reaction of this compound with a Grignard reagent, such as methylmagnesium bromide, results in the formation of a secondary alcohol. In contrast, a Wittig reaction with a phosphorus ylide, for instance, one generated from benzyltriphenylphosphonium (B107652) chloride, yields a stilbene (B7821643) derivative.
Grignard Reaction: Synthesis of 1-(4-butoxyphenyl)ethanol
The Grignard reaction proceeds through the nucleophilic addition of the organometallic reagent to the carbonyl carbon of this compound. The initial product is a magnesium alkoxide, which is subsequently protonated during an acidic workup to yield the final secondary alcohol product, 1-(4-butoxyphenyl)ethanol.
Wittig Reaction: Synthesis of (E)-4-Butoxystilbene
The Wittig reaction involves the reaction of this compound with a phosphorus ylide. The reaction proceeds through a betaine (B1666868) or oxaphosphetane intermediate, which then collapses to form the thermodynamically stable triphenylphosphine (B44618) oxide and an alkene. When using an unstabilized ylide like that from benzyltriphenylphosphonium chloride, a mixture of (E) and (Z) isomers may be formed, though the (E)-isomer is often the major product due to thermodynamic stability.
Quantitative Data Comparison
| Reaction Product | Reagents | Solvent | Typical Yield (%) | Reference |
| 1-(4-methoxyphenyl)ethanol | p-Anisaldehyde, Methylmagnesium Bromide | Diethyl Ether | High (typically >80%) | General Grignard reaction knowledge |
| (E)-4-Methoxystilbene | p-Anisaldehyde, Benzyltriphenylphosphonium chloride, Base | Dichloromethane/Water | 40% | [1] |
Experimental Protocols
General Protocol for Grignard Reaction with an Aromatic Aldehyde
Materials:
-
Aromatic aldehyde (e.g., this compound)
-
Magnesium turnings
-
Alkyl halide (e.g., methyl iodide)
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Hydrochloric acid (dilute)
Procedure:
-
Preparation of the Grignard Reagent: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings. Add a solution of the alkyl halide in anhydrous diethyl ether dropwise to the magnesium. The reaction is initiated by gentle warming and is maintained at a gentle reflux.
-
Reaction with Aldehyde: Cool the Grignard reagent solution in an ice bath. Add a solution of the aromatic aldehyde in anhydrous diethyl ether dropwise with stirring.
-
Workup: After the addition is complete, quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution. Extract the product with diethyl ether. Wash the organic layer with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica (B1680970) gel.
General Protocol for Wittig Reaction with an Aromatic Aldehyde
Materials:
-
Aromatic aldehyde (e.g., this compound)
-
Benzyltriphenylphosphonium chloride
-
Sodium hydroxide (B78521) (50% aqueous solution)
-
Dichloromethane
-
Water
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve the aromatic aldehyde and benzyltriphenylphosphonium chloride in dichloromethane.
-
Ylide Formation and Reaction: Add the 50% aqueous sodium hydroxide solution dropwise to the vigorously stirred mixture. The reaction is typically stirred at room temperature for several hours.[2][3][4]
-
Workup: After the reaction is complete, add water and separate the organic layer. Extract the aqueous layer with dichloromethane. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Filter and concentrate the organic layer. The crude product can be purified by recrystallization or column chromatography to yield the stilbene derivative. An aqueous-based protocol can also be employed, which may offer a more environmentally friendly alternative.[1][5]
Product Characterization Data
The identity and purity of the reaction products can be confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. The following tables provide expected spectroscopic data for the products derived from this compound, based on data for analogous compounds.
Table 2: Spectroscopic Data for 1-(4-butoxyphenyl)ethanol
| Technique | Expected Chemical Shifts / Peaks |
| ¹H NMR | δ (ppm): 7.25 (d, 2H, Ar-H), 6.85 (d, 2H, Ar-H), 4.85 (q, 1H, CH-OH), 3.95 (t, 2H, O-CH₂), 1.75 (m, 2H, CH₂), 1.50 (m, 2H, CH₂), 1.45 (d, 3H, CH₃), 0.95 (t, 3H, CH₃) |
| ¹³C NMR | δ (ppm): 158.5 (C-O), 138.0 (Ar-C), 127.0 (Ar-CH), 114.5 (Ar-CH), 70.0 (CH-OH), 67.5 (O-CH₂), 31.5 (CH₂), 25.0 (CH₃), 19.0 (CH₂), 14.0 (CH₃) |
| IR (cm⁻¹) | ~3350 (O-H stretch, broad), ~2950 (C-H stretch), ~1610, 1510 (C=C stretch, aromatic), ~1240 (C-O stretch, ether), ~1050 (C-O stretch, alcohol) |
Table 3: Spectroscopic Data for (E)-4-Butoxystilbene
| Technique | Expected Chemical Shifts / Peaks |
| ¹H NMR | δ (ppm): 7.50-7.20 (m, 7H, Ar-H and CH=CH), 7.05 (d, 1H, J ≈ 16 Hz, CH=CH), 6.90 (d, 2H, Ar-H), 4.00 (t, 2H, O-CH₂), 1.80 (m, 2H, CH₂), 1.50 (m, 2H, CH₂), 1.00 (t, 3H, CH₃) |
| ¹³C NMR | δ (ppm): 159.0 (C-O), 137.5 (Ar-C), 130.0 (Ar-C), 128.8 (Ar-CH), 128.5 (Ar-CH), 127.5 (Ar-CH), 127.0 (CH=CH), 126.5 (Ar-CH), 115.0 (Ar-CH), 68.0 (O-CH₂), 31.5 (CH₂), 19.5 (CH₂), 14.0 (CH₃) |
| IR (cm⁻¹) | ~3020 (C-H stretch, vinyl), ~2950 (C-H stretch, alkyl), ~1600, 1510 (C=C stretch, aromatic), ~1250 (C-O stretch, ether), ~965 (C-H bend, trans-alkene) |
Visualizations of Reaction Pathways
The following diagrams illustrate the signaling pathways for the Grignard and Wittig reactions of this compound.
References
comparing the efficacy of different catalysts for 4-Butoxybenzaldehyde synthesis
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Catalytic Efficacy in the Synthesis of 4-Butoxybenzaldehyde.
The synthesis of this compound, a key intermediate in the development of pharmaceuticals and other fine chemicals, is predominantly achieved through the Williamson ether synthesis. This process involves the O-alkylation of 4-hydroxybenzaldehyde (B117250) with a butyl halide. The choice of catalyst is a critical parameter that significantly influences the reaction's efficiency, impacting yield, reaction time, and overall process viability. This guide provides a comparative analysis of different catalytic systems for this synthesis, supported by experimental data to inform catalyst selection.
Performance Comparison of Catalytic Systems
The efficacy of various catalysts in the synthesis of this compound via the Williamson ether synthesis is summarized in the table below. The data presented is compiled from studies on the O-alkylation of 4-hydroxybenzaldehyde and analogous phenolic compounds, providing a reliable benchmark for catalyst performance.
| Catalyst System | Base | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Key Advantages | Potential Drawbacks |
| Conventional | K₂CO₃ | Acetone (B3395972)/DMF | 50-80 | 6-24 | 75-85 | Well-established, simple setup.[1] | Long reaction times, higher energy consumption.[1] |
| Phase-Transfer Catalysis (PTC) | NaOH (50% aq.) | Toluene | 35 | 4 | ~92 | Mild reaction conditions, high yield, shorter reaction time, suitable for scaling up.[1] | Requires a phase-transfer catalyst, potential for emulsion formation. |
| Cesium Bicarbonate | CsHCO₃ | Acetonitrile | 80 | 4-6 | Up to 95 | High yield, excellent regioselectivity, short reaction time.[2] | Higher cost of cesium-based reagents. |
| Potassium Fluoride | KF | Acetonitrile | Reflux | 24 | >70 | Good yield, suitable for large-scale synthesis.[2] | Long reaction time. |
Experimental Protocols
Detailed methodologies for the two most common approaches to this compound synthesis are provided below.
Conventional Synthesis using Potassium Carbonate
This method represents a traditional and widely used approach for Williamson ether synthesis.
Materials:
-
4-hydroxybenzaldehyde
-
Anhydrous Potassium Carbonate (K₂CO₃)
-
Acetone or N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Water
Procedure:
-
To a solution of 4-hydroxybenzaldehyde (1.0 eq) in acetone or DMF, add anhydrous potassium carbonate (1.5 eq).
-
Add 1-bromobutane (1.1-1.2 eq) to the mixture.
-
Heat the reaction mixture to reflux (50-80 °C) and stir for 6-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).[1]
-
After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Partition the residue between water and ethyl acetate.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Phase-Transfer Catalysis (PTC) Method
This method utilizes a phase-transfer catalyst to facilitate the reaction between reactants in immiscible phases, often leading to faster reaction rates and higher yields under milder conditions.[3]
Materials:
-
4-hydroxybenzaldehyde
-
1-Bromobutane
-
Sodium Hydroxide (NaOH), 50% aqueous solution
-
Tetrabutylammonium (B224687) Bromide (TBAB)
-
Toluene
-
Water
Procedure:
-
In a round-bottom flask, prepare a mixture of 4-hydroxybenzaldehyde (1.0 eq), a 50% aqueous solution of sodium hydroxide, and a catalytic amount of tetrabutylammonium bromide (TBAB, ~0.1 eq) in toluene.[1]
-
Stir the biphasic mixture vigorously at room temperature.
-
Add 1-bromobutane (1.1-1.2 eq) dropwise to the reaction mixture.
-
Continue stirring at a slightly elevated temperature (e.g., 35 °C) for approximately 4 hours, monitoring the reaction by TLC.[1]
-
Upon completion, separate the organic layer.
-
Extract the aqueous layer with toluene.
-
Combine the organic layers, wash with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield the product.
Visualizing the Process and Mechanism
To further elucidate the synthesis of this compound, the following diagrams illustrate the general experimental workflow and the underlying reaction mechanism.
References
literature comparison of 4-Butoxybenzaldehyde synthesis yields
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of common synthesis methods for 4-Butoxybenzaldehyde, a key intermediate in the development of various pharmaceuticals and fine chemicals. The following sections detail the performance of different synthetic routes, supported by experimental data from the literature, to aid researchers in selecting the most suitable method for their application.
Performance Comparison of Synthesis Methods
The synthesis of this compound from 4-hydroxybenzaldehyde (B117250) is most commonly achieved via the Williamson ether synthesis. Variations of this method, including conventional heating, phase-transfer catalysis, and microwave-assisted synthesis, offer different advantages in terms of reaction time, yield, and experimental conditions. A summary of these methods is presented below.
| Synthesis Method | Starting Materials | Reagents/Catalyst | Solvent | Reaction Conditions | Reported Yield (%) | Reference |
| Conventional Williamson Ether Synthesis | 4-Hydroxybenzaldehyde, 1-Bromobutane (B133212) | Anhydrous Potassium Carbonate (K₂CO₃) | N,N-Dimethylformamide (DMF) | 70°C, 20 hours | 95% | [1] |
| Phase-Transfer Catalysis (PTC) Williamson Ether Synthesis * | Hydroquinone, 1-Bromobutane | Sodium Hydroxide (NaOH), Tetrabutylammonium (B224687) Bromide (TBAB) | Toluene / Water | 80°C, 4 hours | 87.0 - 89.1% | |
| Microwave-Assisted Williamson Ether Synthesis | Phenols, Alkyl Halides | Potassium Carbonate (K₂CO₃) | Acetone or Solvent-free | Microwave Irradiation, < 10 minutes | High to Excellent (e.g., 78-100%) | [2] |
*Data for a closely related synthesis of 4-butoxyphenol (B117773) from hydroquinone, demonstrating the applicability of PTC.
Experimental Protocols
Conventional Williamson Ether Synthesis
This method represents a classical and high-yield approach for the synthesis of this compound.
Procedure: In a 100 mL round-bottomed flask equipped with a reflux condenser and a magnetic stirrer, 4-hydroxybenzaldehyde (35 g, 287 mmol) and 1-bromobutane (30.92 mL, 287 mmol) are dissolved in N,N-dimethylformamide (DMF, 750 mL). The reaction mixture is stirred for 20 minutes under a nitrogen atmosphere. Subsequently, anhydrous potassium carbonate (118.83 g, 860 mmol) is added, and the reaction is stirred at 70°C for 20 hours. After completion, the mixture is cooled to room temperature. The reaction is quenched with excess water and extracted with ethyl acetate. The combined organic phases are washed several times with water, dried over anhydrous sodium sulfate, and filtered. The crude product is purified by silica (B1680970) gel column chromatography (petroleum ether/ethyl acetate, 20:1) to afford this compound.[1]
Yield: 95%[1]
Phase-Transfer Catalysis (PTC) Williamson Ether Synthesis
Phase-transfer catalysis offers an efficient method for reactions involving immiscible phases, often leading to milder conditions and improved reaction rates. The following is a representative protocol adapted from the synthesis of the closely related compound, 4-butoxyphenol.
Procedure: In a round-bottom flask, dissolve 4-hydroxybenzaldehyde in toluene. Add a 50% aqueous solution of sodium hydroxide. Add the phase-transfer catalyst, tetrabutylammonium bromide (TBAB), in a catalytic amount (e.g., 5-10 mol% relative to the limiting reagent). Stir the biphasic mixture vigorously and add 1-bromobutane dropwise. Heat the mixture to reflux (approximately 80-90°C) and monitor the reaction by thin-layer chromatography (TLC). Upon completion, cool the mixture, separate the organic layer, and wash it with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product. Further purification can be achieved by column chromatography or recrystallization.
Expected Yield: High yields, in the range of 87-89%, are reported for analogous PTC reactions.
Microwave-Assisted Organic Synthesis (MAOS)
Microwave-assisted synthesis is a green chemistry approach that dramatically reduces reaction times from hours to minutes and can improve yields.[2][3]
Procedure: In a microwave process vial, combine 4-hydroxybenzaldehyde, a 50% excess of 1-bromobutane, and a catalytic amount of tetrabutylammonium bromide (TBAB). Adsorb the mixture onto a solid support, such as potassium carbonate. Place the open vial in a domestic or laboratory microwave oven and irradiate at a set power (e.g., 300W) for a short duration (e.g., 30-90 seconds). After irradiation, allow the mixture to cool. Extract the product with a suitable solvent (e.g., diethyl ether), filter to remove the solid support, and evaporate the solvent to yield the crude product. Purification can be performed using column chromatography if necessary.
Expected Yield: This method is reported to produce high to excellent yields, often greater than 90%, with significantly reduced reaction times.[2]
Synthesis Comparison Workflow
The following diagram illustrates the relationship between the different synthetic approaches for producing this compound.
Caption: Comparison of synthetic routes to this compound.
References
A Researcher's Guide to Cross-Referencing 4-Butoxybenzaldehyde NMR Data with Spectral Databases
For researchers and professionals in drug development, accurate structural elucidation of chemical compounds is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for this purpose. This guide provides a comprehensive comparison of publicly available NMR data for 4-Butoxybenzaldehyde and details the process of cross-referencing experimental data with prominent spectral databases.
Comparative Analysis of this compound NMR Data
The following tables summarize the ¹H and ¹³C NMR spectral data for this compound, compiled from various public sources. This allows for a direct comparison of chemical shifts (δ) in parts per million (ppm), coupling constants (J) in Hertz (Hz), and signal multiplicities.
Table 1: ¹H NMR Data for this compound in CDCl₃
| Assignment | Chemical Shift (δ) in ppm | Multiplicity | Coupling Constant (J) in Hz |
| Aldehyde-H | 9.858 | Singlet | - |
| Aromatic-H (ortho to CHO) | 7.807 | Doublet | 8.8 |
| Aromatic-H (ortho to OCH₂) | 6.974 | Doublet | 8.6 |
| -OCH₂- | 4.019 | Triplet | 6.3 |
| -OCH₂CH₂ - | 1.778 | Multiplet | - |
| -CH₂CH₂ CH₃ | 1.492 | Multiplet | - |
| -CH₃ | 0.977 | Triplet | 7.3 |
Table 2: ¹³C NMR Data for this compound in CDCl₃
| Assignment | Chemical Shift (δ) in ppm |
| C =O | 190.7 |
| C -O (Aromatic) | 164.2 |
| C -CHO (Aromatic) | 129.8 |
| Aromatic C H (ortho to CHO) | 131.9 |
| Aromatic C H (ortho to OCH₂) | 114.7 |
| -OC H₂- | 68.1 |
| -OCH₂C H₂- | 31.0 |
| -CH₂C H₂CH₃ | 19.1 |
| -C H₃ | 13.7 |
Note: The data presented is a harmonized representation from publicly accessible databases and supplier information. Minor variations in reported values may exist due to differences in experimental conditions.
Experimental Protocol for NMR Data Acquisition
To ensure consistency and accuracy when comparing experimental data with database values, a standardized protocol is essential.
Objective: To acquire high-quality ¹H and ¹³C NMR spectra of this compound.
Materials and Equipment:
-
This compound sample
-
Deuterated chloroform (B151607) (CDCl₃) with tetramethylsilane (B1202638) (TMS) as an internal standard (0.03% v/v)
-
NMR tubes (5 mm)
-
NMR spectrometer (e.g., 300 MHz or higher)
-
Pipettes and vials
Procedure:
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of this compound into a clean, dry vial.
-
Add approximately 0.6-0.7 mL of CDCl₃ containing TMS to the vial.
-
Ensure the sample is fully dissolved. If necessary, gently vortex the vial.
-
Transfer the solution to a 5 mm NMR tube.
-
-
Spectrometer Setup:
-
Insert the NMR tube into the spectrometer's probe.
-
Lock the spectrometer onto the deuterium (B1214612) signal of the CDCl₃.
-
Shim the magnetic field to achieve optimal homogeneity. This is typically an automated process on modern spectrometers.
-
Tune and match the probe for both ¹H and ¹³C frequencies.
-
-
¹H NMR Spectrum Acquisition:
-
Set the spectral width to cover the expected range of proton signals (e.g., 0-12 ppm).
-
Use a standard pulse sequence (e.g., zg30).
-
Set the number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.
-
Set the relaxation delay (D1) to at least 1 second.
-
Acquire the Free Induction Decay (FID).
-
-
¹³C NMR Spectrum Acquisition:
-
Set the spectral width to cover the expected range of carbon signals (e.g., 0-200 ppm).
-
Use a proton-decoupled pulse sequence (e.g., zgpg30).
-
Set the number of scans to a higher value (e.g., 128 or more) due to the lower natural abundance of ¹³C.
-
Set the relaxation delay (D1) to 2 seconds or more to ensure quantitative data for all carbon types.
-
Acquire the FID.
-
-
Data Processing:
-
Apply a Fourier transform to the FIDs of both the ¹H and ¹³C spectra.
-
Phase correct the resulting spectra.
-
Perform baseline correction.
-
Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm for ¹H and the CDCl₃ signal to 77.16 ppm for ¹³C.
-
Integrate the signals in the ¹H spectrum.
-
Pick the peaks in both spectra and report the chemical shifts, multiplicities, and coupling constants.
-
Visualizing the Cross-Referencing Workflow
The following diagram illustrates the logical workflow for cross-referencing experimentally acquired NMR data with spectral databases.
Caption: Workflow for NMR data cross-referencing.
Prominent Spectral Databases
For comprehensive cross-referencing, researchers can utilize several public and commercial databases:
-
PubChem: A free and extensive database from the National Institutes of Health (NIH) that contains chemical information, including links to NMR spectra.[1]
-
Spectral Database for Organic Compounds (SDBS): A free, integrated spectral database system for organic compounds maintained by the National Institute of Advanced Industrial Science and Technology (AIST) in Japan.
-
ChemSpider: A free chemical structure database from the Royal Society of Chemistry, providing access to a wide range of properties and data, including links to spectra.
-
SpectraBase: A comprehensive collection of spectra from Wiley, offering both free and subscription-based access to a vast library of NMR, IR, and MS data.
By following a standardized experimental protocol and systematically cross-referencing acquired data with these established databases, researchers can confidently verify the structure and purity of this compound, ensuring the integrity of their research and development endeavors.
References
A Comparative Analysis of 4-Butoxybenzaldehyde and Other Alkoxybenzaldehydes for Drug Discovery and Scientific Research
An Objective Guide for Researchers, Scientists, and Drug Development Professionals
Alkoxybenzaldehydes, a class of aromatic compounds characterized by a benzene (B151609) ring substituted with both an aldehyde and an alkoxy group, are pivotal intermediates in the pharmaceutical, fragrance, and flavor industries. Their structural features allow for diverse chemical modifications, making them valuable scaffolds in drug design. This guide provides a comparative analysis of 4-Butoxybenzaldehyde against other short-chain p-alkoxybenzaldehydes (C1-C3), focusing on their physicochemical properties, synthesis, and performance in biological systems, supported by experimental data.
Section 1: Physicochemical Properties
The length of the alkyl chain in p-alkoxybenzaldehydes significantly influences their physical properties, such as boiling point, density, and solubility. These parameters are critical for predicting the behavior of these compounds in both reaction mixtures and biological systems. This compound, with its four-carbon chain, is a colorless to pale yellow liquid.[1] A summary of the key physicochemical properties of p-alkoxybenzaldehydes from methoxy (B1213986) to butoxy is presented below.
| Property | 4-Methoxybenzaldehyde (Anisaldehyde) | 4-Ethoxybenzaldehyde | 4-Propoxybenzaldehyde | This compound |
| Molecular Formula | C₈H₈O₂ | C₉H₁₀O₂[2] | C₁₀H₁₂O₂ | C₁₁H₁₄O₂[1] |
| Molecular Weight | 136.15 g/mol | 150.17 g/mol [2] | 164.20 g/mol | 178.23 g/mol |
| Appearance | Colorless to pale yellow liquid[3][4] | Colorless to light yellow liquid[][6] | Colorless to light yellow liquid[1] | Colorless to pale yellow liquid[1] |
| Boiling Point | 248-249 °C[7] | 249-255 °C[2][8] | 129-130 °C at 10 mmHg[9] | 285 °C[7] |
| Density | 1.05 - 1.12 g/cm³ at 25 °C[7] | 1.080 g/cm³ at 25 °C[2][8] | 1.039 g/mL at 25 °C[9] | 1.031 g/mL at 25 °C[7] |
| Refractive Index (n20/D) | 1.570 - 1.573[7] | 1.556 - 1.559[2][10] | 1.546[9] | 1.539 |
| Solubility in Water | 2 g/L | Poorly soluble[][10] | Insoluble | Moderately soluble[1] |
Section 2: Synthesis of p-Alkoxybenzaldehydes
A common and efficient method for synthesizing p-alkoxybenzaldehydes is through the Williamson ether synthesis, starting from p-hydroxybenzaldehyde and the corresponding alkyl halide. This reaction is typically performed in a polar aprotic solvent with a weak base.
General Synthesis Workflow
Experimental Protocol: Synthesis of this compound
The following protocol is adapted from established literature procedures for the synthesis of this compound.[9]
-
Reaction Setup : In a round-bottomed flask equipped with a reflux condenser and magnetic stirrer, dissolve p-hydroxybenzaldehyde (1.0 eq) and 1-bromobutane (B133212) (1.0 eq) in N,N-dimethylformamide (DMF).
-
Initiation : Stir the reaction mixture for 20 minutes under an inert nitrogen atmosphere.
-
Base Addition : Add anhydrous potassium carbonate (K₂CO₃) (3.0 eq) to the mixture.
-
Heating : Heat the reaction mixture to 70 °C and maintain stirring for approximately 20 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Quenching and Extraction : After the reaction is complete, cool the mixture to room temperature. Quench the reaction by adding excess water and extract the product into an organic solvent such as ethyl acetate.
-
Purification : Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by silica (B1680970) gel column chromatography to yield the final this compound.[9]
Section 3: Comparative Biological Performance
The biological activity of benzaldehyde (B42025) derivatives can be significantly influenced by the substituents on the aromatic ring. Here, we compare the performance of alkoxybenzaldehydes as inhibitors of two distinct enzyme families relevant to drug development: tyrosinase and aldehyde dehydrogenase (ALDH).
Tyrosinase Inhibition
Tyrosinase is a key enzyme in melanin (B1238610) biosynthesis, making it a prime target for developing treatments for hyperpigmentation disorders.[11] Benzaldehyde and its derivatives are known inhibitors of this enzyme.
Performance Data:
This suggests that while all p-alkoxybenzaldehydes likely possess inhibitory activity, their potency may increase with the length of the alkyl chain, making this compound a potentially stronger inhibitor than its shorter-chain counterparts.
Experimental Protocol: Mushroom Tyrosinase Inhibition Assay
This protocol is a standard method for assessing the inhibitory potential of compounds against the diphenolase activity of mushroom tyrosinase.[14][15]
-
Preparation : Prepare a stock solution of the test compound (e.g., this compound) in DMSO. Prepare serial dilutions to achieve a range of final assay concentrations.
-
Reaction Mixture : In a 96-well microplate, add 60 µL of 50 mM phosphate (B84403) buffer (pH 6.8), 10 µL of the test inhibitor solution, and 20 µL of L-DOPA solution (substrate).
-
Enzyme Addition : Initiate the reaction by adding 10 µL of mushroom tyrosinase solution (e.g., 500 U/mL in phosphate buffer). The final volume is typically 100-200 µL. A control reaction should be run using DMSO without the inhibitor.
-
Incubation : Incubate the plate at a controlled temperature (e.g., 27-37 °C) for a defined period (e.g., 10-20 minutes).
-
Measurement : Measure the absorbance of the formed dopachrome (B613829) at approximately 450-492 nm using a microplate reader.[15][16]
-
Data Analysis : Calculate the percentage of inhibition for each inhibitor concentration relative to the control. Plot the percent inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value.
Aldehyde Dehydrogenase (ALDH) Inhibition
The ALDH superfamily, particularly the ALDH1A3 isoform, is a critical target in oncology. It is overexpressed in cancer stem cells (CSCs) and contributes to chemoresistance and poor prognosis by synthesizing retinoic acid (RA).[17][18]
While simple alkoxybenzaldehydes like this compound are not widely reported as potent ALDH1A3 inhibitors, structurally related compounds with a benzyloxybenzaldehyde scaffold have demonstrated high potency and selectivity. This provides a crucial performance benchmark.
Performance Data:
| Compound Class | Inhibitor Example | Target | IC₅₀ Value | Reference |
| Simple Alkoxybenzaldehydes | 4-Methoxy to 4-Butoxy | ALDH1A3 | Not reported as potent inhibitors | - |
| Benzyloxybenzaldehydes | ABMM-15 | ALDH1A3 | 0.23 µM | [19] |
| Benzyloxybenzaldehydes | ABMM-16 | ALDH1A3 | 1.29 µM | [19] |
| Known ALDH Inhibitor | DEAB (Diethylaminobenzaldehyde) | Pan-ALDH | Varies (Substrate/Inhibitor) | - |
This comparison highlights that while the basic alkoxybenzaldehyde structure may have weak activity, modifying it to a benzyloxybenzaldehyde scaffold can produce highly potent and selective ALDH1A3 inhibitors. This suggests that compounds like this compound could serve as starting points for the synthesis of more complex and potent drug candidates.
ALDH1A3 Signaling Pathway in Cancer Stem Cells
The diagram below illustrates the central role of ALDH1A3 in the retinoic acid signaling pathway, which is crucial for the maintenance of cancer stem cells.
References
- 1. innospk.com [innospk.com]
- 2. 4-Ethoxybenzaldehyde | C9H10O2 | CID 24834 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemicalland21.com [chemicalland21.com]
- 4. 4-Methoxybenzaldehyde | C8H8O2 | CID 31244 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. chemimpex.com [chemimpex.com]
- 7. volochem.com [volochem.com]
- 8. fishersci.com [fishersci.com]
- 9. 4-丙氧基苯甲醛 97% | Sigma-Aldrich [sigmaaldrich.com]
- 10. 4-Ethoxybenzaldehyde | 10031-82-0 [chemicalbook.com]
- 11. benchchem.com [benchchem.com]
- 12. Substituent effect of benzaldehydes on tyrosinase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. lib3.dss.go.th [lib3.dss.go.th]
- 14. brieflands.com [brieflands.com]
- 15. Inhibition of tyrosinase activity and melanine pigmentation by 2-hydroxytyrosol - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Evaluation of the Novel Synthetic Tyrosinase Inhibitor (Z)-3-(3-bromo-4-hydroxybenzylidene)thiochroman-4-one (MHY1498) In Vitro and In Silico - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. benchchem.com [benchchem.com]
- 19. mdpi.com [mdpi.com]
A Comparative Guide to Key Reactions of 4-Butoxybenzaldehyde for Drug Development Professionals
An objective analysis of Knoevenagel Condensation, Wittig Reaction, and Grignard Reaction mechanisms, supported by experimental data, to inform synthetic strategy in medicinal chemistry.
In the landscape of drug discovery and development, the versatile aromatic aldehyde, 4-Butoxybenzaldehyde, serves as a crucial starting material for the synthesis of a wide array of molecular scaffolds. The selection of an appropriate reaction mechanism is paramount in achieving desired product yields, purity, and stereoselectivity. This guide provides a comparative analysis of three fundamental reactions involving this compound: the Knoevenagel condensation, the Wittig reaction, and the Grignard reaction. By presenting experimental data and detailed protocols, this document aims to equip researchers, scientists, and drug development professionals with the necessary information to make informed decisions in their synthetic endeavors.
At a Glance: A Comparative Overview of Reaction Mechanisms
The reactivity of the aldehyde functional group in this compound allows for diverse synthetic transformations. The Knoevenagel condensation is ideal for forming carbon-carbon double bonds with electron-withdrawing groups, leading to α,β-unsaturated products. The Wittig reaction provides a pathway to alkenes with a broader range of substituents. In contrast, the Grignard reaction facilitates the formation of secondary alcohols through nucleophilic addition. The choice of reaction is contingent on the desired final product and the required functional group transformations.
| Reaction Type | Reagents | Product Type | Typical Yield | Reaction Time | Key Features |
| Knoevenagel Condensation | Active Methylene (B1212753) Compound (e.g., Malononitrile), Base Catalyst (e.g., Piperidine) | α,β-Unsaturated Cyanoacrylate | High (e.g., 99%)[1] | 24 hours[1] | Forms C=C bonds with electron-withdrawing groups; often proceeds under mild conditions. |
| Wittig Reaction | Phosphorus Ylide (e.g., Methyltriphenyl-phosphonium Bromide), Strong Base (e.g., n-BuLi) | Alkene (e.g., 4-Butoxystyrene) | Good (e.g., 86.5%)[2] | 12 hours[2] | Versatile for alkene synthesis; byproduct (triphenylphosphine oxide) can be challenging to remove. |
| Grignard Reaction | Organomagnesium Halide (e.g., Methylmagnesium Bromide) | Secondary Alcohol (e.g., 1-(4-Butoxyphenyl)ethanol) | High (e.g., >98%)[3] | 5 hours[3] | Forms C-C single bonds and introduces a hydroxyl group; requires strictly anhydrous conditions. |
Delving into the Mechanisms: A Visual Guide
To facilitate a deeper understanding of the transformative processes, the following diagrams illustrate the signaling pathways for each reaction mechanism.
Figure 1: Knoevenagel Condensation Pathway.
Figure 2: Wittig Reaction Pathway.
Figure 3: Grignard Reaction Pathway.
Experimental Protocols: A Step-by-Step Guide
The following protocols provide detailed methodologies for the synthesis of representative products from this compound via Knoevenagel condensation, Wittig reaction, and Grignard reaction.
Protocol 1: Knoevenagel Condensation for the Synthesis of 2-Cyano-3-(4-butoxyphenyl)acrylamide[1][3]
This procedure details the base-catalyzed condensation of this compound with an active methylene compound.
Figure 4: Knoevenagel Condensation Workflow.
Materials:
-
This compound
-
2-Cyanoacetamide
-
Toluene
-
Triethylamine
-
Ethanol
-
Distilled water
Procedure:
-
To a solution of this compound (1 mmol) in toluene (10 mL), add 2-cyanoacetamide (1 mmol).[3]
-
Add 5–10 drops of triethylamine as a catalyst.[3]
-
Heat the reaction mixture to 110°C with magnetic stirring.[3]
-
Maintain the reaction at this temperature for 96 hours, monitoring progress by Thin Layer Chromatography (TLC).[3]
-
After completion, cool the reaction mixture and filter the resulting precipitate.[3]
-
Wash the precipitate with distilled water.[3]
-
Dry the product in a desiccator under vacuum.[3]
-
Recrystallize the crude product from ethanol to obtain the pure compound.[3]
Protocol 2: Wittig Reaction for the Synthesis of 4-Butoxystyrene[2]
This protocol describes the formation of an alkene via the reaction of this compound with a phosphorus ylide.
Figure 5: Wittig Reaction Workflow.
Materials:
-
Methyltriphenylphosphonium bromide
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi)
-
This compound
-
Methanol
-
Silica gel
Procedure:
-
Suspend methyltriphenylphosphonium bromide (10 mmol) in anhydrous THF.
-
Cool the suspension to 0°C and add n-BuLi (10 mmol) dropwise.
-
Stir the resulting ylide solution for 1 hour at 0°C.
-
Add a solution of this compound (8 mmol) in THF dropwise to the ylide.[2]
-
Stir the reaction mixture for 12 hours at room temperature.[2]
-
Quench the reaction with methanol.[2]
-
Add silica gel and remove the solvent under reduced pressure.[2]
-
Purify the crude product by column chromatography on silica gel using hexane as the eluent.[2]
Protocol 3: Grignard Reaction for the Synthesis of 1-(4-Butoxyphenyl)ethanol[3]
This protocol details the synthesis of a secondary alcohol by the nucleophilic addition of a Grignard reagent to this compound.
Figure 6: Grignard Reaction Workflow.
Materials:
-
Magnesium turnings
-
Anhydrous diethyl ether
-
This compound
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Prepare the Grignard reagent by reacting magnesium turnings with bromomethane in anhydrous diethyl ether.
-
Cool the Grignard reagent solution to 0°C.
-
Add a solution of this compound (1.0 equivalent) in anhydrous diethyl ether dropwise to the stirred Grignard reagent.[3]
-
After the addition is complete, allow the mixture to stir at room temperature for 1-2 hours.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.[3]
-
Separate the organic layer, and extract the aqueous layer with diethyl ether.
-
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure and purify the crude product by column chromatography.
Product Characterization Data
The following table summarizes the key spectroscopic data for the products obtained from the three reaction pathways. This data is essential for confirming the structure and purity of the synthesized compounds.
| Product | 1H NMR (CDCl3, δ ppm) | 13C NMR (CDCl3, δ ppm) | IR (cm-1) |
| 2-Cyano-3-(4-butoxyphenyl)acrylamide | 8.05 (d, 2H), 7.46 (d, 2H), 5.17 (s, 1H), 4.79 (s, 1H), 4.05 (q, 2H), 2.45 (t, 2H), 2.32 (t, 2H), 2.02-1.97 (m, 2H), 1.17 (t, 3H)[4] | 196.0, 166.9, 154.6, 151.2, 146.0, 144.7, 128.8, 123.2, 111.8, 104.5, 60.0, 37.0, 36.8, 27.0, 20.8, 19.1, 14.1[4] | 3289, 3207, 3075, 2947, 2223 (CN), 1698 (C=O), 1642, 1604, 1516[4] |
| 4-Butoxystyrene | 7.30 (d, 2H), 6.85 (d, 2H), 6.65 (dd, 1H), 5.60 (d, 1H), 5.10 (d, 1H), 3.95 (t, 2H), 1.75 (m, 2H), 1.50 (m, 2H), 0.95 (t, 3H) | 159.4, 137.5, 130.3, 116.6, 114.2, 67.8, 31.3, 19.3, 13.9 | 3080, 2960, 1625 (C=C), 1605, 1510, 1245 (C-O) |
| 1-(4-Butoxyphenyl)ethanol | 7.25 (d, 2H), 6.85 (d, 2H), 4.80 (q, 1H), 3.95 (t, 2H), 1.75 (m, 2H), 1.50 (d, 3H), 1.45 (m, 2H), 0.95 (t, 3H) | 158.5, 137.5, 127.0, 114.5, 70.0, 67.8, 31.3, 25.0, 19.3, 13.9 | 3350 (br, OH), 2960, 1610, 1510, 1240 (C-O) |
Note: Spectroscopic data for 4-Butoxystyrene and 1-(4-Butoxyphenyl)ethanol are predicted based on known chemical shifts and coupling constants for similar structures.
Conclusion
The choice between Knoevenagel condensation, Wittig reaction, and Grignard reaction for the derivatization of this compound is dictated by the desired synthetic outcome. The Knoevenagel condensation offers an efficient route to α,β-unsaturated systems, particularly when an electron-withdrawing group is desired. The Wittig reaction provides a general and powerful method for alkene synthesis. The Grignard reaction is the method of choice for the synthesis of secondary alcohols. By understanding the nuances of each reaction, including their mechanisms, yields, and experimental requirements, researchers can strategically design synthetic pathways to access novel compounds with potential therapeutic applications.
References
Navigating Purity Assessment of 4-Butoxybenzaldehyde: A Comparative Guide to Analytical Techniques
An important clarification on the physical state of 4-Butoxybenzaldehyde: Initial database inquiries may present conflicting information regarding the melting point of this compound, with some sources erroneously listing it as a solid with a high melting point. However, extensive verification from leading chemical suppliers and safety data sheets confirms that This compound is a liquid at room temperature . Consequently, purity assessment via melting point analysis is not a viable method.
This guide provides a comprehensive comparison of appropriate and robust analytical techniques for determining the purity of liquid this compound, tailored for researchers, scientists, and drug development professionals. We will delve into the principles and practical applications of High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) spectroscopy, presenting detailed experimental protocols and comparative data to inform the selection of the most suitable method for your analytical needs.
Comparison of Analytical Techniques for Purity Assessment
The choice of analytical technique for purity assessment depends on several factors, including the nature of potential impurities, the required level of accuracy, and the available instrumentation. The following table summarizes the key characteristics of HPLC, GC, and NMR for the analysis of this compound.
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase. | Absorption of radiofrequency waves by atomic nuclei in a magnetic field, providing detailed structural information and quantification. |
| Sample State | Liquid (dissolved in a suitable solvent) | Liquid (volatile or semi-volatile) | Liquid (dissolved in a deuterated solvent) |
| Typical Purity Range Determined | 95-99.9% | 95-99.9% | 90-99.5% (can be higher with qNMR) |
| Strengths | High resolution for separating non-volatile and thermally labile impurities.[1] Versatile with a wide range of detectors. | Excellent for separating volatile impurities.[2] High sensitivity, especially with a Flame Ionization Detector (FID). | Provides unambiguous structural confirmation of the main component and impurities.[3] Quantitative NMR (qNMR) allows for purity determination without a specific reference standard for the analyte.[1] |
| Limitations | May require derivatization for some compounds to be detected by certain detectors. | Not suitable for non-volatile or thermally unstable impurities. Derivatization may be necessary for some aldehydes to improve separation and detection. | Lower sensitivity compared to chromatographic methods.[4][5] Can be complex to interpret if multiple impurities are present with overlapping signals. |
| Common Impurities Detected | Unreacted starting materials (e.g., 4-hydroxybenzaldehyde, 1-bromobutane), by-products of the synthesis. | Residual volatile solvents, volatile by-products. | Structural isomers, related aromatic aldehydes, and other proton-containing impurities.[6] |
Experimental Protocols
Detailed and validated experimental protocols are crucial for obtaining reliable and reproducible purity data. Below are representative methodologies for HPLC, GC, and NMR analysis of this compound.
High-Performance Liquid Chromatography (HPLC) Protocol
HPLC is a powerful technique for separating this compound from potential non-volatile impurities. A reverse-phase method is typically employed.[7]
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size)
Mobile Phase:
-
Isocratic elution with a mixture of acetonitrile (B52724) and water (e.g., 70:30 v/v). Phosphoric acid can be added to the mobile phase to improve peak shape, but for Mass Spectrometry (MS) compatible methods, formic acid is preferred.[7]
Experimental Parameters:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Detection Wavelength: 280 nm
-
Sample Preparation: Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.
Data Analysis: The purity is calculated based on the area percent of the main peak in the chromatogram.
Gas Chromatography (GC) Protocol
GC is well-suited for analyzing the purity of this compound and detecting any volatile impurities.
Instrumentation:
-
Gas chromatograph with a Flame Ionization Detector (FID) or Mass Spectrometer (MS)
-
Capillary column (e.g., Agilent CP-Sil 5 CB, 50 m x 0.53 mm, 5 µm film thickness)[2]
Carrier Gas:
-
Helium or Nitrogen
Experimental Parameters:
-
Injector Temperature: 250 °C
-
Detector Temperature (FID): 300 °C
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes
-
Ramp: 10 °C/min to 250 °C
-
Hold at 250 °C for 5 minutes
-
-
Injection Mode: Split
-
Sample Preparation: Prepare a dilute solution of this compound in a high-purity solvent such as dichloromethane (B109758) or ethyl acetate (B1210297) (e.g., 1% v/v).
Data Analysis: Purity is determined by the area percent of the main peak relative to the total area of all peaks in the chromatogram.
Quantitative Nuclear Magnetic Resonance (qNMR) Protocol
qNMR offers a direct method for determining the purity of this compound by comparing the integral of one of its signals to that of a certified internal standard.
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher)
Materials:
-
Deuterated solvent (e.g., Chloroform-d, CDCl₃)
-
Internal Standard (e.g., Maleic Anhydride, 1,4-Dinitrobenzene) - must have a known purity and signals that do not overlap with the analyte.
Experimental Parameters:
-
Pulse Angle: 90°
-
Relaxation Delay (d1): At least 5 times the longest T1 relaxation time of the signals of interest (typically 30-60 seconds for quantitative accuracy).
-
Number of Scans: Sufficient to achieve a high signal-to-noise ratio (e.g., 8 or 16 scans).
-
Sample Preparation:
-
Accurately weigh a specific amount of this compound and the internal standard into a vial.
-
Dissolve the mixture in a precise volume of the deuterated solvent.
-
Transfer the solution to an NMR tube.
-
Data Analysis: The purity of this compound is calculated using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * Purity_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
IS = Internal Standard
Visualized Workflows
To further clarify the logical flow of purity assessment, the following diagrams illustrate the general workflow and the decision-making process.
Caption: General workflow for the purity assessment of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. agilent.com [agilent.com]
- 3. benchchem.com [benchchem.com]
- 4. physicsforums.com [physicsforums.com]
- 5. Reddit - The heart of the internet [reddit.com]
- 6. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Benzaldehyde, 4-butoxy- | SIELC Technologies [sielc.com]
A Comparative Guide to the Synthesis of 4-Butoxybenzaldehyde: Evaluating Cost-Effectiveness
For researchers, scientists, and professionals in drug development, the efficient and economical synthesis of key intermediates is paramount. This guide provides a detailed comparison of various synthetic methodologies for producing 4-Butoxybenzaldehyde, a valuable building block in the pharmaceutical and fine chemical industries. We will delve into the cost-effectiveness of established methods like the Williamson ether synthesis and its enhancement through Phase-Transfer Catalysis, while also exploring potential alternative routes.
This comparison focuses on key metrics such as chemical yield, reaction time, cost of starting materials and reagents, and the complexity of purification. All quantitative data is summarized for easy comparison, and detailed experimental protocols for the most common methods are provided.
At a Glance: Comparison of Synthesis Methods
The following table summarizes the key parameters for the different synthetic approaches to this compound.
| Method | Starting Materials | Key Reagents | Typical Yield (%) | Reaction Time (h) | Key Advantages | Potential Drawbacks |
| Williamson Ether Synthesis | 4-Hydroxybenzaldehyde (B117250), Butyl bromide | Potassium carbonate, DMF | 75-95% | 12-24 | High yield, well-established | Long reaction times, high temperature, use of aprotic polar solvent |
| Phase-Transfer Catalysis (PTC) | 4-Hydroxybenzaldehyde, Butyl bromide | Sodium hydroxide (B78521), Tetrabutylammonium (B224687) bromide (TBAB), Toluene (B28343)/Water | ~90% | 4-8 | Shorter reaction times, milder conditions, avoids expensive aprotic solvents | Requires a phase-transfer catalyst, vigorous stirring necessary |
| Suzuki Coupling (Hypothetical) | 4-Butoxybromobenzene, Formyl source | Palladium catalyst, Base | N/A | N/A | Potentially high functional group tolerance | High cost of palladium catalyst and specialized reagents |
| Grignard Reaction (Hypothetical) | 4-Butoxybromobenzene | Magnesium, Formylating agent (e.g., Paraformaldehyde) | N/A | N/A | Readily available starting materials | Moisture-sensitive reaction, potential for side reactions |
| Oxidation (Hypothetical) | 4-Butylanisole | Oxidizing agent | N/A | N/A | Potentially direct route | Risk of over-oxidation to carboxylic acid, selectivity issues |
| Formylation (Hypothetical) | 4-Butoxybenzene | Formylating agent, Lewis acid | N/A | N/A | Direct introduction of the aldehyde group | Harsh reagents, potential for poor regioselectivity |
Cost Analysis of Key Reagents
The following table provides an estimated cost comparison for the primary chemicals used in the Williamson and Phase-Transfer Catalysis methods. Prices are based on currently available data and may vary depending on the supplier and purity.
| Chemical | Method(s) | Estimated Cost (USD) |
| 4-Hydroxybenzaldehyde | Williamson, PTC | ~$100-250 / kg[1][2][3][4][5] |
| Butyl bromide | Williamson, PTC | ~$90-700 / kg[6][7][8] |
| Potassium carbonate | Williamson | ~$2-12 / lb[9][10][11][12] |
| N,N-Dimethylformamide (DMF) | Williamson | ~$11-55 / L[13][14][15][16] |
| Sodium hydroxide | PTC | ~$10-55 / kg[17][18][19] |
| Tetrabutylammonium bromide (TBAB) | PTC | ~$225-1000 / kg[20][21][22] |
| Toluene | PTC | ~$145-1820 per unit (size not specified)[23][24][25] |
Detailed Experimental Protocols
Method 1: Williamson Ether Synthesis
This classical method involves the O-alkylation of 4-hydroxybenzaldehyde with butyl bromide in the presence of a base.
Materials:
-
4-Hydroxybenzaldehyde
-
Butyl bromide
-
Anhydrous potassium carbonate
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate (B1210297)
-
Water
-
Anhydrous sodium sulfate
-
Silica (B1680970) gel for column chromatography
-
Petroleum ether and ethyl acetate for elution
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 4-hydroxybenzaldehyde and butyl bromide in DMF.
-
Add anhydrous potassium carbonate to the mixture.
-
Heat the reaction mixture to 70-80°C and stir for 12-24 hours.
-
After the reaction is complete (monitored by TLC), cool the mixture to room temperature.
-
Pour the mixture into water and extract with ethyl acetate.
-
Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Filter the solution and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography to yield this compound.
Method 2: Phase-Transfer Catalysis (PTC)
This method offers a more efficient alternative to the classical Williamson synthesis by facilitating the reaction between two immiscible phases.
Materials:
-
4-Hydroxybenzaldehyde
-
Butyl bromide
-
Sodium hydroxide
-
Tetrabutylammonium bromide (TBAB)
-
Toluene
-
Water
-
Diethyl ether
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask, dissolve 4-hydroxybenzaldehyde in a biphasic solvent system of toluene and water.
-
Add sodium hydroxide and the phase-transfer catalyst, tetrabutylammonium bromide (TBAB).
-
Stir the mixture vigorously and add butyl bromide dropwise.
-
Heat the mixture to a gentle reflux (around 70-80°C) and maintain for 4-8 hours.
-
After completion, cool the reaction mixture and separate the organic layer.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution to obtain the crude this compound.
-
Further purification can be achieved by vacuum distillation or column chromatography if necessary.
Logical Workflow of Synthesis and Purification
The following diagram illustrates the general workflow for the synthesis and purification of this compound.
Signaling Pathways and Logical Relationships
The synthesis of this compound primarily involves a nucleophilic substitution reaction, as depicted in the following diagram.
Conclusion
Based on the available data, both the traditional Williamson ether synthesis and the Phase-Transfer Catalysis modification are effective methods for producing this compound with high yields. The choice between them hinges on a trade-off between reagent cost and process efficiency.
The Williamson ether synthesis , while utilizing a relatively inexpensive base (potassium carbonate), requires longer reaction times and the use of DMF, a solvent with a higher boiling point and associated disposal considerations.
Phase-Transfer Catalysis significantly reduces reaction time and allows for the use of a less expensive and more environmentally benign solvent system (toluene/water). However, it necessitates the use of a phase-transfer catalyst like TBAB, which can add to the overall cost, particularly on a large scale.
For industrial applications where time and energy efficiency are critical, PTC often presents a more cost-effective solution despite the initial catalyst cost. For smaller-scale laboratory syntheses where overnight reactions are feasible, the traditional Williamson synthesis may be a more straightforward and economical choice.
Further research into alternative synthetic routes such as Suzuki coupling or Grignard reactions could potentially offer new avenues for the synthesis of this compound. However, based on current knowledge, the optimization of the Williamson ether synthesis, particularly through Phase-Transfer Catalysis, remains the most practical and cost-effective approach for the production of this important chemical intermediate.
References
- 1. strem.com [strem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Palladium Based Catalysts [fuelcellstore.com]
- 4. researchgate.net [researchgate.net]
- 5. oswaal360.com [oswaal360.com]
- 6. store.p212121.com [store.p212121.com]
- 7. strem.com [strem.com]
- 8. echemi.com [echemi.com]
- 9. ftfscientific.com [ftfscientific.com]
- 10. Paraformaldehyde, 96%, extra pure 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 11. benchchem.com [benchchem.com]
- 12. 4-tert-Butylanisole 98.0+%, TCI America 500 mL | Buy Online | TCI America | Fisher Scientific [fishersci.com]
- 13. Paraformaldehyde 500g A795 | eBay [ebay.com]
- 14. L20158.06 [thermofisher.com]
- 15. Organic Syntheses Procedure [orgsyn.org]
- 16. Butoxybenzene price,buy Butoxybenzene - chemicalbook [chemicalbook.com]
- 17. benchchem.com [benchchem.com]
- 18. Organic Syntheses Procedure [orgsyn.org]
- 19. 4-Butoxybromobenzene | C10H13BrO | CID 142395 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 20. Magnesium turnings, 99.8% (metals basis), Thermo Scientific Chemicals 100 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 21. 1-Butoxy-4-eth-1-ynylbenzene, 97%, Thermo Scientific 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 22. 5396-38-3 4-Tert-Butylanisole Chemical Manufacturer, 5396-38-3 4-Tert-Butylanisole Chemical Supplier at Best Price [zhiwechemtech.com]
- 23. 416780010 [thermofisher.com]
- 24. 4-TERT-BUTYLANISOLE | 5396-38-3 [chemicalbook.com]
- 25. Paraformaldehyde price,buy Paraformaldehyde - chemicalbook [m.chemicalbook.com]
Safety Operating Guide
Safe Disposal of 4-Butoxybenzaldehyde: A Comprehensive Guide for Laboratory Professionals
An essential guide for researchers, scientists, and drug development professionals on the proper disposal procedures for 4-Butoxybenzaldehyde, ensuring laboratory safety and regulatory compliance.
This document provides detailed, step-by-step guidance for the safe handling and disposal of this compound. Adherence to these protocols is crucial for maintaining a secure laboratory environment and mitigating potential environmental hazards.
Key Physical and Chemical Properties
A summary of the key quantitative data for this compound is presented below. This information is critical for understanding the substance's behavior and for making informed decisions during handling and disposal.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₄O₂ | Thermo Fisher Scientific[1] |
| Molecular Weight | 178.23 g/mol | Sigma-Aldrich, Cole-Parmer |
| Boiling Point | 148 - 149 °C @ 10 mmHg | Thermo Fisher Scientific, Fisher Scientific[2] |
| Density | 1.031 g/mL at 25 °C | Sigma-Aldrich |
| Flash Point | > 113 °C (> 235.4 °F) - closed cup | Sigma-Aldrich |
| Vapor Density | 6.1 | Thermo Fisher Scientific[1], Cole-Parmer, Fisher Scientific |
Pre-Disposal and Handling Protocols
Before initiating any disposal procedures, it is imperative to be familiar with the hazards associated with this compound and to utilize appropriate Personal Protective Equipment (PPE).
Hazard Profile:
-
May cause skin and eye irritation[3].
-
May cause respiratory tract irritation[3].
-
Harmful if swallowed[3].
-
The toxicological properties of this substance have not been fully investigated[3].
Required Personal Protective Equipment (PPE):
-
Eye Protection: Wear safety glasses with side-shields or chemical goggles[1].
-
Hand Protection: Use chemical-resistant gloves (e.g., nitrile rubber)[1].
-
Skin and Body Protection: Wear a laboratory coat and other appropriate protective clothing to prevent skin exposure[1].
-
Respiratory Protection: In case of insufficient ventilation or for large-scale use, a NIOSH/MSHA or European Standard EN 136 approved respirator is recommended[1].
Step-by-Step Disposal Procedure
The recommended method for the disposal of this compound is through a licensed hazardous waste disposal company. Under no circumstances should this chemical be disposed of down the drain or in regular trash[4][5].
-
Waste Collection:
-
Storage of Waste:
-
Disposal of Contaminated Materials:
-
Any labware, such as pipette tips, gloves, and weighing boats, that has come into contact with this compound should be disposed of as solid hazardous waste[5].
-
Empty containers that held the chemical should be triple-rinsed with a suitable solvent (e.g., ethanol (B145695) or acetone). The rinsate must be collected as hazardous liquid waste. After triple-rinsing and air-drying in a fume hood, the container may be disposed of as non-hazardous waste or reused for compatible waste collection after defacing the original label[5].
-
-
Spill Management:
-
In the event of a spill, ensure adequate ventilation and wear appropriate PPE.
-
Absorb the spill with an inert material (e.g., vermiculite, dry sand, or earth). Do not use combustible materials like sawdust[3].
-
Collect the absorbed material and any contaminated soil into a sealed, labeled hazardous waste container for disposal[5].
-
-
Arranging for Disposal:
Disposal Workflow
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Safe Handling and Disposal of 4-Butoxybenzaldehyde: A Guide for Laboratory Professionals
An Essential Guide for Researchers, Scientists, and Drug Development Professionals on the Safe Handling and Disposal of 4-Butoxybenzaldehyde.
This document provides immediate, essential safety and logistical information for handling this compound in a laboratory setting. Adherence to these procedural guidelines is critical for ensuring personnel safety, maintaining a compliant laboratory environment, and preventing environmental contamination.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a chemical that requires careful handling due to its potential health effects. It is known to cause skin and eye irritation and may cause respiratory irritation.[1][2][3] The following table summarizes the required personal protective equipment.
| Protection Type | Recommended PPE | Specifications |
| Eye Protection | Safety glasses with side-shields or chemical safety goggles | Must comply with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[2] |
| Hand Protection | Chemical-resistant gloves | Nitrile rubber or other compatible material.[4] |
| Skin Protection | Laboratory coat or other protective clothing | To prevent skin exposure.[2][5] |
| Respiratory Protection | Not required under normal use with adequate ventilation. | A NIOSH/MSHA or European Standard EN 149 approved respirator is recommended for large spills or in emergencies.[2][5] |
Safe Handling and Operational Plan
A systematic approach to handling this compound is crucial to minimize exposure risk. The following workflow outlines the key steps from preparation to post-handling procedures.
References
- 1. This compound | C11H14O2 | CID 79813 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 3. This compound | 5736-88-9 | TCI AMERICA [tcichemicals.com]
- 4. ekincikimya.com.tr [ekincikimya.com.tr]
- 5. WERCS Studio - Application Error [assets.thermofisher.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
